molecular formula C9H8N2S B15553510 2-Amino-4-phenylthiazole CAS No. 2010-06-2; 52253-69-7

2-Amino-4-phenylthiazole

货号: B15553510
CAS 编号: 2010-06-2; 52253-69-7
分子量: 176.24 g/mol
InChI 键: PYSJLPAOBIGQPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJLPAOBIGQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34161-31-4 (mono-hydrobromide), 6208-08-8 (mono-hydrochloride)
Record name Phenthiazamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4043804
Record name Phenthiazamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010-06-2
Record name 2-Amino-4-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenthiazamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-4-PHENYLTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenthiazamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylthiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENTHIAZAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2822RIUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Amino-4-phenylthiazole: A Core Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Properties and Characteristics of 2-Amino-4-phenylthiazole for Researchers, Scientists, and Drug Development Professionals.

This compound is a heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with the presence of key functional groups, makes it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of this compound, highlighting its importance as a foundational molecule in the development of novel therapeutics.

Physicochemical and Spectral Properties

The core characteristics of this compound are summarized in the tables below, providing a ready reference for researchers. These properties are crucial for its handling, characterization, and further chemical modifications.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₈N₂S[1]
Molecular Weight 176.24 g/mol [1]
Appearance White to light brown powder/crystalline solid[2]
Melting Point 149-153 °C[1]
Boiling Point 363.4 ± 11.0 °C (Predicted)
Solubility Soluble in ethanol (B145695), DMSO, and DMF.
pKa 4.33 ± 0.10 (Predicted)
LogP 2.3 (Predicted)
Spectral Data
TechniqueKey Data Points
¹H NMR (DMSO-d₆) δ 7.8-7.2 (m, 5H, Ar-H), 7.1 (s, 2H, NH₂), 6.8 (s, 1H, thiazole-H)
¹³C NMR Signals typically appear around δ 168 (C-2), 150 (C-4), 135 (Ar C-ipso), 129, 128, 126 (Ar C-H), 103 (C-5)
Infrared (IR) Bands around 3400-3200 cm⁻¹ (N-H stretching), 1620 cm⁻¹ (C=N stretching), 1520 cm⁻¹ (N-H bending)
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 176

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

Experimental Protocol: Hantzsch Synthesis

Materials:

Procedure:

  • A mixture of acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) in ethanol is refluxed for 12 hours.

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.

  • The mixture is then poured into an ammonium hydroxide solution.

  • The resulting crude product is collected by filtration.

  • Purification is achieved by recrystallization from methanol to yield pure this compound.[3]

Hantzsch_Synthesis acetophenone Acetophenone intermediate α-Iodoacetophenone (in situ) acetophenone->intermediate + Iodine thiourea Thiourea product This compound thiourea->product iodine Iodine intermediate->product + Thiourea (Cyclocondensation)

Hantzsch synthesis of this compound.

Role in Drug Discovery

This compound itself does not typically exhibit strong biological activity. Instead, its significance lies in its role as a versatile starting material for the synthesis of a vast number of derivatives with a wide spectrum of pharmacological activities. The 2-amino group and the phenyl ring provide convenient handles for chemical modification, allowing for the exploration of extensive chemical space.

Derivatives of this compound have been reported to possess a range of biological activities, including:

  • Anticancer: Various derivatives have shown potent antiproliferative activity against several cancer cell lines.[4]

  • Antimicrobial: Schiff bases and other derivatives have demonstrated significant antibacterial and antifungal properties.

  • Antiviral

  • Anti-inflammatory [5]

The general workflow for utilizing this compound in drug discovery is depicted in the following diagram.

Drug_Discovery_Workflow start This compound (Core Scaffold) synthesis Chemical Modification (e.g., N-acylation, Schiff base formation) start->synthesis library Library of Derivatives synthesis->library screening Biological Screening (e.g., in vitro assays) library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization (SAR studies) hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical Logical_Relationships cluster_derivatives Derivative Classes core This compound Amino Group (NH₂) Phenyl Ring (C₆H₅) amides Amides core:f1->amides Acylation schiff_bases Schiff Bases core:f1->schiff_bases Condensation with Aldehydes/Ketones substituted_phenyl Substituted Phenyl Derivatives core:f2->substituted_phenyl Ring Substitution

References

The Discovery and Enduring Legacy of 2-Amino-4-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4-phenylthiazole (B127512) core is a privileged scaffold in medicinal chemistry, serving as the foundation for a vast array of compounds with diverse and potent biological activities. First described in the late 19th century through the pioneering work of Arthur Hantzsch, this heterocyclic motif has become a cornerstone in the development of therapeutics ranging from antimicrobial and anthelmintic agents to sophisticated anticancer drugs. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this compound. It details key experimental protocols, presents quantitative biological data for prominent derivatives, and visualizes the signaling pathways through which these compounds exert their effects, offering a comprehensive resource for researchers in drug discovery and development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the development of thiazole (B1198619) chemistry. The foundational method for the synthesis of the 2-aminothiazole (B372263) ring system was established in 1887 by the German chemist Arthur Hantzsch. The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea, to yield a thiazole derivative. This versatile and robust reaction has remained a cornerstone of heterocyclic chemistry for over a century, providing access to a wide variety of substituted thiazoles.

The first synthesis of this compound itself is a direct application of this seminal work, involving the reaction of α-bromoacetophenone with thiourea. The simplicity and efficiency of this method have allowed for extensive exploration of the this compound scaffold and its derivatives in various scientific disciplines, particularly in the search for novel therapeutic agents.

Synthetic Protocols

The Hantzsch thiazole synthesis remains the most common and direct route to this compound and its analogs. Various modifications and optimizations have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Classical Hantzsch Synthesis of this compound

This protocol outlines the traditional method for the preparation of the core scaffold.

Experimental Protocol:

  • Materials:

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add α-bromoacetophenone and thiourea.

    • Add ethanol to the flask and bring the mixture to reflux with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water or a dilute sodium carbonate solution to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of this compound Derivatives

The versatility of the this compound scaffold lies in the ability to readily modify its structure to explore structure-activity relationships (SAR). A common approach involves the acylation of the 2-amino group.

Experimental Protocol for N-Acylation:

  • Materials:

    • This compound (1.0 mmol)

    • Acyl chloride or anhydride (B1165640) (1.1 mmol)

    • Pyridine (B92270) or another suitable base (as solvent or catalyst)

    • Dichloromethane or other appropriate solvent

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add the acyl chloride or anhydride to the stirred solution.

    • If not using pyridine as the solvent, add a base like triethylamine (B128534) to scavenge the acid byproduct.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide derivative by column chromatography or recrystallization.

Quantitative Biological Data

The this compound scaffold has been extensively investigated for a wide range of biological activities. The following tables summarize key quantitative data for some representative derivatives.

Compound/DerivativeTarget/AssayCell Line(s)Activity (IC₅₀/MIC)Reference(s)
Anticancer Activity
This compound Derivative 5b c-Met KinaseHT292.01 µM[1]
This compound Derivative 10 ProliferationHT292.01 µM[2]
2,4-disubstituted thiazole amide 28 ProliferationHT290.63 µM[2]
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin 46b ProliferationA549, HepG20.16 µM, 0.13 µM[2]
2-amino-thiazole-5- carboxylic acid phenylamide derivative 21 ProliferationK56316.3 µM
Antimicrobial Activity
This compound Schiff base 2a AntibacterialS. epidermidis (MDR)250 µg/mL[3]
This compound Schiff base 2b AntibacterialP. aeruginosa (MDR)375 µg/mL[3]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)AntibacterialS. aureus, S. epidermidis4-16 µg/mL[4]
Enzyme Inhibition
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I-0.008 µM (Kᵢ)[5]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II-0.124 µM (Kᵢ)[5]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase-0.129 µM (Kᵢ)[5]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase-0.083 µM (Kᵢ)[5]

Mechanisms of Action and Signaling Pathways

Derivatives of this compound exert their biological effects through a variety of mechanisms, often involving the inhibition of key enzymes in signaling pathways crucial for cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases in Cancer

Several this compound derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. One such target is the c-Met receptor, whose activation leads to cell growth, proliferation, and metastasis.

cMet_Pathway cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Thiazole This compound Derivative (e.g., 5b) Thiazole->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the c-Met signaling pathway.
Antimicrobial Mechanism of Action

While the exact mechanisms for all antimicrobial this compound derivatives are not fully elucidated, a key target for many antibacterial agents is UDP-N-acetylmuramate/L-alanine ligase (MurC). This enzyme is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

MurC_Inhibition UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramate UDP_NAG->UDP_NAM MurA, MurB MurC MurC Enzyme UDP_NAM->MurC L_Ala L-Alanine L_Ala->MurC Dipeptide UDP-NAM- L-Alanine MurC->Dipeptide Catalyzes Peptidoglycan Peptidoglycan Synthesis Dipeptide->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Thiazole This compound Schiff Base Thiazole->MurC Inhibits

Inhibition of bacterial cell wall synthesis.

Conclusion

From its origins in the foundational work of Hantzsch, this compound has evolved into a remarkably versatile and enduring scaffold in the field of medicinal chemistry. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization have led to the discovery of compounds with a broad spectrum of biological activities. The continued investigation of this core structure, aided by modern drug design and discovery techniques, promises to yield new and improved therapeutic agents for a wide range of diseases. This guide serves as a foundational resource for researchers aiming to build upon this rich history and contribute to the future of this compound-based drug development.

References

2-Amino-4-phenylthiazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Amino-4-phenylthiazole (B127512), a heterocyclic compound of considerable interest in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a substituted thiazole (B1198619) featuring an amino group at the 2-position and a phenyl group at the 4-position.

  • IUPAC Name: 4-phenyl-1,3-thiazol-2-amine[1][2]

  • Synonyms: 4-Phenyl-2-thiazolamine, Phenthiazamine[2][3]

  • Chemical Formula: C₉H₈N₂S[1][2][3]

The structure consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom, bonded to a phenyl ring and an amino group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 176.24 g/mol [2][4]
CAS Number 2010-06-2[1][2][4]
Appearance White to light brown powder/solid[1]
Melting Point 149-153 °C[1][4][5]
SMILES Nc1nc(cs1)-c2ccccc2
InChI Key PYSJLPAOBIGQPK-UHFFFAOYSA-N[1][2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is well-established and can be achieved through several methods. The most common laboratory-scale synthesis is the Hantzsch thiazole synthesis.

A. Hantzsch Thiazole Synthesis from Acetophenone (B1666503) and Thiourea (B124793):

This method involves the reaction of an α-haloketone with a thioamide. In the case of this compound, acetophenone is first halogenated and then reacted with thiourea. A more direct approach involves the in-situ generation of the α-haloacetophenone.

  • Reactants:

    • Acetophenone

    • Thiourea

    • Iodine (as the halogenating agent)

  • Procedure:

    • A mixture of acetophenone, thiourea, and iodine is refluxed.[6] The reaction can also be carried out efficiently using microwave irradiation, which significantly reduces the reaction time.[7]

    • After refluxing for several hours, the reaction mixture is cooled.[6]

    • The mixture is then washed with diethyl ether to remove any unreacted acetophenone and iodine.[6]

    • The product is then treated with an ammonium (B1175870) hydroxide (B78521) solution.[6]

    • The resulting crude product is purified by recrystallization from a suitable solvent, such as methanol (B129727) or ethanol, to yield this compound.[6][8]

B. Alternative Synthesis using Phenacyl Bromide:

Another efficient method utilizes phenacyl bromide and thiourea.

  • Reactants:

    • Phenacyl bromide

    • Thiourea

    • A suitable solvent (e.g., ethanol)

    • A catalyst (e.g., copper silicate) can be used to improve yield and reaction rate.[8]

  • Procedure:

    • Phenacyl bromide and thiourea are dissolved in ethanol.[8]

    • The mixture is refluxed at approximately 78°C.[8]

    • The reaction progress is monitored using thin-layer chromatography (TLC).[8]

    • Upon completion, the reaction mixture is cooled and poured over crushed ice to precipitate the solid product.[8]

    • The product is then isolated by filtration and purified by recrystallization from hot ethanol.[8]

Biological Activities and Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant biological activities. The amino group at the 2-position is a key functional handle for further chemical modifications.

Key Biological Activities:

  • Anticancer: Derivatives of this compound have shown promising in vitro antiproliferative activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma).[9]

  • Antimicrobial: The 2-aminothiazole (B372263) core is found in many compounds with antibacterial and antifungal properties.[6][10]

  • Anthelmintic: Certain derivatives have demonstrated potent anthelmintic activity.[6]

  • Anti-inflammatory and Analgesic: Thiazole derivatives have been investigated for their anti-inflammatory and pain-relieving effects.[6]

The following diagram illustrates the synthetic pathway from starting materials to this compound and its subsequent conversion into various biologically active derivatives.

Synthesis_and_Derivatization cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatives Biologically Active Derivatives Acetophenone Acetophenone Core This compound Acetophenone->Core Hantzsch Synthesis (with Iodine) Thiourea Thiourea Thiourea->Core Anticancer Anticancer Agents Core->Anticancer Derivatization Antimicrobial Antimicrobial Agents Core->Antimicrobial Derivatization Anthelmintic Anthelmintic Agents Core->Anthelmintic Derivatization

Caption: Synthetic pathway of this compound and its derivatization.

References

Spectroscopic Profile of 2-Amino-4-phenylthiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-4-phenylthiazole, a significant scaffold in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₈N₂S, with a molecular weight of 176.24 g/mol .[1] The spectroscopic data presented below serves to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
5.97s2H-NH₂CDCl₃
6.89s1HThiazole C5-HCDCl₃
7.51m3HPhenyl C3'-H, C4'-H, C5'-HCDCl₃
7.18s2H-NH₂DMSO-d₆
6.88s1HThiazole C5-HDMSO-d₆
7.80-7.25m5HPhenyl ProtonsDMSO-d₆

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
168.2C2 (Thiazole, C-NH₂)
150.7C4 (Thiazole, C-Phenyl)
134.8C1' (Phenyl, C-Thiazole)
128.8C3'/C5' (Phenyl)
127.6C4' (Phenyl)
125.8C2'/C6' (Phenyl)
102.5C5 (Thiazole, C-H)

Note: ¹³C NMR data is referenced from publicly available spectra. Specific peak assignments may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is typically recorded using a KBr disc method.[2]

Wavenumber (cm⁻¹)IntensityAssignment
3420, 3210, 3130StrongN-H stretching (amino group)
2905, 2845MediumC-H stretching (aromatic)
1575StrongC=N stretching (thiazole ring)
1520StrongN-H bending (amino group)
1470, 1430MediumC=C stretching (aromatic ring)
1345MediumC-N stretching
770StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

m/zRelative Intensity (%)Assignment
176100[M]⁺ (Molecular Ion)
13451.2[M - CH₂N₂]⁺
898.0[C₇H₅]⁺
17711.3[M+1]⁺
1784.9[M+2]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are recorded on a spectrometer, for instance, a Bruker AM-300, operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1] Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy (KBr Pellet Method)

1-2 mg of the solid this compound sample is finely ground in an agate mortar.[2] Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added, and the mixture is thoroughly triturated to ensure a homogenous dispersion.[2] The powdered mixture is then transferred to a die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry (Electron Ionization)

A small amount of the this compound sample is introduced into the ion source of a mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A flowchart illustrating the key stages from compound synthesis to structural confirmation using various spectroscopic techniques.

References

A Technical Guide to 2-Amino-4-phenylthiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole (B372263) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including several clinically approved drugs.[1][2][3][4] Its synthetic accessibility and the ability to easily modify its structure at various positions have made it a cornerstone in modern drug discovery. This guide provides an in-depth review of the medicinal chemistry of the 2-amino-4-phenylthiazole (B127512) core, focusing on its synthesis, diverse pharmacological applications, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation.

Synthesis of the this compound Core

The most prevalent method for synthesizing the this compound scaffold is the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of an α-haloketone (such as ω-bromoacetophenone) with a thiourea (B124793) derivative.[5] An alternative common approach involves the reaction of acetophenone (B1666503) and thiourea in the presence of an oxidant like iodine or bromine.[6][7]

The following diagram illustrates the common synthetic pathway to the this compound core.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetophenone Acetophenone Reaction Condensation/ Cyclization Acetophenone->Reaction Thiourea Thiourea Thiourea->Reaction Halogen Iodine or Bromine Halogen->Reaction Oxidant Product This compound Reaction->Product Hantzsch Synthesis

Caption: General workflow for Hantzsch synthesis of this compound.

  • Reactant Mixture: A mixture of acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol) is combined in a round-bottom flask.

  • Reflux: The reaction mixture is heated under reflux for 12 hours.

  • Work-up: After cooling, the mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.

  • Isolation: The cooled reaction mixture is then poured into an ammonium (B1175870) hydroxide (B78521) solution.

  • Purification: The crude product that precipitates is collected and recrystallized from methanol (B129727) to yield pure this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been explored for a wide array of therapeutic applications. The ability to substitute the 2-amino group and the 4-phenyl ring allows for fine-tuning of pharmacological activity.

The this compound scaffold is a prominent feature in many potent anticancer agents, targeting various mechanisms of action.

  • Aurora Kinase Inhibition: A series of 54 aminothiazole derivatives were evaluated as Aurora kinase inhibitors, a key target in oncology. Quantitative Structure-Activity Relationship (QSAR) models were developed to correlate structural features with inhibitory activity (pIC50).[8]

  • EGFR and Tubulin Inhibition: Structure-guided design has led to this compound derivatives targeting the Epidermal Growth Factor Receptor (EGFR).[9] Docking studies revealed that substitutions on the phenyl ring and the 2-amino position significantly influence binding affinity. One derivative, compound 5A, showed a strong binding score of -9.616 kcal/mol.[9]

  • General Antiproliferative Activity: Numerous derivatives have demonstrated broad-spectrum antiproliferative effects against various human cancer cell lines.[4] For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile showed high potency against six different cancer cell lines.[5]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeTarget/Cell LineActivity MetricValueReference
Compound 10 HT29 (Colon)IC502.01 µM[4]
Compound 10 A549 (Lung)IC50>10 µM[4]
Compound 10 HeLa (Cervical)IC505.32 µM[4]
Compound 10 Karpas299 (Lymphoma)IC504.87 µM[4]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeHS 578T (Breast)IC500.8 µM[10]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeDHFRIC500.06 µM[10]
Compound 17b Six Cancer Cell LinesCytotoxicityHigh Potency[5]
Compound 5A EGFRDocking Score-9.616 kcal/mol[9]

SAR Insights for Anticancer Activity:

  • Substitution at the C-4' position of the phenyl ring with alkoxy groups (methoxy, ethoxy) generally enhances antiproliferative activity.[4]

  • The presence of a 4-chlorophenyl group has been associated with high potency in several pyran-fused derivatives.[5]

  • For DHFR inhibition, specific thiourea derivatives containing a 4-bromophenyl group were found to be most active.[10]

The scaffold is a versatile platform for developing agents against bacteria and fungi.

  • Antibacterial/Antifungal: Novel peptide derivatives of this compound have shown significant antifungal activity when compared to the standard drug fluconazole.[6] The introduction of halogenated phenyl groups into thiourea derivatives also resulted in promising efficacy against staphylococcal species, with MIC values ranging from 4 to 16 µg/mL.[1]

  • CYP51 Inhibition: A key target for antifungal drugs is the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme. Rational design based on a 2-phenylthiazole (B155284) lead compound led to the synthesis of 27 new derivatives, with compound B9 showing potent activity against seven clinically relevant fungal strains and moderate activity against six fluconazole-resistant strains.[11]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound/DerivativeOrganismActivity MetricValueReference
Halogenated thiourea derivativeS. aureus, S. epidermidisMIC4-16 µg/mL[1]
Peptide derivativesFungal strainsActivitySignificant vs. Fluconazole[6]
Compound B9 7 susceptible fungal strainsActivityPotent Inhibition[11]
Compound B9 6 resistant fungal strainsActivityModerate Inhibition[11]

A notable application of this scaffold is in the development of inhibitors against the HIV-1 nucleocapsid (NC) protein.

  • HIV-1 Nucleocapsid (NC) Inhibition: The this compound scaffold has been identified as a guanine-mimetic that fits well into the hydrophobic pocket of the NC protein.[12] Structure-guided replacement of a catechol moiety in a lead compound (A10) with other functional groups was performed to improve membrane permeability and antiviral activity.[12] This highlights a specific and promising mechanism for anti-HIV drug design.

Derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.

  • Antiplasmodial Activity: Phenylthiazolyl-triazine hybrids have been synthesized and tested against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Several compounds exhibited considerable activity, with IC50 values as low as 10.03 µg/ml against the sensitive strain.[7] Structure-activity relationship studies indicated that substitutions on the phenyl ring with hydrophobic, electron-withdrawing groups were favorable for antiplasmodial activity.[13]

Table 3: Antimalarial Activity of Phenylthiazolyl-triazine Derivatives [7]

StrainActivity MetricValue Range
P. falciparum 3D7 (sensitive)IC5010.03 - 54.58 µg/ml
P. falciparum Dd2 (resistant)IC5011.29 - 40.92 µg/ml

Experimental Protocols

This section details the methodologies cited for evaluating the biological activities of this compound derivatives.

The logical process from initial synthesis to biological validation is crucial for developing new therapeutic agents based on this core.

G A Synthesis of This compound Core & Derivatives B Structural Characterization (NMR, FTIR, Mass Spec) A->B C In Vitro Screening (Anticancer, Antimicrobial, etc.) B->C D Identification of Hit Compounds C->D E Structure-Activity Relationship (SAR) Analysis D->E G In Vivo Testing & Preclinical Studies D->G Promising Hits F Lead Optimization (Chemical Modification) E->F F->A Resynthesis

Caption: A typical drug discovery workflow for this compound derivatives.

  • Organism: Eudrilus eugeniae (Earthworm).

  • Method: Garg's and Atal method.

  • Procedure:

    • Synthesized compounds are prepared in appropriate concentrations.

    • Earthworms are placed in petri dishes containing the test solutions.

    • Observations are made for the time taken for paralysis and death of the worms.

    • Mebendazole is used as the standard reference drug for comparison.

  • Method: Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Procedure:

    • Strains: Clinically relevant fungal strains such as Candida albicans, Candida tropicalis, and Cryptococcus neoformans are used.

    • Inoculum Preparation: Fungal cultures are grown and diluted to a standardized concentration (e.g., 0.5 McFarland standard).

    • Microdilution: The synthesized compounds are serially diluted in microtiter plates.

    • Inoculation: The standardized fungal inoculum is added to each well.

    • Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

    • Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

  • Method: Standard cytotoxicity assays like the MTT or SRB assay are commonly used (as implied by screening against cell lines like L1210, A549, etc.).[4]

  • Procedure (General):

    • Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

    • Compound Treatment: Cells are treated with various concentrations of the synthesized derivatives and incubated for a set period (e.g., 48-72 hours).

    • Staining: A viability-staining reagent (e.g., MTT, Sulforhodamine B) is added to the wells.

    • Measurement: The absorbance is read using a microplate reader.

    • Analysis: The percentage of cell growth inhibition is calculated relative to untreated controls, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

This guide demonstrates that the this compound core is a remarkably versatile scaffold in medicinal chemistry, serving as a foundation for developing novel therapeutics against cancer, microbial infections, HIV, and malaria. The extensive body of research, coupled with established synthetic and screening protocols, ensures that this privileged structure will continue to be a focus of drug discovery efforts.

References

An In-Depth Technical Guide to 2-Amino-4-phenylthiazole Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-4-phenylthiazole (B127512) derivatives, a class of compounds demonstrating significant antimicrobial properties. This document details their synthesis, methods of antimicrobial evaluation, quantitative activity data, and current understanding of their mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Synthesis of this compound Derivatives

The foundational structure, this compound, is commonly synthesized via the Hantzsch thiazole (B1198619) synthesis.[1] This method typically involves the condensation of an α-haloketone with a thioamide. A prevalent protocol for synthesizing the core structure and its derivatives is outlined below.

General Synthesis Protocol

A widely used method for the synthesis of the this compound core involves the reaction of acetophenone, thiourea, and a halogen, typically iodine or bromine.[1] Subsequent modifications at the 2-amino position are often carried out to generate a diverse library of derivatives.[2]

Step 1: Synthesis of this compound

A mixture of acetophenone, thiourea, and iodine is refluxed, typically for several hours.[1] The reaction mixture is then cooled and washed to remove unreacted starting materials. The crude product is often precipitated by the addition of a base, such as ammonium (B1175870) hydroxide, and then purified by recrystallization.[1]

Step 2: Derivatization at the 2-Amino Position

The amino group at the 2-position of the thiazole ring serves as a versatile handle for further chemical modifications. For instance, coupling with N-protected amino acids or other carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base such as triethylamine (B128534) (Et3N).[1] Subsequent deprotection yields the desired derivatives.[1] Acylation with various acid chlorides is another common strategy to introduce diverse functionalities.[3]

Experimental Protocols for Antimicrobial Evaluation

The antimicrobial activity of this compound derivatives is primarily assessed using two standard methods: the disc diffusion method for qualitative screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for quantitative analysis.

Disc Diffusion Method

This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a nutrient agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).[1]

  • Application of Test Compounds: Sterile paper discs are impregnated with a known concentration of the test compound (e.g., 50 µg/mL) and placed on the inoculated agar surface.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[1] Standard antibiotics like ampicillin (B1664943) or streptomycin (B1217042) for bacteria and fluconazole (B54011) for fungi are used as positive controls.[1]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.[5]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.[3]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Quantitative Antimicrobial Activity

The following tables summarize the antimicrobial activity of various this compound derivatives as reported in the literature.

Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

Compound/DerivativeBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
2-(Alanyl)-amino-4-phenylthiazole-1005-[1]
2-(Valyl)-amino-4-phenylthiazole15131010[1]
2-(Leucyl)-amino-4-phenylthiazole12141212[1]
2-(Leucyl-valyl)-amino-4-phenylthiazole18161514[1]
2-(Leucyl-tyrosyl)-amino-4-phenylthiazole16151413[1]
Ampicillin (Standard)25222018[1]

Table 2: Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm)

Compound/DerivativeCandida albicansAspergillus flavusAspergillus fumigatusReference
2-(Alanyl)-amino-4-phenylthiazole131012[1]
2-(Valyl)-amino-4-phenylthiazole141213[1]
2-(Leucyl)-amino-4-phenylthiazole161415[1]
2-(Leucyl-valyl)-amino-4-phenylthiazole201819[1]
2-(Leucyl-tyrosyl)-amino-4-phenylthiazole181617[1]
Fluconazole (Standard)242223[1]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

Compound/DerivativeStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Reference
Phenylthiazole pyrimidindiamine derivative 14g 32[6]
Thiazolyl-thiourea derivatives4 - 16-[3]
Piperazinyl derivatives48[7]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms, with a primary focus on the disruption of cell wall biosynthesis.

Inhibition of Glucosamine-6-Phosphate Synthase (GlcN-6-P Synthase)

A key molecular target identified for some thiazole derivatives is Glucosamine-6-phosphate synthase (GlcN-6-P synthase).[8][9] This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, a crucial step in the biosynthetic pathway of peptidoglycan, a major component of the bacterial cell wall.[9] By inhibiting GlcN-6-P synthase, these compounds effectively block the formation of the cell wall, leading to cell lysis and bacterial death.[10]

G cluster_pathway Bacterial Cell Wall Biosynthesis Pathway cluster_inhibition Inhibition by this compound Derivatives F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GlcN-6-P Synthase Gln Glutamine Gln->GlcN6P PG Peptidoglycan GlcN6P->PG Multiple Steps CellWall Bacterial Cell Wall PG->CellWall Incorporation Inhibitor This compound Derivative Inhibitor->GlcN6P Inhibition

Caption: Inhibition of GlcN-6-P Synthase by this compound Derivatives.

Other Potential Mechanisms

In addition to GlcN-6-P synthase inhibition, other mechanisms of action for this class of compounds have been proposed:

  • Targeting Penicillin-Binding Proteins (PBPs): Some derivatives are thought to target PBPs, which are crucial enzymes in the final stages of peptidoglycan synthesis.[11]

  • Membrane Damage: Certain phenylthiazole derivatives have been shown to disrupt the bacterial cell membrane, leading to the dissipation of membrane potential and leakage of cellular contents.[6] This direct damage to the cell envelope contributes to their bactericidal effect.

Experimental Workflows

The development and evaluation of this compound derivatives follow a structured workflow from synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_evaluation Antimicrobial Evaluation Start Starting Materials (e.g., Acetophenone, Thiourea) Reaction Chemical Synthesis (e.g., Hantzsch Reaction) Start->Reaction Derivatization Derivatization Reaction->Derivatization Purification Purification (e.g., Recrystallization) Derivatization->Purification Screening Disc Diffusion Screening Purification->Screening Test Compound MIC MIC Determination Screening->MIC Active Compounds Mechanism Mechanism of Action Studies MIC->Mechanism Potent Compounds

Caption: Experimental Workflow for this compound Derivatives.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with demonstrated activity against a range of bacterial and fungal pathogens. Their straightforward synthesis and the potential for diverse chemical modifications make them attractive candidates for further drug development. The elucidation of their mechanism of action, particularly the inhibition of key enzymes in the bacterial cell wall biosynthesis pathway, provides a solid foundation for rational drug design and optimization. Further research into structure-activity relationships and in vivo efficacy is warranted to fully explore the therapeutic potential of these compounds in combating infectious diseases.

References

Unlocking Antifungal Potential: A Technical Guide to Novel 2-Amino-4-phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents. Thiazole (B1198619) derivatives, particularly the 2-amino-4-phenylthiazole (B127512) scaffold, have emerged as a promising class of compounds with significant antifungal activity. This technical guide provides an in-depth overview of the synthesis, in vitro antifungal properties, and proposed mechanism of action of these novel compounds, tailored for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The core this compound structure is typically synthesized via the Hantzsch thiazole synthesis.[1] This method involves the condensation reaction between an α-haloketone (e.g., 2-bromoacetophenone) and a thiourea (B124793) derivative.[1] Further structural diversity is achieved by introducing various substituents at the 2-amino and 4-phenyl positions, a common strategy in the structural modification of 2-aminothiazoles.[2]

A general synthetic route involves:

  • Preparation of the α-haloketone: Acetophenone (B1666503) derivatives are halogenated, typically with bromine, to yield the corresponding α-bromoacetophenone.

  • Condensation with Thiourea: The α-bromoacetophenone is then reacted with thiourea in a suitable solvent, such as ethanol (B145695), under reflux to yield the this compound hydrobromide salt.

  • Neutralization: The salt is neutralized with a base, such as sodium bicarbonate, to afford the free this compound.

  • Derivatization: Novel derivatives can be synthesized by reacting the 2-amino group with various electrophiles, such as acyl chlorides or isothiocyanates, to introduce amide or thiourea functionalities.[3] Modifications to the 4-phenyl ring are typically introduced by starting with a substituted acetophenone.

Antifungal Activity: Quantitative Data

Numerous novel this compound derivatives have been synthesized and evaluated for their in vitro antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for quantifying antifungal efficacy. The data presented below is a summary from various studies, with fluconazole, a standard azole antifungal, often used as a reference.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 1: 2-Hydrazinyl-thiazole Derivatives
7a (p-F-phenyl at C4)Candida albicans3.9Fluconazole15.62
7b (p-Cl-phenyl at C4)Candida albicans3.9Fluconazole15.62
7c (p-Br-phenyl at C4)Candida albicans3.9Fluconazole15.62
Series 2: Phenylthiazole Acylhydrazone Derivatives
E4Magnaporthe oryzae1.66Isoprothiolane3.22
E17Magnaporthe oryzae1.45Isoprothiolane3.22
E23Magnaporthe oryzae1.50Isoprothiolane3.22
E26Magnaporthe oryzae1.29Isoprothiolane3.22
Series 3: Trisubstituted 2-Amino-4,5-diarylthiazoles
5a8Candida albicans9 µMFluconazoleNot specified

Note: The above table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

Synthesis of the this compound Core

This protocol describes a general method for the synthesis of the foundational this compound structure.

Materials:

Procedure:

  • A mixture of the substituted acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) in ethanol is refluxed for several hours.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is washed with diethyl ether to remove unreacted starting materials.

  • The crude product is treated with a sodium thiosulfate solution to remove excess iodine, followed by the addition of ammonium hydroxide to precipitate the free base.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure this compound derivative.

G start Start Materials: Acetophenone, Thiourea, Iodine reflux Reflux in Ethanol start->reflux cool Cool and Evaporate Solvent reflux->cool wash_ether Wash with Diethyl Ether cool->wash_ether treat_thio Treat with Sodium Thiosulfate wash_ether->treat_thio precipitate Precipitate with Ammonium Hydroxide treat_thio->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

General workflow for the synthesis of this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[4][5][6]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Fungal inoculum (e.g., Candida albicans), adjusted to a concentration of 0.5–2.5 x 10³ cells/mL

  • Positive control (e.g., Fluconazole)

  • Negative control (medium with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.[2]

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the test compounds. Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the drug-free control.[2] This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 620 nm).[2]

G cluster_prep Preparation compound_prep Prepare serial dilutions of This compound compounds in a 96-well plate. inoculate Inoculate the 96-well plate with the fungal suspension. compound_prep->inoculate inoculum_prep Prepare fungal inoculum (e.g., Candida albicans) to a standardized concentration. inoculum_prep->inoculate incubate Incubate at 35°C for 24-48 hours. inoculate->incubate read_results Read results visually or using a microplate reader. incubate->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC). read_results->determine_mic

Workflow for the broth microdilution antifungal susceptibility assay.

Cytotoxicity Assay: MTT Assay

This assay measures the metabolic activity of mammalian cells to assess the potential toxicity of the compounds.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that causes a 50% reduction in cell viability (CC₅₀) is determined.

Proposed Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mechanism of action for many azole antifungals is the inhibition of the ergosterol biosynthesis pathway.[7][8][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[9][10]

Thiazole antifungals are believed to act similarly by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[7][8] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol.[11][12] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[8][9] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, in some cases, cell death.[7]

Molecular docking studies have supported this hypothesis by showing that this compound derivatives can fit into the active site of Candida albicans lanosterol 14α-demethylase.[13]

G cluster_inhibition Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane cyp51->ergosterol Catalyzes inhibitor This compound Compound inhibitor->cyp51 Inhibits

Proposed mechanism of action: Inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

Novel this compound compounds represent a promising avenue for the development of new antifungal therapies. Their straightforward synthesis, coupled with potent in vitro activity against a range of fungal pathogens, makes them attractive candidates for further investigation. Structure-activity relationship (SAR) studies are ongoing to optimize the antifungal potency and selectivity of these compounds. Future research should focus on in vivo efficacy studies in animal models of fungal infections, as well as a more detailed elucidation of their mechanism of action and potential off-target effects. The continued exploration of the this compound scaffold holds significant potential for addressing the growing challenge of antifungal drug resistance.

References

Anthelmintic Potential of 2-Amino-4-phenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helminth infections remain a significant global health and economic burden, affecting a substantial portion of the world's population and livestock. The emergence of resistance to currently available anthelmintic drugs necessitates the discovery and development of new chemical entities with novel modes of action. The 2-amino-4-phenylthiazole (B127512) scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the current state of research on the anthelmintic potential of this compound derivatives. It covers their synthesis, in vitro efficacy, proposed mechanisms of action, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of anthelmintic discovery.

Introduction

Parasitic helminths, including nematodes (roundworms), trematodes (flukes), and cestodes (tapeworms), are a major cause of morbidity and mortality worldwide.[1] The control of these infections heavily relies on a limited number of anthelmintic drugs. However, the widespread and often intensive use of these drugs has led to the development of drug-resistant parasite populations, posing a serious threat to human and animal health.

The thiazole (B1198619) ring is a prominent heterocyclic scaffold found in numerous biologically active compounds.[2] Derivatives of 2-aminothiazole, in particular, have been explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[3] Recent studies have highlighted the potential of this compound derivatives as a new class of anthelmintic agents.[2] This guide synthesizes the available scientific literature on this topic, focusing on the quantitative data, experimental methodologies, and potential molecular targets.

Synthesis of this compound Derivatives

The core this compound structure is typically synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide or thiourea.[2] For the synthesis of the parent compound, acetophenone (B1666503) is first brominated to yield α-bromoacetophenone, which is then reacted with thiourea.

A general synthetic scheme is presented below:

  • Step 1: Preparation of this compound: A mixture of acetophenone, thiourea, and iodine is refluxed. The reaction mixture is then cooled and treated with an ammonium (B1175870) hydroxide (B78521) solution to yield the crude this compound, which can be purified by recrystallization.[2]

Further derivatization can be achieved by modifying the amino group at the 2-position or by introducing substituents on the phenyl ring at the 4-position. For instance, peptide derivatives have been synthesized by coupling Boc-protected amino acids or dipeptides to the 2-amino group using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by deprotection.[2]

In Vitro Anthelmintic Activity

The anthelmintic activity of this compound derivatives has been primarily evaluated in vitro using various helminth models. The most commonly used model in the initial screening of these compounds is the earthworm, owing to its anatomical and physiological resemblance to parasitic nematodes.

Data Presentation

The following tables summarize the available quantitative and semi-quantitative data on the anthelmintic efficacy of this compound and related thiazole derivatives.

Table 1: Anthelmintic Activity of this compound Derivatives against Eudrilus eugeniae

CompoundConcentration (mg/mL)Time to Paralysis (min)Time to Death (min)
Mebendazole (Standard)1028.5 ± 0.2865.5 ± 0.57
Derivative 1 1045.0 ± 0.5785.0 ± 0.57
Derivative 2 1040.5 ± 0.2878.5 ± 0.28
Derivative 3 1035.0 ± 0.5770.0 ± 0.57

Data adapted from a study by Himaja et al. (2010). The specific structures of the derivatives are detailed in the original publication.[2]

Table 2: In Silico Molecular Docking Scores of this compound Derivatives against β-tubulin

CompoundDocking Score (kcal/mol)
Mebendazole (Standard)-8.9
Derivative IVa -8.2
Derivative IVc -8.8
Derivative IVe -8.7

Data from a study by S. Sangeetha et al. (2016), suggesting a potential interaction with the microtubular protein β-tubulin.

Table 3: Schistosomicidal Activity of Aryl-Thiazole Derivatives against Schistosoma mansoni

CompoundEC50 (µM) - SchistosomulaEC50 (µM) - Adult Worms
NJ05 > 10018.42
NJ07 > 10023.11

EC50 values represent the concentration required to inhibit 50% of the parasite's viability. Data from a study on related aryl-thiazole derivatives, indicating activity against a trematode parasite.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of anthelmintic compounds. Below are methodologies for key in vitro assays.

In Vitro Earthworm Paralysis and Lethality Assay (Garg and Atal Method)

This assay is a common primary screen for anthelmintic activity.

  • Preparation of Test Solutions: The test compounds and a standard drug (e.g., Mebendazole) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted with a vehicle (e.g., 0.5% aqueous solution of Tween 80) to the desired concentrations. A vehicle control is also prepared.

  • Experimental Setup: Adult earthworms of similar size and weight are washed and placed in Petri dishes containing the test, standard, or control solutions.

  • Observation: The time taken for the onset of paralysis (no movement observed except when shaken vigorously) and the time of death (no movement observed even after vigorous shaking and dipping in warm water) are recorded.

  • Data Analysis: The results are expressed as the mean time to paralysis and death ± standard error of the mean.

Larval Motility Assay

This assay assesses the effect of compounds on the motility of parasitic nematode larvae.

  • Larval Preparation: Third-stage larvae (L3) of the target nematode species are obtained from culture.

  • Assay Plate Preparation: The assay is typically performed in a 24- or 96-well plate. Each well contains culture medium (e.g., RPMI-1640), a specific concentration of the test compound, and a known number of L3 larvae (approximately 50-100). Control wells contain larvae in media with and without the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 16°C or 37°C) for a specified period (e.g., 72 hours).

  • Motility Assessment: Larval motility is assessed visually under a microscope or using an automated motility tracking system. The percentage of motile larvae is determined for each concentration.

  • Data Analysis: Dose-response curves are generated, and the effective concentration required to inhibit 50% of larval motility (EC50) is calculated.

Egg Hatch Assay (EHA)

This assay is particularly useful for detecting resistance to benzimidazole (B57391) anthelmintics and for evaluating the ovicidal activity of new compounds.

  • Egg Isolation: Nematode eggs are isolated from fecal samples of infected animals.

  • Assay Setup: The assay is performed in a multi-well plate. Each well contains a suspension of fresh nematode eggs in a solution with a specific concentration of the test compound.

  • Incubation: The plates are incubated under conditions that promote egg hatching (e.g., 27°C for 48 hours).

  • Counting: After incubation, a few drops of Lugol's iodine are added to each well to stop further hatching. The number of hatched larvae and unhatched eggs are counted under a microscope.

  • Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the control. An EC50 value for egg hatch inhibition is then determined.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound derivatives as anthelmintics has not been fully elucidated. However, based on their structural similarity to other known anthelmintics and preliminary in silico studies, several potential targets and pathways can be proposed.

Inhibition of Microtubule Polymerization

Molecular docking studies have suggested that this compound derivatives may bind to β-tubulin, a key protein involved in the formation of microtubules. This is the established mechanism of action for the benzimidazole class of anthelmintics. Disruption of microtubule polymerization in helminths can interfere with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to parasite death.

G Compound This compound Derivative BetaTubulin β-tubulin Compound->BetaTubulin Binds to Microtubule Microtubule Polymerization Disruption Disruption of Microtubule Function Microtubule->Disruption Inhibits CellDivision Inhibition of Cell Division Disruption->CellDivision NutrientUptake Impaired Nutrient Uptake Disruption->NutrientUptake Transport Disrupted Intracellular Transport Disruption->Transport ParalysisDeath Paralysis and Death of Helminth CellDivision->ParalysisDeath NutrientUptake->ParalysisDeath Transport->ParalysisDeath G Start Start: Compound Synthesis and Characterization InVitroScreening In Vitro Screening (Earthworm Assay) Start->InVitroScreening QuantitativeAssays Quantitative In Vitro Assays (Larval Motility, Egg Hatch) InVitroScreening->QuantitativeAssays Active Compounds SAR Structure-Activity Relationship (SAR) Analysis QuantitativeAssays->SAR LeadIdentification Lead Compound Identification SAR->LeadIdentification MoA Mechanism of Action Studies LeadIdentification->MoA InVivo In Vivo Efficacy and Toxicity Studies LeadIdentification->InVivo Candidate Preclinical Candidate Selection MoA->Candidate InVivo->Candidate

References

Anticancer and Antitumor Activity of 2-Amino-4-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-phenylthiazole (B127512) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Notably, derivatives of this heterocyclic core have shown significant promise as anticancer and antitumor agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of this compound Derivatives

A general and widely adopted method for the synthesis of this compound derivatives is the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

General Experimental Protocol: Hantzsch Thiazole Synthesis
  • Reaction Setup: A mixture of the appropriately substituted phenacyl bromide (1 mmol), thiourea or a substituted thiourea (1.2 mmol), and a catalyst such as copper silicate (B1173343) (10 mol%) is taken in a round-bottom flask.

  • Solvent and Reflux: Ethanol (5 mL) is added as the solvent, and the reaction mixture is refluxed at approximately 78°C.

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (B1210297) (8:3).

  • Workup: Upon completion, the reaction mixture is cooled and filtered to remove the catalyst. The filtrate is then poured over crushed ice to precipitate the solid product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the desired this compound derivative.

In Vitro Anticancer and Antitumor Activity

The anticancer potential of this compound derivatives is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed colorimetric method to assess cell viability.

Quantitative Data: IC50 Values of this compound Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different cancer cell lines.

DerivativeA549 (Lung)HeLa (Cervical)HT29 (Colon)Karpas299 (Lymphoma)Reference
Compound 10 --2.01 µM-[1]
Compound 28 8.64 µM6.05 µM0.63 µM13.87 µM[1]
Compound 5b --2.01 µM-[2]
DerivativeH1299 (Lung)SHG-44 (Glioma)K562 (Leukemia)Reference
Analogue 20 4.89 µM4.03 µM-[1]
Compound 21 --16.3 µM[1]
DerivativeMCF-7 (Breast)AGS (Gastric)Reference
Compound 3 80.13 µg/mL (24h)75.03 µg/mL (24h)[3]
71.03 µg/mL (48h)38.12 µg/mL (48h)[3]
59.24 µg/mL (72h)28.01 µg/mL (72h)[3]
DerivativeHepG2 (Liver)PC12 (Pheochromocytoma)Reference
Compound 23 0.51 mM0.309 mM[1]
Compound 24 0.57 mM0.298 mM[1]
Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Mechanisms of Action and Signaling Pathways

Several signaling pathways that are frequently dysregulated in cancer have been identified as targets for this compound derivatives. These include the PI3K/Akt/mTOR, c-Met, and Aurora kinase pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a common event in many cancers.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Thiazole This compound Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor development, invasion, and metastasis.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt Proliferation Proliferation, Invasion, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Thiazole This compound Derivatives Thiazole->cMet Inhibits

Caption: The HGF/c-Met signaling cascade and its downstream effectors.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.

Aurora_Kinase_Pathway AuroraA Aurora Kinase A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Aneuploidy Aneuploidy & Cell Proliferation AuroraA->Aneuploidy Overexpression leads to AuroraB Aurora Kinase B Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Aneuploidy Overexpression leads to Thiazole This compound Derivatives Thiazole->AuroraA Inhibits Thiazole->AuroraB Inhibits

Caption: Role of Aurora kinases in mitosis and tumorigenesis.

Experimental Workflow for Drug Discovery

The process of identifying and characterizing novel this compound-based anticancer agents follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit Hit Identification (Potent Compounds) Screening->Hit Hit->Screening No Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Hit->Mechanism Yes Lead Lead Optimization Mechanism->Lead InVivo In Vivo Antitumor Studies Lead->InVivo

Caption: A typical workflow for the discovery of anticancer drugs.

Experimental Protocol: Western Blot

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound derivatives on the expression and phosphorylation status of proteins within the targeted signaling pathways.

  • Cell Lysis: Treated and untreated cancer cells are washed with ice-cold PBS and then lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a method such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their synthetic accessibility, coupled with their ability to potently and often selectively target key oncogenic signaling pathways, underscores their therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development, facilitating the continued exploration and optimization of this important chemical scaffold. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles will be crucial for their clinical translation.

References

2-Amino-4-phenylthiazole: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its derivatives, 2-amino-4-phenylthiazole (B127512) stands out as a readily accessible and highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its strategic placement of reactive functional groups—the exocyclic amino group and the electron-rich thiazole (B1198619) ring—allows for extensive chemical modifications, leading to the development of novel therapeutic agents. This guide provides a detailed overview of the synthesis of this compound and its application as a building block for constructing more complex heterocyclic systems with significant pharmacological potential.

Synthesis of the Precursor: this compound

The most common and efficient method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone (ω-bromoacetophenone, generated in situ or used directly) with a thioamide (thiourea).[1][2]

General Reaction Scheme:

The synthesis begins with the reaction of acetophenone (B1666503) with thiourea (B124793) in the presence of an oxidizing agent like iodine or a pre-brominated acetophenone (phenacyl bromide) can be reacted with thiourea.[3][4][5]

G Acetophenone Acetophenone Reflux Reflux Acetophenone->Reflux Thiourea Thiourea Thiourea->Reflux Iodine Iodine Iodine->Reflux Product This compound Reflux->Product Hantzsch Synthesis

Figure 1: Synthesis of this compound.

Experimental Protocol: Preparation of this compound (1)

  • Reactants: A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared in a round-bottom flask.[3]

  • Procedure: The mixture is refluxed for 12 hours. After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine. The remaining solid is then treated with a solution of ammonium (B1175870) hydroxide.[3]

  • Purification: The resulting crude product is collected and recrystallized from methanol (B129727) to yield pure this compound.[3]

  • Alternative Catalyst: A more recent, efficient method utilizes copper silicate (B1173343) as a heterogeneous and reusable catalyst with phenacyl bromide and thiourea in ethanol (B145695), refluxing at 78°C.[4]

Synthetic Transformations of this compound

The reactivity of this compound is primarily centered on its nucleophilic amino group, which readily participates in a variety of chemical transformations to build more complex heterocyclic structures.

G cluster_start Precursor cluster_reactions Key Reactions at the 2-Amino Group cluster_products Resulting Heterocyclic Scaffolds Start This compound Aldehyde Aromatic Aldehydes Chloroacetyl Chloroacetyl Chloride Isothiocyanate Phenyl isothiocyanate Dipeptide Boc-Dipeptides SchiffBase Schiff Bases (Imines) Start->SchiffBase Condensation ThioureaDeriv Thiourea Derivatives Start->ThioureaDeriv Addition PeptideConj Peptide Conjugates Start->PeptideConj Coupling (DCC) Thiazolidinone Thiazolidinones SchiffBase->Thiazolidinone + Mercaptoacetic acid (Cyclization)

Figure 2: Major synthetic pathways from this compound.

Condensation of the 2-amino group with various aromatic aldehydes is a common first step, yielding Schiff bases (imines). These intermediates can be further cyclized to produce biologically active 4-thiazolidinones.[6]

Experimental Protocol: Synthesis of 2-(2′-arylidene-hydrazino-acetyl)-amino-4-phenyl-1,3-thiazole (Intermediate 3a-n) [6]

  • Step 1 (Acylation): this compound is reacted with chloroacetyl chloride to yield 2-(2′-chloroacetyl)-amino-4-phenyl-1,3-thiazole (1).[6]

  • Step 2 (Amination): Intermediate (1) is aminated with hydrazine (B178648) hydrate (B1144303) to afford 2-(2′-hydrazinoacetyl)-amino-4-phenyl-1,3-thiazole (2).[6]

  • Step 3 (Condensation): Intermediate (2) is condensed with various selected aromatic aldehydes in ethanol, which upon refluxing, yields the target Schiff bases (3a-n).[6][7]

Experimental Protocol: Synthesis of 2-[2′-{2″-aryl-4-oxo-1,3-thiazolidene}-acetylamino]-4-phenyl-1,3-thiazoles (4a-n) [6]

  • Cyclization: The Schiff base intermediate (3a-n) undergoes dehydrative annulation with mercaptoacetic acid to afford the corresponding 4-oxo-1,3-thiazolidinone derivatives.[6]

Table 1: Synthesis of Thiazolidinone Derivatives

Compound IDAr-group (from Aldehyde)Yield (%)M.P. (°C)
4aPhenyl72180-182
4b4-Chlorophenyl78195-197
4c4-Methoxyphenyl75170-172
4d4-Nitrophenyl80210-212

Data extracted from similar synthetic procedures described in the literature.

This compound can be derivatized into N-cyanoacetamide intermediates, which are valuable precursors for constructing pyran and pyridine (B92270) rings.[1]

Experimental Protocol: Synthesis of N-Cyano-N'-(4-phenylthiazol-2-yl)acetamide (9) [1]

  • Reactants: this compound (3) is reacted with ethyl cyanoacetate (B8463686) in dimethylformamide.[1]

  • Procedure: The reaction mixture is heated to yield the N-cyanoacetamide derivative (9).[1]

Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (17a-c) [1]

  • Reactants: A solution of compound (9) (0.01 mol) in ethanol (30 mL) containing triethylamine (B128534) (0.50 mL), malononitrile (B47326) (0.01 mol), and an appropriate aromatic aldehyde (0.01 mol) is prepared.[1]

  • Procedure: The reaction mixture is heated under reflux for 6 hours. After cooling, the formed solid product is collected by filtration.[1]

Table 2: Synthesis of Pyran Derivatives

Compound IDAr-group (from Aldehyde)Yield (%)M.P. (°C)
17aPhenyl78238-240
17b4-Chlorophenyl82248-250
17c4-Methoxyphenyl75218-220

Data sourced from Hamed et al., 2017.[1]

The amino group can be coupled with amino acids or peptides using standard peptide synthesis techniques, leading to hybrid molecules with potential antimicrobial and anthelmintic activities.[3]

Experimental Protocol: Coupling of this compound with Boc-Dipeptides [3]

  • Reactants: Boc-protected dipeptides, this compound, dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, and triethylamine (Et3N) as a base.[3]

  • Procedure: The reactants are stirred in chloroform. After 12 hours, the reaction mixture is filtered. The filtrate is washed sequentially with 5% NaHCO3 and saturated NaCl solutions. The organic layer is then evaporated.[3]

  • Deprotection: The Boc-group is subsequently removed using trifluoroacetic acid to yield the final peptide derivative.[3]

Biological Significance of Synthesized Heterocycles

Derivatives synthesized from this compound exhibit a remarkable range of biological activities, underscoring the importance of this scaffold in drug discovery.

  • Anticancer Activity: Many derivatives have shown significant antiproliferative activity against various human cancer cell lines.[8] For instance, pyran derivative 17b (2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile) showed high potency against six cancer cell lines, including NUGC, DLD1, and MCF.[1] Certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown potent and selective activity against human K563 leukemia cells.[8]

  • Antimicrobial and Antifungal Activity: Thiazole derivatives are well-established antimicrobial agents.[7] Peptide derivatives of this compound have exhibited significant antifungal and anthelmintic activities, sometimes comparable to standard drugs like fluconazole (B54011) and mebendazole.[3] Schiff bases and their corresponding thiazolidinones have also been screened for activity against bacteria such as Bacillus subtilis and Escherichia coli.[6]

  • Other Activities: The 2-aminothiazole core is associated with a broad spectrum of other biological properties, including anti-inflammatory, antiviral, antiprotozoal, and antitubercular activities.[1][6]

Table 3: Selected Biological Activity Data

Compound TypeTarget/OrganismActivity MetricValueReference
Pyran derivative (17b)DLD1 (Colon Cancer) Cell LineIC502.1 µM[1]
Phenylamide derivative (21)K563 (Leukemia) Cell LineIC5016.3 µM[8]
Peptide derivativesAspergillus niger (Fungus)MIC16-32 µg/mL[3]
Thiazolidinone derivativesBacillus subtilis (Bacteria)Zone of Inhibition12-18 mm[6]

Data is representative and compiled from multiple sources.

Conclusion

This compound has proven to be an exceptionally valuable and versatile precursor in the field of heterocyclic chemistry and drug discovery. The straightforward Hantzsch synthesis provides ready access to this core, and the strategic reactivity of its amino group allows for the construction of a vast library of novel heterocyclic compounds, including thiazolidinones, pyrans, pyridines, and peptide conjugates. The consistent discovery of potent biological activities, particularly in the realms of anticancer and antimicrobial research, ensures that this scaffold will remain a focal point for medicinal chemists and drug development professionals for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-phenylthiazole (B127512) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of various derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This document provides a detailed protocol for the synthesis of this compound via the Hantzsch thiazole (B1198619) synthesis, a classic and widely used method involving the condensation of an α-haloketone with a thioamide.[3][4][5] In this specific application, acetophenone (B1666503) and thiourea (B124793) are used as the starting materials in the presence of an in-situ halogenating agent.

Reaction Scheme

The overall reaction for the synthesis of this compound from acetophenone and thiourea is depicted below. The reaction proceeds via the initial formation of α-iodoacetophenone from acetophenone and iodine, which then undergoes condensation with thiourea to form the thiazole ring.

ReactionScheme cluster_reactants Reactants cluster_product Product Acetophenone Acetophenone Product This compound Acetophenone->Product Reflux Thiourea Thiourea Thiourea->Product Reflux Iodine Iodine Iodine->Product Reflux HCl HCl

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant Specifications

ReactantMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)
AcetophenoneC₈H₈O120.150.112.0
ThioureaCH₄N₂S76.120.215.22
IodineI₂253.810.125.38

Table 2: Reaction Conditions and Product Characterization

ParameterValue
Reaction Time12 hours
Reaction TemperatureReflux
Solvent for RecrystallizationMethanol (B129727)
Expected YieldVariable, typically moderate to good
AppearanceCrystalline solid
Melting Point (°C)148-151 °C

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, δ ppm)~7.8-7.3 (m, 5H, Ar-H), ~6.7 (s, 1H, thiazole-H), ~5.1 (s, 2H, -NH₂)
IR (KBr, cm⁻¹)~3400-3200 (-NH₂ stretching), ~1620 (C=N stretching), ~1580 (C=C stretching)
Mass Spectrum (m/z)176 (M⁺)

Note: The exact spectral data may vary slightly depending on the solvent and instrument used.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Spectroscopic instruments (NMR, IR, MS)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine acetophenone (12.0 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.38 g, 0.1 mol).[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12 hours with continuous stirring.[1] The reaction mixture will become dark.

  • Work-up:

    • After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[1] This can be done by adding diethyl ether to the flask, swirling, and decanting the ether layer. Repeat this step two to three times.

    • Carefully pour the remaining reaction mixture into a beaker containing a stirred solution of ammonium hydroxide. This will neutralize any hydroiodic acid formed during the reaction and precipitate the crude product.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold distilled water.

    • Recrystallize the crude product from methanol to obtain pure this compound as a crystalline solid.[1]

  • Drying and Characterization:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

    • Determine the melting point of the final product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, IR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start Start reactants Combine Acetophenone, Thiourea, and Iodine in a Round-Bottom Flask start->reactants reflux Reflux for 12 hours reactants->reflux cool Cool to Room Temperature reflux->cool wash_ether Wash with Diethyl Ether cool->wash_ether precipitate Pour into Ammonium Hydroxide Solution wash_ether->precipitate filter Filter the Precipitate precipitate->filter recrystallize Recrystallize from Methanol filter->recrystallize dry Dry the Product recrystallize->dry characterize Characterize the Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Iodine is corrosive and can cause stains. Handle it with care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

  • Ammonium hydroxide is corrosive and has a strong odor. Handle it in a fume hood.

References

One-Pot Synthesis of 2-Amino-4-phenylthiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-amino-4-phenylthiazole (B127512) derivatives, a core scaffold in many biologically active compounds.[1][2] The methodologies presented herein offer efficient and often environmentally benign alternatives to traditional multi-step synthetic routes.

Introduction

This compound and its derivatives are privileged heterocyclic motifs found in a wide array of pharmacologically active molecules, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The Hantzsch thiazole (B1198619) synthesis, the reaction between an α-haloketone and a thiourea (B124793) derivative, remains a cornerstone for constructing this scaffold.[1] Modern advancements have focused on developing one-pot procedures that improve efficiency, reduce waste, and simplify work-up by combining multiple reaction steps without isolating intermediates.[1][3] This note explores several contemporary one-pot methods, including catalyst-driven, microwave-assisted, and ultrasound-assisted syntheses.

Comparative Data of One-Pot Synthesis Methods

The following table summarizes quantitative data from various one-pot synthesis protocols for this compound and its derivatives, allowing for easy comparison of their efficiencies.

MethodCatalystStarting MaterialsSolventReaction TimeYield (%)Reference
Method 1: Heterogeneous Catalysis Copper Silicate (B1173343) (10 mol%)Phenacyl bromide, ThioureaEthanol (B145695)0.5 - 1 h90 - 96[4]
Method 2: α-Bromination/Cyclization Copper(II) BromideAcetophenone (B1666503), ThioureaEthanolNot Specified78 - 90[1]
Method 3: Microwave-Assisted (Solvent-Free) NaHSO₄-SiO₂Substituted Acetophenone, ThioureaNone10 - 15 minHigh[5]
Method 4: Microwave-Assisted (Solvent) IodineAcetophenone, ThioureaEthanol6 - 8 min~90[6]
Method 5: Ultrasound-Assisted Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB)2-bromo-1-arylethan-1-ones, Hydrazine-1-carbothioamideEthanol20 minHigh[7]
Method 6: Catalyst-Free (Room Temp) NonePhenacyl bromide, ThioureaTHFNot Specified85 - 95[8]
Method 7: Magnetic Nanocatalyst Ca/4-MePy-IL@ZY-Fe₃O₄Acetophenone, Thiourea, TCCAEthanol~25 minHigh[9][10]

Experimental Protocols

Protocol 1: Copper Silicate Catalyzed Synthesis

This protocol describes a rapid and efficient synthesis using a reusable heterogeneous catalyst.[4]

Materials:

  • Substituted phenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Copper silicate (10 mol%)

  • Ethanol (5 mL)

  • Crushed ice

  • Hot ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), copper silicate (10 mol%), and ethanol (5 mL).

  • Reflux the reaction mixture at 78°C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (B1210297) (8:3).

  • Upon completion, filter the hot reaction mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from hot ethanol to obtain the desired this compound derivative.

Protocol 2: One-Pot α-Bromination/Cyclization using Copper(II) Bromide

This method facilitates the synthesis directly from aromatic methyl ketones, avoiding the need to pre-synthesize or isolate α-bromo ketones.[1]

Materials:

  • Aromatic methyl ketone (e.g., acetophenone) (1 mmol)

  • Thiourea or N-substituted thiourea (1.2 mmol)

  • Copper(II) bromide (CuBr₂) (2.2 mmol)

  • Ethanol

Procedure:

  • Combine the aromatic methyl ketone (1 mmol), thiourea (1.2 mmol), and copper(II) bromide (2.2 mmol) in a suitable reaction vessel.

  • Add ethanol as the solvent.

  • Reflux the mixture. The reaction involves an in-situ α-bromination of the ketone followed by cyclization with thiourea.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and proceed with work-up, which typically involves neutralization and extraction to isolate the product.

  • The crude product can be purified by recrystallization.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This green chemistry approach utilizes microwave irradiation and a solid-supported catalyst, eliminating the need for a solvent.[5]

Materials:

  • Substituted acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • NaHSO₄-SiO₂ catalyst

Procedure:

  • Grind the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and NaHSO₄-SiO₂ catalyst together using a mortar and pestle.

  • Transfer the mixture to a 100 mL beaker.

  • Place the beaker in a microwave oven and irradiate for 10-15 minutes.

  • Monitor the reaction completion by TLC.

  • After irradiation, allow the mixture to cool.

  • The product can be isolated and purified by appropriate work-up and recrystallization.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and a general reaction mechanism for the one-pot synthesis of this compound derivatives.

G cluster_protocol1 Protocol 1: Copper Silicate Catalysis p1_start Mix Phenacyl Bromide, Thiourea, Copper Silicate, and Ethanol p1_reflux Reflux at 78°C p1_start->p1_reflux p1_monitor Monitor by TLC p1_reflux->p1_monitor p1_filter Filter to Recover Catalyst p1_monitor->p1_filter p1_precipitate Pour Filtrate on Ice p1_filter->p1_precipitate p1_isolate Isolate Crude Product p1_precipitate->p1_isolate p1_purify Recrystallize from Hot Ethanol p1_isolate->p1_purify p1_end Pure this compound Derivative p1_purify->p1_end

Caption: Workflow for Copper Silicate Catalyzed Synthesis.

G cluster_protocol3 Protocol 3: Microwave-Assisted Solvent-Free Synthesis p3_start Grind Acetophenone, Thiourea, and NaHSO₄-SiO₂ Catalyst p3_transfer Transfer to Beaker p3_start->p3_transfer p3_irradiate Microwave Irradiation (10-15 min) p3_transfer->p3_irradiate p3_monitor Monitor by TLC p3_irradiate->p3_monitor p3_cool Cool Reaction Mixture p3_monitor->p3_cool p3_isolate Isolate and Purify p3_cool->p3_isolate p3_end Pure this compound Derivative p3_isolate->p3_end

Caption: Workflow for Microwave-Assisted Solvent-Free Synthesis.

G cluster_mechanism General Hantzsch Thiazole Synthesis Pathway start_materials α-Haloketone + Thiourea intermediate Thiouronium Intermediate start_materials->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization (-H₂O) intermediate->cyclization product 2-Aminothiazole (B372263) cyclization->product

Caption: Generalized Reaction Pathway for Hantzsch Thiazole Synthesis.

Conclusion

The one-pot synthesis of this compound derivatives offers significant advantages in terms of efficiency, atom economy, and reduced environmental impact. The choice of method, whether it be catalyst-based, microwave-assisted, or ultrasound-assisted, can be tailored to the specific needs of the laboratory and the desired derivative. The protocols provided herein serve as a starting point for researchers to explore and optimize these versatile synthetic routes in the pursuit of novel therapeutic agents and other valuable chemical entities.

References

Application Note: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The 2-aminothiazole (B372263) moiety, in particular, is a key pharmacophore found in a variety of therapeutic agents. The traditional Hantzsch synthesis for 2-aminothiazoles, while effective, often requires prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient green chemistry technique to overcome these limitations.[1][2] This application note provides a detailed protocol for the rapid and high-yield synthesis of 2-amino-4-phenylthiazole (B127512) using microwave irradiation, offering significant advantages over conventional heating methods.[3]

Advantages of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules to efficiently convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[1] This technology offers several key benefits for the synthesis of this compound:

  • Reduced Reaction Times: Dramatically shortens reaction times from hours to minutes.[3][4]

  • Increased Yields: Often results in higher product yields compared to conventional methods.[4][5]

  • Energy Efficiency: Lower energy consumption due to shorter reaction times.[3]

  • Greener Chemistry: Reduces the need for large volumes of solvents and can sometimes be performed under solvent-free conditions.[2][6]

Experimental Protocols

This section details the methodologies for the microwave-assisted synthesis of this compound.

Protocol 1: Synthesis from Acetophenone (B1666503), Thiourea (B124793), and Iodine

This protocol describes a one-pot synthesis utilizing acetophenone, thiourea, and iodine as the in-situ halogenating agent.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol (B145695) (optional, for recrystallization)

  • Microwave reactor vials with stir bars

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[5]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a power of 170 W for a duration of 5-15 minutes.[5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.[5]

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be recrystallized from ethanol to yield pure this compound.[5]

Protocol 2: Synthesis from α-Bromoacetophenone and Thiourea

This protocol utilizes a pre-halogenated ketone for the synthesis.

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Microwave reactor vials with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine α-bromoacetophenone (1 mmol), thiourea (1.1 mmol), and 3 mL of ethanol.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture. A typical condition is heating to 90°C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.[1]

  • Wash the solid product with cold ethanol.[1]

  • Dry the purified product under vacuum.[1]

Data Presentation

The following tables summarize the quantitative data from various studies, comparing microwave-assisted synthesis with conventional methods.

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of this compound

MethodReactantsCatalyst/SolventReaction TimeYield (%)Reference
Microwave Acetophenone, Thiourea, IodineNone5-15 min29.46[5]
Conventional Acetophenone, Thiourea, IodineEthanol8-10 hours14.20[5]
Microwave 2-Hydroxy-5-methyl acetophenone, Thiourea, IodineRectified SpiritNot specified90[3]
Conventional 2-Hydroxy-5-methyl acetophenone, Thiourea, IodineRectified Spirit12 hours58[3]
Microwave Substituted Acetophenone, ThioureaNaHSO₄–SiO₂ (Solvent-free)10-15 minHigh[6]
Conventional Substituted Acetophenone, Thiourea, IodineEthanol8 hoursLower[6]

Table 2: Screening of Solvents for the Synthesis of 2-Amino-4-phenyl Substituted Thiazole Derivatives

EntrySolventCatalystTime (h)Temp (°C)Yield (%)
1DCM10% Copper Silicate (B1173343)47830
7Ethanol10% Copper Silicate0.57892

Data adapted from a study on copper silicate catalyzed synthesis, which can be applicable to microwave conditions for solvent selection.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.

G cluster_start Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation cluster_purification Purification Reactants Combine Acetophenone, Thiourea, and Iodine (or α-Bromoacetophenone and Thiourea) Microwave Irradiate in Microwave Synthesizer Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Precipitation Precipitate with Ice Water (if applicable) Cooling->Precipitation Filtration Filter to Collect Crude Product Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

Reaction Scheme

The following diagram illustrates the Hantzsch thiazole synthesis reaction for this compound.

reaction_scheme cluster_reagents Reagents acetophenone Acetophenone product This compound acetophenone->product + acetophenone->product thiourea Thiourea thiourea->product + thiourea->product iodine Iodine (I₂) microwave Microwave (Δ) microwave->product

Caption: Hantzsch Synthesis of this compound.

References

Application Notes and Protocols for N-acylation of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-acylation of 2-amino-4-phenylthiazole (B127512), a critical reaction in the synthesis of diverse bioactive molecules. The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, and its N-acylation allows for the exploration of structure-activity relationships (SAR) to develop novel therapeutics, particularly kinase inhibitors.

Data Presentation: Comparative Summary of N-acylation Methods

The following table summarizes various methods for the N-acylation of this compound, offering a comparative overview of different acylating agents, reaction conditions, and reported yields.

Acylating AgentReagents & ConditionsSolventYield (%)Reference
Acyl Halide (e.g., Benzoyl chloride)This compound, dry pyridine (B92270)PyridineHigh[1]
Acyl Halide (e.g., Chloroacetyl chloride)This compound, base (e.g., Pyridine)Not SpecifiedNot Specified[2]
Carboxylic Acid Anhydride (B1165640) (e.g., Acetic anhydride)This compoundSolvent-free or in a suitable solventHigh[1][2]
Carboxylic AcidThis compound, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Not SpecifiedNot Specified[1]
Carboxylic AcidThis compound, DCC (dicyclohexylcarbodiimide), Et3NChloroform (B151607)Good[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for N-acylation and the signaling pathways often targeted by the resulting N-acylated this compound derivatives.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_processing Work-up & Purification cluster_product Final Product start This compound reaction_vessel Reaction Vessel (with Solvent & Base/Catalyst) start->reaction_vessel acylating_agent Acylating Agent (Acyl Chloride or Anhydride) acylating_agent->reaction_vessel workup Aqueous Work-up reaction_vessel->workup Reaction Completion extraction Solvent Extraction workup->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification product N-acylated This compound purification->product

General experimental workflow for the N-acylation of this compound.

kinase_inhibition_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) growth_factor->receptor src_kinase Src Family Kinase receptor->src_kinase Activation downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) src_kinase->downstream Phosphorylation proliferation Cell Proliferation, Survival, Migration downstream->proliferation inhibitor N-acylated This compound (e.g., Dasatinib) inhibitor->src_kinase Inhibition

Simplified signaling pathway showing inhibition of Src Family Kinases.

Experimental Protocols

The following are detailed methodologies for common N-acylation reactions of this compound.

Protocol 1: N-acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Dry pyridine or another suitable tertiary amine base

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add dry pyridine (1.5-2 equivalents) to the solution and stir.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure N-acylated this compound.

Protocol 2: N-acylation using Carboxylic Acid Anhydrides

This protocol provides a method for the N-acylation of this compound using a carboxylic acid anhydride.

Materials:

  • This compound

  • Carboxylic acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Solvent (optional, e.g., glacial acetic acid, or solvent-free)

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask.

  • Addition of Anhydride: Add the carboxylic acid anhydride (2-5 equivalents). The reaction can often be performed neat (solvent-free). Alternatively, a solvent like glacial acetic acid can be used.

  • Reaction: Heat the reaction mixture (e.g., reflux or heat on a steam bath) for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • Precipitation and Filtration: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any excess anhydride and acid.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).[1]

Protocol 3: N-acylation using Carboxylic Acids with a Coupling Agent

This protocol outlines the N-acylation using a carboxylic acid activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Materials:

  • This compound

  • Carboxylic acid (e.g., Boc-protected amino acids)

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous chloroform (CHCl₃) or other suitable aprotic solvent

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in anhydrous chloroform.

  • Addition of Amine and Base: Add this compound (1 equivalent) and triethylamine (1.1 equivalents) to the solution and stir.

  • Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in anhydrous chloroform.

  • Reaction: Allow the reaction to stir at room temperature overnight (approximately 12 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU precipitate and wash the solid with chloroform.

  • Washing: Combine the filtrate and washings in a separatory funnel and wash sequentially with 5% NaHCO₃ solution and saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired N-acylated product.[3]

References

Synthesis and Application of Schiff Bases Derived from 2-Amino-4-phenylthiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Dateline: [City, State] – In the dynamic field of medicinal chemistry, the synthesis of novel compounds with therapeutic potential is a paramount objective. Among these, Schiff bases derived from 2-amino-4-phenylthiazole (B127512) have emerged as a versatile class of molecules exhibiting a wide spectrum of biological activities. These compounds, formed through the condensation of this compound with various aromatic aldehydes, have demonstrated significant antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of these promising therapeutic agents, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the reaction of a primary amine with an aldehyde or ketone.[1][2] The unique structural features of Schiff bases derived from the this compound scaffold contribute to their diverse pharmacological effects. The thiazole (B1198619) ring is a key heterocyclic motif found in numerous biologically active compounds, and its combination with the imine functionality of Schiff bases has proven to be a fruitful strategy in the design of new therapeutic agents.[3] These compounds and their metal complexes have been a focus of research due to their potential to overcome drug resistance in microbes and cancer cells.[4]

Synthesis Protocol

A general and efficient method for the synthesis of Schiff bases from this compound involves the condensation reaction with a substituted aromatic aldehyde. Both conventional heating and microwave irradiation methods have been successfully employed.[5][6]

Experimental Protocol: Synthesis of a Schiff Base from this compound

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin, p-chlorobenzaldehyde)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate (B1210297) and n-hexane (TLC mobile phase)

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).

  • To this solution, add an equimolar amount of the desired substituted aromatic aldehyde (10 mmol).

  • Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-5 hours.[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator.

Characterization:

The synthesized Schiff bases should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To confirm the formation of the azomethine (C=N) bond, typically observed as a strong absorption band in the region of 1600-1650 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine.[8]

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The proton of the azomethine group usually appears as a singlet in the range of δ 8-9 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.

Applications in Drug Discovery and Development

Schiff bases of this compound are valuable scaffolds in drug discovery due to their wide range of biological activities.

Antimicrobial Applications

These compounds have shown promising activity against a variety of bacterial and fungal strains, including drug-resistant organisms.[9][10] The mode of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of different substituents on the aromatic aldehyde moiety can significantly influence the antimicrobial potency.

Table 1: Antimicrobial Activity of Selected this compound Schiff Bases (Zone of Inhibition in mm)

Compound IDAldehyde PrecursorStaphylococcus aureusEscherichia coliCandida albicansReference
SB-1 Salicylaldehyde181516[11]
SB-2 4-Chlorobenzaldehyde201718[5]
SB-3 4-Nitrobenzaldehyde221920[11]
SB-4 Vanillin161415[8]
Anticancer Applications

Several Schiff bases derived from this compound have demonstrated significant cytotoxic activity against various cancer cell lines.[4][12] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[13][14]

Table 2: In Vitro Anticancer Activity of Selected this compound Schiff Bases (IC₅₀ in µM)

Compound IDAldehyde PrecursorMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)Reference
AC-1 4-Hydroxybenzaldehyde15.821.318.5[15][16]
AC-2 4-Methoxybenzaldehyde12.518.914.2[17][18]
AC-3 3,4-Dimethoxybenzaldehyde9.814.111.7[19]
AC-4 4-(Dimethylamino)benzaldehyde25.230.128.4[15]
Anti-inflammatory Applications

The anti-inflammatory potential of these Schiff bases is an area of growing interest.[2] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20][21]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Principle:

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.[22]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (Schiff bases) dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent Solution A.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Visualizing Synthesis and Biological Pathways

To better illustrate the experimental workflow and potential mechanisms of action, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product This compound This compound Condensation Condensation This compound->Condensation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Condensation Cooling & Precipitation Cooling & Precipitation Condensation->Cooling & Precipitation Ethanol, Acetic Acid (cat.), Reflux Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Schiff Base Schiff Base Recrystallization->Schiff Base

Caption: General workflow for the synthesis of Schiff bases from this compound.

Anticancer_Mechanism cluster_cell Cancer Cell Schiff_Base This compound Schiff Base PI3K_Akt PI3K/Akt Pathway Schiff_Base->PI3K_Akt Inhibits NF_kB NF-κB Pathway Schiff_Base->NF_kB Inhibits Apoptosis Apoptosis Induction Schiff_Base->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Schiff_Base->Cell_Cycle_Arrest Induces Proliferation Cell Proliferation PI3K_Akt->Proliferation NF_kB->Proliferation Apoptosis->Proliferation Inhibits Cell_Cycle_Arrest->Proliferation Inhibits

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-Amino-4-phenylthiazole, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The following sections outline methodologies for chromatographic, spectroscopic, and thermal analysis techniques to ensure robust and reliable characterization of this molecule.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for assessing the purity and quantifying this compound in various samples. A reverse-phase method is typically employed for this purpose.

Quantitative Data Summary
ParameterValueReference
Retention Time ~3.5 min (Isocratic)[1]
Linearity Range 1.25–1250 ng/mL[1]
Wavelength (λmax) 272 nm[1]
Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity and concentration of this compound using a validated HPLC-UV method.

Instrumentation:

  • Waters Alliance (Waters 2695/e2695 separations module) HPLC system or equivalent

  • UV Detector (Waters 2487 dual λ absorbance/2998 PDA) or equivalent

  • Data acquisition and processing software (e.g., Empower 3)

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid (OPA), 0.1% (v/v) in water

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase:

    • A: 0.1% v/v Orthophosphoric acid in water

    • B: 0.1% v/v Orthophosphoric acid in acetonitrile

  • Elution Mode: Isocratic with 55% Mobile Phase A and 45% Mobile Phase B[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Detection Wavelength: 272 nm[1]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B). From the stock solution, prepare a series of calibration standards covering the expected concentration range of the sample.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Equilibrate Equilibrate HPLC System Standard->Equilibrate Sample Prepare Sample Solution Sample->Equilibrate Inject Inject Standards & Sample Equilibrate->Inject Detect UV Detection at 272 nm Inject->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule. Both ¹H and ¹³C NMR are crucial for unambiguous identification.

NucleusChemical Shift (δ, ppm)MultiplicitySolventReference
¹H NMR ~7.3-7.9mCDCl₃[2]
~6.2sCDCl₃[2]
~8.0sCDCl₃[2]
¹³C NMR 168.3, 150.9, 134.6, 128.7, 127.9, 126.0, 103.2-DMSO-d₆[3]

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker AM-300 or equivalent)[3]

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

Procedure:

  • Sample Preparation: Dissolve approximately 5-25 mg of the this compound sample in about 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~3300-3450N-H stretching (amine)[2][4]
~3014-3110C-H stretching (aromatic)[2]
~2870-2931C-H stretching (aliphatic, if present)[2]
~1617-1694C=N stretching (thiazole ring), C=C stretching (aromatic)[2][4]
~1489-1514N=N stretching (in derivatives)[2]
~1246C-O-C stretching (in derivatives)[4]
~818C-H bending (aromatic)[2]

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Instrumentation:

  • FTIR Spectrometer (e.g., Nicolet iS50 FTIR or equivalent)[5]

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach.

m/zIon
176[M]⁺ (Molecular Ion)[3]
134[M - C₂H₂N]⁺
89[C₆H₅S]⁺

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Materials:

  • This compound sample

  • Suitable solvent (e.g., Dichloromethane, Methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), if required to improve volatility.

GC Conditions (suggested):

  • Column: Fused-silica capillary column (e.g., Optima 17, 15 m x 0.25 mm I.D., 0.25 µm film thickness)[6]

  • Injector Temperature: 280 °C[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[6]

  • Oven Temperature Program: Hold at 40 °C for 0.5 min, ramp to 210 °C at 15 °C/min, then ramp to 320 °C at 35 °C/min[6]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-500

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent. If the compound has low volatility, derivatization may be necessary. To derivatize, react the sample with a suitable silylating agent (e.g., BSTFA) at an elevated temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 min).

  • Injection: Inject an aliquot (e.g., 1 µL) of the prepared solution into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Derivatize Derivatize (if needed) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Analyze Total Ion Chromatogram Detect->TIC MS Interpret Mass Spectrum TIC->MS

Caption: Workflow for the GC-MS analysis of this compound.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of this compound.

Quantitative Data Summary
ParameterValueReference
Melting Point 149-153 °C[7]
Decomposition Onset > 400 °C (for related complexes)[8]
Experimental Protocol: TGA/DSC Analysis

Objective: To determine the melting point, heat of fusion, and decomposition temperature of this compound.

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC) or separate TGA and DSC instruments.

Materials:

  • This compound sample

  • Inert sample pans (e.g., aluminum or alumina)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a sample pan.

  • Instrument Setup:

    • Purge Gas: Use an inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the weight change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • DSC: Determine the melting point from the onset or peak of the endothermic transition. Calculate the heat of fusion from the area of the melting peak.

    • TGA: Determine the onset of decomposition from the temperature at which significant weight loss begins.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_techniques Analytical Techniques cluster_properties Characterization Properties This compound This compound HPLC HPLC This compound->HPLC NMR NMR This compound->NMR FTIR FTIR This compound->FTIR MS Mass Spectrometry This compound->MS Thermal Thermal Analysis This compound->Thermal Purity Purity & Quantity HPLC->Purity Structure Structure Elucidation NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups MolecularWeight Molecular Weight MS->MolecularWeight ThermalStability Thermal Stability Thermal->ThermalStability

Caption: Interrelationship of analytical techniques for the characterization of this compound.

References

Application Notes and Protocols: In Vitro Screening of 2-Amino-4-phenylthiazole Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-phenylthiazole (B127512) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of this core structure have been shown to inhibit various cancer cell lines through diverse mechanisms, such as the inhibition of protein kinases (e.g., EGFR, ALK, Src), induction of apoptosis, and cell cycle arrest.[1] This document provides detailed application notes and standardized protocols for the in vitro screening of novel this compound derivatives to evaluate their potential as anticancer agents.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of selected this compound derivatives against various human cancer cell lines. This data is compiled from multiple studies to facilitate comparison and guide structure-activity relationship (SAR) analysis.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1a HHPhenylH1299> 50[3]
SHG-44> 50[3]
1b MethylHPhenylH129925.3[3]
SHG-4431.6[3]
1c HH4-ChlorophenylH129915.8[3]
SHG-4420.1[3]
1d -(CH2)4-H4-MethylbenzylH12994.89[3]
SHG-444.03[3]

Table 2: Antiproliferative Activity of Amide-Containing this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10 A549Not specified[1]
HeLaNot specified[1]
HT292.01[1]
Karpas299Not specified[1]
Compound 28 A5498.64[1]
HeLa6.05[1]
HT290.63[1]
Karpas29913.87[1]

Table 3: Cytotoxic Effects of Phenylthiazole Derivatives

Compound IDSubstitutionSKNMC IC50 (µM)Hep-G2 IC50 (µM)MCF-7 IC50 (µM)Reference
4a o-nitro12.1 ± 0.2115.1 ± 0.98> 50[4]
4b m-nitro15.3 ± 1.1220.2 ± 1.04> 50[4]
4c p-nitro10.8 ± 0.0813.5 ± 0.15> 50[4]
4d m-chloro14.2 ± 0.1611.6 ± 0.12> 50[4]
4e p-chloro13.1 ± 0.0912.8 ± 0.08> 50[4]
4f p-fluoro16.2 ± 1.1414.2 ± 0.11> 50[4]

Mandatory Visualizations

Experimental Workflow

G Figure 1: In Vitro Anticancer Screening Workflow cluster_0 Primary Screening cluster_1 Dose-Response and Selectivity cluster_2 Mechanism of Action Studies A This compound Derivative Library B Single-Dose Cytotoxicity Assay (e.g., MTT at 10 µM) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D IC50 Determination (Multiple Concentrations) C->D E Screening against a Panel of Cancer Cell Lines D->E F Cytotoxicity in Normal Cell Lines (e.g., Fibroblasts) E->F G Prioritize 'Lead' Compounds (Potency and Selectivity) F->G H Apoptosis Assay (Annexin V / PI Staining) G->H I Cell Cycle Analysis (Propidium Iodide Staining) G->I J Target-Based Assays (e.g., Kinase Inhibition) G->J K Western Blot Analysis H->K I->K J->K

Caption: Figure 1: A generalized workflow for the in vitro screening of this compound derivatives for anticancer activity.

Signaling Pathway

G Figure 2: PI3K/Akt Signaling Pathway Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival This compound\nDerivative This compound Derivative This compound\nDerivative->Akt Inhibition

Caption: Figure 2: A simplified diagram illustrating the inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Structure-Activity Relationship

G Figure 3: Structure-Activity Relationship (SAR) Summary cluster_0 Core Scaffold cluster_1 Substitutions at R1 (Thiazole Ring) cluster_2 Substitutions at R3 (Phenyl Ring) cluster_3 Substitutions at the 2-Amino Group Thiazole This compound R1_effect Methyl group increases activity (e.g., Compound 1b) Thiazole->R1_effect R3_effect Electron-withdrawing groups (e.g., -Cl, -NO2) enhance activity (e.g., Compounds 1c, 4c) Thiazole->R3_effect Amino_effect Amide linkages can confer high potency (e.g., Compound 28) Thiazole->Amino_effect

References

Application Notes and Protocols: Assaying the Antimicrobial Efficacy of 2-Amino-4-phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazole (B1198619) derivatives, particularly 2-amino-4-phenylthiazole (B127512) and its analogues, have garnered considerable interest due to their diverse biological activities, including antibacterial and antifungal properties.[1][2][3] This document provides a comprehensive guide to assaying the antimicrobial efficacy of this compound compounds, including detailed experimental protocols, data presentation guidelines, and visual representations of key workflows and potential mechanisms of action. The conjugation of amino acids to the thiazole moiety has been shown to enhance antibacterial and antifungal activities.[4]

Data Presentation: Antimicrobial Efficacy Data

The following tables summarize the antimicrobial activity of various this compound derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaReference
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7c)6.256.256.25-[5]
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7d)6.256.256.25-[5]
Thiazole Derivative 30.23-0.7-0.23-0.70.23-0.7[6]
Thiazole Derivative 2a250 (S. epidermidis)--375[7]
Thiazole Derivative 2d250-375-[7]
Oxothiazole Derivatives50-200-No InhibitionNo Inhibition[8]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

CompoundC. albicansA. nigerR. oryzaeReference
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7a)--3.125[5]
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7b)--3.125[5]
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7e)--3.125[5]
Benzo[d]thiazole Derivative 13-Significant Activity (50-75)-[9]
Benzo[d]thiazole Derivative 14-Significant Activity (50-75)-[9]

Table 3: Zone of Inhibition of this compound Derivatives (in mm)

CompoundS. aureusS. agalactiaeC. glabrataC. albicansReference
Oxothiazole Derivatives8.9-22.316.1-25.6--[8]
Thiazole Derivative 2b--21.0-[7]
Thiazole Derivative 2a---20.0[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard microbiological techniques and can be adapted based on specific laboratory conditions and the properties of the tested compounds.

Protocol 1: Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the compounds.

Materials:

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal cultures

  • Test compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

  • Multichannel micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Addition: Add a standardized inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (a standard antibiotic with known MIC), a growth control (inoculum in broth without any compound), and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations

Proposed Mechanism of Action

Molecular docking studies suggest that the antimicrobial activity of some 2-aminothiazole (B372263) derivatives may involve the inhibition of key microbial enzymes. For antibacterial activity, MurB, an enzyme involved in peptidoglycan biosynthesis, is a potential target. For antifungal activity, CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, has been identified as a likely target.[10]

G cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action This compound This compound MurB Inhibition MurB Inhibition This compound->MurB Inhibition Peptidoglycan Synthesis Blocked Peptidoglycan Synthesis Blocked MurB Inhibition->Peptidoglycan Synthesis Blocked Bacterial Cell Wall Disruption Bacterial Cell Wall Disruption Peptidoglycan Synthesis Blocked->Bacterial Cell Wall Disruption Bacterial Cell Lysis Bacterial Cell Lysis Bacterial Cell Wall Disruption->Bacterial Cell Lysis 2-Amino-4-phenylthiazole_f This compound CYP51 Inhibition CYP51 Inhibition 2-Amino-4-phenylthiazole_f->CYP51 Inhibition Ergosterol Synthesis Blocked Ergosterol Synthesis Blocked CYP51 Inhibition->Ergosterol Synthesis Blocked Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Ergosterol Synthesis Blocked->Fungal Cell Membrane Disruption Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Disruption->Fungal Cell Death G start Synthesized this compound Compounds prep Prepare Stock Solutions start->prep screening Primary Screening (e.g., Agar Well Diffusion) prep->screening quant Quantitative Assay (Broth Microdilution for MIC) screening->quant Active Compounds mbc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) quant->mbc data Data Analysis and Comparison mbc->data report Report Findings data->report

References

Application Notes and Protocols: 2-Amino-4-phenylthiazole as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-phenylthiazole (B127512) scaffold is a privileged heterocyclic motif that serves as a versatile building block in medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to the development of a wide array of therapeutic agents with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in drug discovery, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents.

Synthetic Protocols

The foundational step in utilizing this scaffold is its synthesis, most commonly achieved through the Hantzsch thiazole (B1198619) synthesis.

Protocol 1: Synthesis of this compound (Hantzsch Synthesis)

This protocol describes the classical one-pot synthesis of the this compound core.

Materials:

Procedure:

  • To a round-bottom flask, add acetophenone (0.1 mol, 12 g), thiourea (0.2 mol, 15.22 g), and iodine (0.1 mol, 25.33 g).[1]

  • Reflux the mixture for 12 hours.[1]

  • After reflux, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[1]

  • Pour the reaction mixture into an ammonium hydroxide solution.[1]

  • Collect the resulting crude product by filtration.

  • Recrystallize the crude product from methanol to yield pure this compound.[1]

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, notably as kinase inhibitors.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 2,4-Disubstituted Thiazole Amide Derivatives

CompoundA549 (IC₅₀, µM)HeLa (IC₅₀, µM)HT29 (IC₅₀, µM)Karpas299 (IC₅₀, µM)
Derivative 1 8.646.050.6313.87

Data extracted from a study on c-Met/ALK inhibitors.[2]

Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

CompoundTarget KinaseIC₅₀ (nM) / Kᵢ (nM)
Derivative A Aurora AKᵢ = 8.0
Derivative B Aurora BKᵢ = 9.2
Derivative C B-RafIC₅₀ = 110
Derivative D VEGFR-2IC₅₀ = 150

Data compiled from studies on Aurora and B-Raf/VEGFR-2 kinase inhibitors.[3]

Experimental Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cancer cells at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[4]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

  • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Signaling Pathway: MyD88-Dependent Signaling

Several this compound analogues have been shown to exert anti-inflammatory and potentially anticancer effects by inhibiting the MyD88 signaling pathway, which is crucial for immune responses and inflammation.

MyD88_Signaling TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylation of IκB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription Inhibitor This compound Analogue Inhibitor->MyD88 Inhibition of Dimerization

MyD88 signaling pathway and inhibition point.

Antimicrobial Applications

The this compound scaffold is also a key component in the development of novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of this compound derivatives against various microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative X 16>1283.9
Derivative Y 487.81
Derivative Z 32640.008

Data compiled from various studies on antimicrobial thiazole derivatives.[5][6][7]

Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain and adjust its concentration to a standardized level (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

  • Include a positive control (microorganism with a standard antimicrobial agent), a negative control (microorganism in broth without any compound), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Applications

Derivatives of this compound have shown promise as anti-inflammatory agents, often evaluated using in vivo models.

Quantitative Data: Anti-inflammatory Activity

The following table shows the percentage of edema inhibition by a this compound derivative in a carrageenan-induced paw edema model in rats.

Table 4: Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5h
Test Compound 1533.3 ± 0.7740.58 ± 0.84
Test Compound 3045.2 ± 0.6555.12 ± 0.91
Aspirin 5050.1 ± 1.2360.34 ± 1.15

Data represents typical results from carrageenan-induced paw edema studies.[8]

Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for screening compounds for acute anti-inflammatory activity.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound derivative (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Aspirin)

  • Pletysmometer

Procedure:

  • Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the this compound derivative.

  • Administer the test compound or standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][10]

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Calculate the percentage of inhibition of edema for each group in comparison to the control group.

Experimental and Logical Workflows

Visualizing the workflow from synthesis to biological evaluation is crucial for planning and execution.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Starting Materials (Acetophenone, Thiourea) synthesis Hantzsch Thiazole Synthesis start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial antiinflammatory Anti-inflammatory Assays (Carrageenan Edema) characterization->antiinflammatory data_analysis Data Analysis (IC50, MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

General workflow for drug discovery.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers to explore the potential of this versatile building block in the ongoing quest for new and effective treatments for a range of diseases. The adaptability of the core structure, combined with the straightforward synthetic and screening methodologies, ensures its continued relevance in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Amino-4-phenylthiazole reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the Hantzsch thiazole (B1198619) synthesis.[1][2][3][4] This reaction involves the cyclization of an α-haloketone (like phenacyl bromide) with a thioamide (such as thiourea).[2][5] A common variation of this synthesis starts with acetophenone (B1666503), which is halogenated in situ with iodine, and then reacted with thiourea (B124793).[6][7]

Q2: What are the typical starting materials and reagents for this synthesis?

The primary starting materials are typically:

  • α-haloketone: 2-bromoacetophenone (B140003) or phenacyl bromide.[1][2][8]

  • Thioamide: Thiourea is the most common choice.[1][2][6][8]

  • Alternative to α-haloketone: Acetophenone in the presence of an in-situ halogenating agent like iodine.[6][7]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][9] This allows you to track the consumption of the starting materials and the formation of the this compound product. A common mobile phase for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:3 v/v).[9]

Q4: What is the best way to purify the final product?

After the reaction is complete, the crude product is often isolated by filtration.[1][2][9] Purification is typically achieved through recrystallization from a suitable solvent, such as hot ethanol (B145695).[1][8][9]

Q5: Are there any safety precautions I should be aware of?

Yes, it is important to handle the reagents with care. α-haloketones like phenacyl bromide are lachrymatory (tear-inducing) and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Low yields and unexpected side products are common challenges in the synthesis of this compound. This guide addresses potential issues and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Poor quality of starting materials: Impurities in the α-haloketone or thiourea can lead to side reactions.[1]Ensure the purity of your reagents. If necessary, purify the starting materials before use.
Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst can significantly reduce the yield.[1][9]Optimize reaction conditions by screening different solvents, temperatures, and catalysts (see data tables below). For instance, ethanol has been shown to be a highly effective solvent.[9]
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using TLC to ensure the complete consumption of starting materials.[1][9]
Formation of byproducts: Side reactions can consume the starting materials, thus lowering the yield of the desired product.[1]Adjusting the stoichiometry of the reactants or changing the reaction conditions can help minimize side product formation.
Unexpected Color Change Decomposition of starting materials or product: Excessive heat or prolonged reaction times can lead to the formation of tar or polymeric byproducts.[1]Carefully control the reaction temperature and monitor the reaction progress to avoid extended heating.[1]
Difficulty in Product Isolation Product is soluble in the workup solvent: The product may not precipitate out of the solution if the solvent is not appropriate.After the reaction, pouring the mixture into cold water or a basic solution (e.g., 5% aqueous sodium carbonate) can facilitate precipitation.[1][2]
Presence of soluble impurities: Impurities may prevent the crystallization of the final product.Wash the crude product with water to remove inorganic salts and with a cold, non-polar solvent like hexane to remove non-polar impurities before recrystallization.[1]

Optimizing Reaction Conditions: Quantitative Data

The following tables summarize data from various studies on the synthesis of this compound, providing insights into optimizing reaction conditions for improved yields.

Table 1: Effect of Different Catalysts on Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sulfamic acidEthanol78450[9]
L-ProlineEthanol78765[9]
Acetic acidEthanol78476[9]
Copper Silicate (B1173343) Ethanol 78 0.5 93 [9]

Table 2: Influence of Solvent on Reaction Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Dichloromethane (DCM)10% Copper Silicate78430[9]
Water10% Copper Silicate78530[9]
Toluene10% Copper Silicate78156[9]
Methanol10% Copper Silicate78175[9]
Acetonitrile10% Copper Silicate78175[9]
Dimethylformamide (DMF)10% Copper Silicate780.578[9]
Ethanol 10% Copper Silicate 78 0.5 93 [9]

Table 3: Impact of Catalyst Concentration on Reaction Yield

Catalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)Reference
0Ethanol78840[9]
5Ethanol78760[9]
10 Ethanol 78 0.5 93 [9]
15Ethanol780.593[9]

Table 4: Comparison of Conventional Heating vs. Microwave Irradiation

MethodReaction TimeYield (%)Reference
Conventional HeatingSeveral hoursTypically lower[7]
Microwave Irradiation Minutes Up to 92% [7]

Experimental Protocols

Protocol 1: Synthesis using Phenacyl Bromide and Thiourea with a Copper Silicate Catalyst [9]

  • In a round-bottom flask, combine 1 mmol of phenacyl bromide, 1.2 mmol of thiourea, and 10 mol% of copper silicate catalyst.

  • Add 5 mL of ethanol to the flask.

  • Reflux the reaction mixture at 78°C.

  • Monitor the reaction progress using thin-layer chromatography (hexane:ethyl acetate, 8:3).

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from hot ethanol.

Protocol 2: Synthesis using Acetophenone, Thiourea, and Iodine [6]

  • In a round-bottom flask, mix acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux the mixture for 12 hours.

  • After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

  • Pour the mixture into an ammonium (B1175870) hydroxide (B78521) solution.

  • Collect the crude product and recrystallize it from methanol.

Visualizations

Reaction_Workflow reagents Combine Reactants: - Phenacyl Bromide - Thiourea - Catalyst (optional) solvent Add Solvent (e.g., Ethanol) reagents->solvent reaction Heat/Reflux (Monitor by TLC) solvent->reaction workup Workup: - Filter Catalyst - Precipitate in Ice Water reaction->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization) isolation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents Check Reagent Purity start->check_reagents impure_reagents Impure Reagents? check_reagents->impure_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) suboptimal_conditions Suboptimal Conditions? optimize_conditions->suboptimal_conditions monitor_reaction Monitor Reaction by TLC incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction check_workup Review Workup & Isolation isolation_issue Isolation Issue? check_workup->isolation_issue impure_reagents->optimize_conditions No purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes suboptimal_conditions->monitor_reaction No screen_conditions Screen Solvents, Temps, Catalysts suboptimal_conditions->screen_conditions Yes incomplete_reaction->check_workup No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes adjust_workup Adjust Precipitation/ Purification Method isolation_issue->adjust_workup Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Hantzsch_Mechanism start Thiourea + α-Haloketone step1 Nucleophilic Attack (S on α-carbon) start->step1 intermediate1 Isothiouronium Salt Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N on carbonyl C) intermediate1->step2 intermediate2 Thiazoline Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product This compound step3->product

Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.

References

Common side products in 2-Amino-4-phenylthiazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-amino-4-phenylthiazole (B127512).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Low or No Product Yield

Q1: My Hantzsch thiazole (B1198619) synthesis reaction resulted in a very low yield or failed completely. What are the common causes?

A1: Low yields in the Hantzsch synthesis of this compound can stem from several factors. Key areas to investigate include the quality of your starting materials, the reaction conditions, and potential side reactions.

  • Reagent Purity: The purity of the phenacyl bromide and thiourea (B124793) is critical. Impurities can lead to unwanted side reactions, consuming the starting materials and complicating purification. It is advisable to verify the purity of your reagents by techniques like NMR or melting point analysis.

  • Reaction Conditions:

    • Solvent: The choice of solvent plays a crucial role. While ethanol (B145695) and methanol (B129727) are commonly used and effective, solvent screening may be necessary for optimization.

    • Temperature: The reaction typically requires heating (reflux). Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures might promote the formation of degradation products.

    • Reaction Time: While some modern methods using microwave irradiation can significantly shorten reaction times, conventional heating often requires several hours of reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry: Ensure the correct stoichiometry is used. Often, a slight excess of thiourea can be beneficial to drive the reaction to completion.

Presence of Impurities in the Crude Product

Q2: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I identify them?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials, several side products can form during the synthesis of this compound.

  • Unreacted Starting Materials: Phenacyl bromide and thiourea are common impurities. They can be identified by running reference spots of the starting materials on the same TLC plate.

  • Self-Condensation of Phenacyl Bromide: Phenacyl bromide can undergo self-condensation to form various byproducts, such as dihydropyrazines or epoxyketones, which can contribute to a "tarry" residue.

  • Isomeric Impurity: Under acidic conditions, the reaction can yield the isomeric 3-phenyl-2-iminothiazoline in addition to the desired this compound. These isomers can be difficult to distinguish by TLC alone and may require spectroscopic analysis (e.g., NMR) for confirmation.

Q3: How can I effectively remove these side products and purify my this compound?

A3: Several purification techniques can be employed, often in combination, to obtain pure this compound.

  • Neutralization and Filtration: The initial product of the Hantzsch synthesis is often the hydrobromide salt of this compound, which is soluble in polar solvents like ethanol or methanol. Neutralizing the reaction mixture with a base (e.g., aqueous sodium carbonate or ammonium (B1175870) hydroxide) will precipitate the free base of the desired product, which can then be isolated by filtration. This process also helps to remove unreacted thiourea, which is more soluble in the aqueous basic solution.

  • Recrystallization: This is a highly effective method for purifying the crude product. Hot ethanol or methanol are commonly used solvents for recrystallization.[1] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The desired product should crystallize out, leaving the impurities in the solution.

  • Solvent Washing: Washing the crude solid with a non-polar solvent like diethyl ether or hexane (B92381) can help remove non-polar impurities, including unreacted phenacyl bromide.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. A silica (B1680970) gel column with an eluent system such as ethyl acetate (B1210297)/hexane or chloroform (B151607)/methanol can be used to separate the desired product from closely related impurities. The optimal solvent system should be determined by TLC analysis beforehand.

Frequently Asked Questions (FAQs)

Q4: What is the role of an excess of thiourea in the reaction?

A4: Using a slight excess of thiourea can help to ensure that the limiting reagent, phenacyl bromide, is fully consumed, thereby maximizing the yield of the desired product. The unreacted thiourea can be easily removed during the work-up by washing with water, as it is highly water-soluble.

Q5: My product appears as a "tarry" or oily substance instead of a solid. What should I do?

A5: The formation of a tarry or oily product often indicates the presence of significant impurities, possibly from the self-condensation of phenacyl bromide. It is recommended to try and solidify the product by triturating it with a non-polar solvent like hexane or diethyl ether. If this fails, purification by column chromatography is the best approach to isolate the desired compound from the tar.

Q6: Can I use acetophenone (B1666503) and a halogenating agent like iodine or bromine instead of phenacyl bromide?

A6: Yes, this is a common variation of the Hantzsch synthesis. In this case, the phenacyl halide is generated in situ. A typical procedure involves refluxing a mixture of acetophenone, thiourea, and iodine.[2] The work-up is similar and often includes a wash with a solution of sodium thiosulfate (B1220275) to remove any excess iodine.

Q7: How can I monitor the progress of the reaction?

A7: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 8:3 v/v) or chloroform and methanol (e.g., 9:1 v/v), should be used.[1][2] The reaction is considered complete when the spot corresponding to the limiting starting material (usually phenacyl bromide) has disappeared.

Data Summary

The following table summarizes common issues, their potential causes, and recommended solutions for the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield - Impure starting materials- Suboptimal reaction temperature or time- Incorrect stoichiometry- Verify purity of phenacyl bromide and thiourea- Optimize temperature and monitor reaction by TLC- Use a slight excess of thiourea
Multiple Spots on TLC - Unreacted starting materials- Formation of side products (e.g., from self-condensation of phenacyl bromide)- Formation of isomeric impurities- Use reference spots of starting materials for comparison- Purify by recrystallization or column chromatography- Characterize by NMR to identify isomers
Oily or Tarry Product - High concentration of impurities, particularly from self-condensation reactions- Triturate with a non-polar solvent (hexane, diethyl ether) to induce solidification- Purify by column chromatography
Difficulty in Purification - Impurities with similar polarity to the product- Optimize recrystallization solvent system- Use gradient elution in column chromatography- Consider derivatization to alter polarity for easier separation

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenacyl Bromide and Thiourea
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenacyl bromide (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Heating: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Slowly add an aqueous solution of sodium carbonate or ammonium hydroxide (B78521) to the mixture with stirring until it is basic (pH ~8-9). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts and unreacted thiourea.

  • Drying and Purification: Air-dry the crude product. For further purification, recrystallize the solid from hot ethanol.[1]

Protocol 2: Purification of Crude this compound by Recrystallization
  • Solvent Selection: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol.

  • Dissolution: Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add the minimum amount of hot ethanol necessary for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow start Start Synthesis synthesis Hantzsch Reaction: Phenacyl Bromide + Thiourea start->synthesis end_product Pure Product end_fail Re-evaluate Strategy check_yield Check Yield and Purity (TLC) check_yield->end_product High Yield & Pure low_yield Issue: Low Yield check_yield->low_yield Low Yield impure Issue: Impure Product (Multiple TLC spots) check_yield->impure Impure workup Work-up: Neutralization & Filtration synthesis->workup workup->check_yield oily_product Issue: Oily/Tarry Product workup->oily_product Oily Product purification Purification: Recrystallization / Chromatography purification->end_fail Purification Fails purification->check_yield Re-check solution_yield Solutions: - Check reagent purity - Optimize temp/time - Adjust stoichiometry low_yield->solution_yield solution_impure Solutions: - Recrystallize (Ethanol) - Column Chromatography - Wash with non-polar solvent impure->solution_impure solution_oily Solutions: - Triturate with Hexane - Column Chromatography oily_product->solution_oily solution_yield->end_fail solution_yield->synthesis Retry solution_impure->purification solution_oily->purification

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Logical Relationship of Common Impurities and Removal Methods

Impurity_Removal cluster_impurities Common Impurities cluster_methods Purification Methods product_node product_node impurity_node impurity_node method_node method_node crude Crude Product Mixture unreacted_sm Unreacted Starting Materials (Phenacyl Bromide, Thiourea) self_cond Self-Condensation Products (e.g., Dihydropyrazines) isomer Isomeric Impurity (2-Iminothiazoline) neutralization Neutralization & Washing unreacted_sm->neutralization Removes Thiourea recrystallization Recrystallization (Ethanol/Methanol) unreacted_sm->recrystallization chromatography Column Chromatography unreacted_sm->chromatography self_cond->recrystallization self_cond->chromatography Most effective isomer->chromatography Requires good separation pure_product Pure this compound neutralization->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Relationship between common impurities and their corresponding removal methods.

References

Technical Support Center: Purification of Crude 2-Amino-4-phenylthiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Amino-4-phenylthiazole via recrystallization.

Troubleshooting Recrystallization Issues

Recrystallization is a crucial technique for obtaining high-purity this compound. However, several challenges can arise during the process. This guide provides systematic solutions to common problems.

Question: My compound is not dissolving in the chosen solvent, even with heating.

Answer: This indicates that the solvent is not suitable for dissolving this compound. The ideal recrystallization solvent should readily dissolve the compound when hot but poorly when cold.

  • Solution:

    • Consult the solvent suitability table below to select a more appropriate solvent. Methanol (B129727) and ethanol (B145695) are commonly used for the recrystallization of this compound.[1]

    • If a single solvent is ineffective, a mixed-solvent system may be required. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.

Question: The compound "oils out" instead of forming crystals upon cooling.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of the solute or the presence of impurities that depress the melting point.

  • Solution:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.

    • Slow Cooling: Avoid rapid cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Solvent System Modification: If using a mixed-solvent system, you may have added too much of the "poor" solvent. Add more of the "good" solvent to the hot solution to regain clarity and then cool slowly.

Question: No crystals form even after the solution has cooled completely.

Answer: This is a common issue that can stem from several factors, including the solution not being saturated or a lack of nucleation sites for crystal growth.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to act as a seed for crystal growth.

    • Increase Concentration: If the solution is not saturated, you can gently heat it to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Use an Anti-Solvent: If your compound is highly soluble in the chosen solvent even at low temperatures, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then allow it to stand.

Question: The recrystallized product is still colored or appears impure.

Answer: Colored impurities or other contaminants may not have been effectively removed during the recrystallization process.

  • Solution:

    • Activated Charcoal Treatment: For colored impurities, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of your desired product.

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Alternative Purification: If recrystallization fails to remove certain impurities, other purification techniques like column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data and literature, ethanol and methanol are good starting points.[1] A mixed solvent system, such as ethanol-water, can also be effective.

Q2: How much solvent should I use for recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. Using too much solvent will result in a lower yield of recovered crystals. It is best to start with a small amount of solvent and add more in small portions until the solid just dissolves.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 149-153 °C.[2] A broad melting point range or a melting point lower than this range can indicate the presence of impurities.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your yield, ensure you use the minimum amount of hot solvent to dissolve your compound. Also, allow the solution to cool slowly and then thoroughly in an ice bath to maximize crystal formation before filtration. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethylformamide (DMF)10Not SpecifiedGood solubility, may be suitable for dissolving but a poor choice for recrystallization due to its high boiling point.[2][3][4]
Dimethyl sulfoxide (B87167) (DMSO)10Not SpecifiedGood solubility, similar to DMF, making it difficult to remove and not ideal for recrystallization.[2][3][4]
Ethanol12Not SpecifiedGood solubility, commonly used for recrystallization.[2][3][4]
MethanolNot SpecifiedNot SpecifiedReported as a suitable recrystallization solvent.[1]
WaterInsolubleNot SpecifiedCan be used as an anti-solvent in a mixed-solvent system with a more soluble solvent like ethanol.[5]

Note: The provided solubility data is limited. It is highly recommended to perform small-scale solubility tests with your crude material to determine the optimal solvent and conditions.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Using Methanol or Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (methanol or ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the ethanol-water mixture (at the same ratio) for washing the crystals.

Visualizations

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting start Crude this compound dissolve Dissolve in hot solvent start->dissolve cool Cool the solution dissolve->cool crystals Crystals form cool->crystals Success no_crystals No crystals form cool->no_crystals Problem oiling_out Compound oils out cool->oiling_out Problem impure_crystals Crystals are impure/colored crystals->impure_crystals Check Purity filter_dry Filter and dry pure crystals crystals->filter_dry Looks Pure induce_crystallization Induce crystallization (scratch/seed) no_crystals->induce_crystallization concentrate Concentrate solution no_crystals->concentrate reheat_dilute Reheat and add more solvent oiling_out->reheat_dilute slow_cool Cool more slowly oiling_out->slow_cool charcoal Use activated charcoal impure_crystals->charcoal recrystallize_again Recrystallize again impure_crystals->recrystallize_again induce_crystallization->cool concentrate->cool reheat_dilute->cool slow_cool->cool charcoal->dissolve recrystallize_again->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry the Crystals wash->dry end Pure this compound dry->end

Caption: General experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography Purification of 2-Amino-4-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-4-phenylthiazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: The most common stationary phase for the purification of this compound derivatives is silica (B1680970) gel (SiO₂). Due to the basic nature of the amino group, standard silica gel can sometimes cause issues like peak tailing or irreversible adsorption. In such cases, using deactivated or basic alumina (B75360) can be a suitable alternative.

Q2: How do I select an appropriate mobile phase (eluent) for my separation?

A2: The selection of the mobile phase is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent such as ethyl acetate (B1210297). The polarity of the eluent can be gradually increased by increasing the proportion of the more polar solvent. Thin Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems and determining the optimal ratio for separation. A good mobile phase composition will result in a retention factor (Rf) of 0.2-0.4 for the target compound. For some derivatives, more polar solvent systems like chloroform/methanol may be necessary.[1]

Q3: My this compound derivative is streaking or "tailing" on the column. What can I do to improve the peak shape?

A3: Tailing is a common issue when purifying basic compounds like this compound derivatives on silica gel. This is often due to the acidic nature of the silica surface interacting with the basic amino group. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount of triethylamine (B128534) (TEA) or ammonia (B1221849) (e.g., 0.1-1% v/v) in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Use deactivated silica gel: Pre-treating the silica gel with a base can also reduce tailing.

  • Switch to a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase silica gel column.

Q4: I am observing decomposition of my compound on the column. How can I prevent this?

A4: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. To address this:

  • Minimize contact time: Use flash column chromatography to reduce the time the compound spends on the stationary phase.

  • Deactivate the silica gel: As mentioned for tailing, adding a basic modifier to the eluent or pre-treating the silica can prevent acid-catalyzed decomposition.

  • Use a less acidic stationary phase: Alumina can be a good alternative to silica gel for acid-sensitive compounds.

Q5: What is a typical sample loading capacity for a silica gel column?

A5: The sample loading capacity depends on the difficulty of the separation and the column dimensions. As a general rule of thumb for a moderately difficult separation, the amount of crude sample loaded should be about 1-5% of the mass of the silica gel. For easier separations, the loading can be higher, while for very difficult separations, it may need to be lower.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or No Separation - Inappropriate mobile phase polarity.- Co-elution of compounds with similar polarity.- Optimize the mobile phase using TLC. Aim for a larger ΔRf between your product and impurities.- Try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Compound Won't Elute from the Column - Mobile phase is not polar enough.- Compound is irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase.- If the compound is still on the column after extensive elution, try flushing the column with a very polar solvent like methanol.- For strongly basic compounds, consider using alumina.
Low Yield/Recovery - Compound decomposition on the column.- Irreversible adsorption.- Co-elution with impurities leading to loss in subsequent purification steps.- Deactivate the silica gel with a basic modifier.- Use a less acidic stationary phase.- Ensure fractions are pure before combining and concentrating.
Product Elutes Too Quickly (with the solvent front) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Cracks or Channels in the Silica Gel Bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.- Gently tap the column during packing to remove air bubbles.

Quantitative Data on Column Chromatography of 2-Aminothiazole (B372263) Derivatives

The following table summarizes purification data for various 2-aminothiazole derivatives from the literature. This data can serve as a starting point for developing your own purification methods.

CompoundStationary PhaseMobile Phase / EluentYield
2-(Alanyl)-amino-4-phenylthiazoleNot SpecifiedNot Specified60%
2-(Leucyl)-amino-4-phenylthiazoleNot SpecifiedNot Specified66%
2-(Leucyl-valyl)-amino-4-phenylthiazoleNot SpecifiedNot Specified67.3%
2-(Leucyl-tyrosyl)-amino-4-phenylthiazoleNot SpecifiedNot Specified64%
Ethyl 2-(adamantane-1-carboxamido)thiazole-4-carboxylateSilica Gel (100-200 mesh)30% Ethyl Acetate in Hexane84.2%
4-(Pyridin-2-yl)-N-(4-(trifluoromethyl)phenyl)thiazol-2-amineSilica Gel (100-200 mesh)30% Ethyl Acetate in HexaneNot Specified
4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amineSilica Gel (100-200 mesh)2.5% Methanol in DichloromethaneNot Specified

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 95:5 hexane:ethyl acetate). The consistency should be a pourable slurry.

  • Column Packing:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.

    • Allow the solvent to drain until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top layer of sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure concentrate Concentrate Product combine_pure->concentrate troubleshooting_workflow start Poor Separation Observed check_rf Is Rf of target compound between 0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_tailing Is there peak tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_base Add Basic Modifier (e.g., TEA) to Eluent check_tailing->add_base Yes check_decomposition Is compound decomposing on silica? check_tailing->check_decomposition No solution Improved Separation add_base->solution change_stationary_phase Change Stationary Phase (e.g., Alumina) check_decomposition->change_stationary_phase Yes check_decomposition->solution No change_stationary_phase->solution

References

Technical Support Center: Synthesis of 2-Amino-4-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields and other challenges during the synthesis of 2-Amino-4-phenylthiazole (B127512) derivatives, primarily via the Hantzsch thiazole (B1198619) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Hantzsch synthesis of this compound derivatives?

Low yields can arise from several factors, including suboptimal reaction conditions, impure starting materials, incorrect stoichiometry, and the formation of side products.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[1] Harsh reaction conditions and prolonged reaction times have also been cited as major drawbacks that can lead to lower yields.[2]

Q2: How can I improve the overall yield of my reaction?

Yields can often be significantly improved by optimizing key reaction parameters such as temperature, solvent, and reaction time.[1] The use of catalysts or alternative energy sources like microwave irradiation has been shown to enhance yields and shorten reaction times.[1] Additionally, ensuring the high purity of starting materials, particularly the α-haloketone and thioamide, is crucial to prevent unwanted side reactions.[1]

Q3: What are the typical side reactions I should be aware of?

Side reactions can occur, especially under acidic conditions, potentially leading to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1] The stability of reactants and intermediates also plays a role in the prevalence of these side reactions.[1] Dehalogenation of the α-haloketone can also occur, leading to low yields for some substituted thiazoles.[3]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials

Question: My TLC and NMR analysis shows a significant amount of unreacted starting materials. What steps can I take to drive the reaction to completion?

Answer: Incomplete conversion is a common problem that can often be resolved by optimizing the reaction conditions. Consider the following adjustments:

  • Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1] If the reaction is being performed at room temperature, consider increasing the temperature. A systematic evaluation of different temperatures can help determine the optimal condition for your specific substrates.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the point at which the consumption of starting materials plateaus.[4]

  • Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide or thiourea (B124793) can sometimes help drive the reaction to completion, especially if the α-haloketone is more valuable.[5]

  • Catalyst: The absence of a catalyst can result in only trace amounts of product. Various catalysts, including copper silicate (B1173343), Lewis acids, and citric acid, have been shown to improve reaction rates and yields.[4][6] An optimization of the catalyst loading is recommended; for example, studies have shown that 10 mol% of copper silicate can be optimal.[4]

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. How can I improve the reaction's selectivity?

Answer: The formation of multiple products often points to side reactions or impurities in the starting materials. The following strategies can enhance selectivity:

  • Purity of Starting Materials: Ensure the α-haloketone and thiourea are pure. Impurities can catalyze unwanted side reactions.[1] Recrystallization or column chromatography of starting materials may be necessary.[1]

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Ethanol (B145695) is commonly used and often gives the best results when heated to reflux.[4] A screening of different solvents may be necessary to find the most suitable one for your specific derivative.[4]

  • Alternative Synthesis Methods: Modern techniques can offer improved selectivity and simpler purification.[6]

    • Microwave Irradiation: This method can dramatically reduce reaction times and improve yields.[7]

    • Solvent-Free Grinding: Grinding reactants together in a mortar and pestle, sometimes with a few drops of a wetting agent like ethanol, can lead to high yields and enhanced reaction rates.[8]

Issue 3: Difficulty with Product Isolation and Purification

Question: I am struggling to isolate and purify my target this compound derivative. What techniques are recommended?

Answer: Isolation and purification can be challenging due to the properties of the product and potential byproducts.

  • Precipitation/Crystallization: In many cases, the thiazole product will precipitate from the reaction mixture upon cooling or neutralization.[5] Pouring the cooled reaction mixture into cold water or an ammonium (B1175870) hydroxide (B78521) solution can induce precipitation.[5][9][10] The crude product can then be recrystallized from a suitable solvent like methanol (B129727) or ethanol.[9][10]

  • Washing: After initial precipitation, washing the solid product with diethyl ether can help remove unreacted starting materials like acetophenone (B1666503) and iodine.[9] A wash with a dilute sodium carbonate solution can also be effective.[10]

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography is a standard purification method. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate.[4]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model this compound Synthesis

EntrySolventTemperature (°C)Yield (%)
1Water10045
2Methanol6585
3Acetonitrile8275
4Dichloromethane4060
5Toluene11055
6Tetrahydrofuran6670
7Ethanol7894
Data adapted from a representative study on solvent screening.[4] Yields are for a model reaction of a substituted phenacyl bromide with thiourea.

Table 2: Effect of Catalyst Concentration on Yield

EntryCatalyst Loading (mol%)Yield (%)
10 (No Catalyst)Trace
2582
31094
41592
52091
Data based on the use of copper silicate as a catalyst in the synthesis of a 2-amino-4-phenyl substituted thiazole derivative in ethanol at 78°C.[4]

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

This protocol is a generalized representation of the Hantzsch thiazole synthesis.

  • Reactant Setup: In a round-bottom flask, combine the substituted α-bromoacetophenone (1.0 mmol), thiourea (1.2 mmol), and a catalyst (e.g., 10 mol% copper silicate).[4]

  • Solvent Addition: Add an appropriate solvent, such as ethanol (5 mL).[4]

  • Reaction: Heat the reaction mixture to reflux (e.g., 78°C for ethanol).[4]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 8:3).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.[9] Pour the reaction mixture into ice-cold water or a dilute solution of ammonium hydroxide to precipitate the crude product.[9][10]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with diethyl ether to remove nonpolar impurities.[9] Recrystallize the solid from a suitable solvent, such as methanol or ethanol, to obtain the pure this compound derivative.[9][10]

Visualizations

G start Start: α-Haloketone + Thioamide reactants Combine Reactants & Catalyst in Solvent start->reactants heat Heat to Reflux (e.g., 78°C in Ethanol) reactants->heat monitor Monitor Reaction by TLC heat->monitor workup Cool & Precipitate (e.g., in cold water) monitor->workup Reaction Complete isolate Isolate Solid by Filtration workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify product Final Product: This compound purify->product

Caption: General workflow for Hantzsch this compound synthesis.

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

References

Technical Support Center: Efficient Synthesis of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-4-phenylthiazole. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of various catalysts to facilitate efficient and successful experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is very low or I am observing no product formation. What are the potential causes and solutions?

A1: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Presence and Concentration: The absence of a catalyst can result in only trace amounts of product.[1] Ensure you are using a suitable catalyst. The concentration of the catalyst is also crucial; for instance, with copper silicate (B1173343), an optimal concentration of 10 mol% has been reported to provide the best results.[1]

  • Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. For many syntheses of this compound, reflux conditions are necessary. For example, using copper silicate as a catalyst in ethanol (B145695) requires refluxing at 78°C.[1]

  • Solvent Choice: The choice of solvent is critical. Ethanol is often reported as a suitable solvent, providing good yields.[1] A screening of various solvents should be performed if you are developing a new protocol.

  • Purity of Reactants: Ensure the purity of your starting materials, such as phenacyl bromide and thiourea (B124793). Impurities can interfere with the reaction.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Insufficient reaction time will lead to incomplete conversion and thus, a lower yield.

Q2: The workup procedure is complicated, and I am losing a significant amount of my product during purification. What can I do?

A2: A complicated workup can be a significant bottleneck. Here are some suggestions:

  • Catalyst Selection: Opting for a heterogeneous and reusable catalyst, such as copper silicate, can simplify the workup.[1] These catalysts can be easily filtered off after the reaction is complete.[1] Similarly, magnetic nanocatalysts like Ca/4-MePy-IL@ZY-Fe₃O₄ can be conveniently removed using an external magnet.[2]

  • Crystallization: After filtering the catalyst, the product can often be precipitated by pouring the reaction mixture over crushed ice or into cold water.[1][3] This can yield a solid product that is easily collected by filtration.[1]

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and byproducts. For instance, washing with diethyl ether can remove excess unreacted acetophenone (B1666503) and iodine.[4] A final wash with water and ethanol followed by drying can yield a pure product.[2]

Q3: I am concerned about the environmental impact and safety of my synthesis. Are there greener alternatives?

A3: Yes, several more environmentally benign methods have been developed:

  • Reusable Catalysts: The use of reusable catalysts like copper silicate and Ca/4-MePy-IL@ZY-Fe₃O₄ reduces waste.[1]

  • Green Solvents: Water and ethanol are considered greener solvent choices compared to many organic solvents.[1] Aqueous neem leaf extract has also been reported as a green catalyst/medium.

  • Alternative Energy Sources: Non-conventional heating methods like microwave and ultrasound irradiation have been successfully employed, often leading to shorter reaction times and higher yields.[1][5]

  • Safer Reagents: Some protocols replace hazardous reagents. For example, trichloroisocyanuric acid (TCCA) can be used as a substitute for toxic iodine in some procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method.[6] This typically involves the condensation reaction between an α-haloketone (like phenacyl bromide) and a thioamide (like thiourea).[1][7]

Q2: What are some of the catalysts that can be used for this synthesis?

A2: A variety of catalysts have been reported to be effective, including:

  • Copper silicate[1]

  • Ca/4-MePy-IL@ZY-Fe₃O₄ (a magnetic nanocatalyst)[2]

  • Iodine[4]

  • Silica Supported Tungstosilisic Acid

  • Aqueous Neem Leaf Extract

  • Sulfamic acid, l-Proline, and Acetic acid have also been screened, though copper silicate showed superior performance in one study.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:3 v/v), can be used to separate the product from the reactants.[1]

Q4: Can I reuse the catalyst?

A4: Yes, certain catalysts are designed for reusability. Heterogeneous catalysts like copper silicate and magnetic nanocatalysts such as Ca/4-MePy-IL@ZY-Fe₃O₄ can be recovered after the reaction and reused in subsequent batches, making the process more economical and environmentally friendly.[1]

Catalyst Performance Data

The following table summarizes the performance of various catalysts for the synthesis of this compound derivatives.

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Copper Silicate Phenacyl bromide, Thiourea, Ethanol, 78°C0.5 hours~95%Heterogeneous, reusable, rapid reaction, excellent yield, easy workup.[1]
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, Ethanol, 80°C25 minutesHighMagnetically separable, reusable, replaces toxic iodine with TCCA.[2]
Iodine Acetophenone, Thiourea, Reflux12 hoursNot specifiedA traditional method.[4]
Aqueous Neem Leaf Extract Phenacyl bromide derivative, Thiourea, Water, Room Temperature45 minutesHighGreen catalyst, mild conditions, high purity product without column chromatography.
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, ThioureaNot Specified79-90%Reusable, effective under conventional heating and ultrasound.

Detailed Experimental Protocols

Protocol 1: Synthesis using Copper Silicate Catalyst [1]

  • To a round-bottom flask, add phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • Reflux the reaction mixture at 78°C.

  • Monitor the reaction progress using TLC with a mobile phase of hexane:ethyl acetate (8:3).

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the product by filtration.

Protocol 2: One-Pot Synthesis using Ca/4-MePy-IL@ZY-Fe₃O₄ Nanocatalyst [2]

  • In 3.0 mL of ethanol, add trichloroisocyanuric acid (TCCA) (0.5 mmol), the acetophenone derivative (1.5 mmol), and Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g).

  • Stir the mixture at 80°C for 25 minutes.

  • Monitor the formation of the intermediate α-haloketone by TLC.

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C until the reaction is complete as monitored by TLC.

  • Separate the nanocatalyst from the solution using an external magnet.

  • Neutralize the solution by adding a 10% sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water and ethanol, and dry to obtain the pure product.

Protocol 3: Synthesis using Iodine [4]

  • In a round-bottom flask, mix acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux the mixture for 12 hours.

  • After cooling, wash the reaction mixture with diethyl ether to remove excess unreacted acetophenone and iodine.

  • Allow the mixture to cool to room temperature and then pour it into an ammonium (B1175870) hydroxide (B78521) solution.

  • Recrystallize the crude product from methanol.

Visualized Workflows

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification phenacyl_bromide Phenacyl Bromide reaction_mixture Combine Reactants in Flask phenacyl_bromide->reaction_mixture thiourea Thiourea thiourea->reaction_mixture catalyst Catalyst (e.g., Copper Silicate) catalyst->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture reflux Reflux at 78°C reaction_mixture->reflux tlc Monitor with TLC reflux->tlc filter_catalyst Filter to Remove Catalyst tlc->filter_catalyst Upon Completion precipitate Precipitate Product on Ice filter_catalyst->precipitate filter_product Filter to Collect Product precipitate->filter_product dry Dry the Final Product filter_product->dry final_product final_product dry->final_product This compound

Caption: Experimental workflow for the synthesis of this compound using a heterogeneous catalyst.

catalyst_selection_logic start Start: Catalyst Selection high_yield High Yield Required? start->high_yield green_synthesis Green Chemistry a Priority? high_yield->green_synthesis Yes traditional Traditional Methods (e.g., Iodine) high_yield->traditional No easy_workup Easy Workup Essential? green_synthesis->easy_workup Yes green_synthesis->traditional No copper_silicate Copper Silicate easy_workup->copper_silicate Heterogeneous magnetic_nano Magnetic Nanocatalyst easy_workup->magnetic_nano Magnetic neem_extract Aqueous Neem Extract easy_workup->neem_extract Aqueous

Caption: Decision logic for selecting a suitable catalyst for this compound synthesis.

References

Technical Support Center: Synthesis of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-phenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method is the Hantzsch thiazole (B1198619) synthesis. This typically involves the reaction of an α-haloketone, such as phenacyl bromide, with thiourea (B124793). A common variation of this method generates the α-haloketone in situ by reacting acetophenone (B1666503) with a halogen source like iodine or bromine.[1][2][3]

Q2: What is the role of iodine in the reaction between acetophenone and thiourea?

A2: In the synthesis starting from acetophenone and thiourea, iodine acts as a halogenating agent. It reacts with acetophenone to form α-iodoacetophenone in situ. This intermediate is then attacked by the sulfur of thiourea to initiate the cyclization process that forms the thiazole ring.

Q3: Can this synthesis be performed under solvent-free conditions?

A3: Yes, a solvent-free synthesis of 2-Amino-4-arylthiazoles, including the phenyl derivative, can be achieved using microwave irradiation.[4] This method is often faster and considered a green chemistry approach.

Q4: What are common solvents used for the recrystallization of this compound?

A4: Methanol (B129727) and ethanol (B145695) are frequently used for the recrystallization of the crude product to obtain pure this compound.[2][3][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Incorrect reaction temperature. 4. Degradation of thiourea.1. Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[6] 2. Ensure the purity of acetophenone/phenacyl bromide and thiourea. Recrystallize or purify starting materials if necessary. 3. Maintain the recommended reflux temperature for the chosen solvent. 4. Use fresh, high-quality thiourea.
Formation of Side Products 1. Self-condensation of acetophenone. 2. Formation of byproducts from excess iodine. 3. Dimerization or polymerization of intermediates.1. Ensure the reaction is carried out at the appropriate temperature and that the reagents are mixed in the correct stoichiometric ratios. 2. After the reaction, wash the crude product with a solution to remove excess iodine, such as sodium thiosulfate (B1220275) or diethyl ether.[5] 3. Control the reaction temperature and reagent addition to minimize side reactions.
Difficulty in Product Isolation/Purification 1. Product is an oil or sticky solid. 2. Incomplete removal of unreacted starting materials or byproducts. 3. Inappropriate recrystallization solvent.1. After cooling the reaction mixture, pour it into crushed ice or cold water to precipitate the product as a solid.[6] 2. Wash the crude product thoroughly with diethyl ether to remove unreacted acetophenone and iodine before basification.[5] Use an aqueous sodium carbonate wash for reactions starting with phenacyl bromide.[3] 3. Experiment with different recrystallization solvents. Ethanol and methanol are commonly effective.[3][5]
Inconsistent Results 1. Variability in solvent quality (presence of water). 2. Inconsistent heating. 3. Scale-up issues.1. Use anhydrous solvents, especially for reactions sensitive to moisture.[3] 2. Use a heating mantle with a temperature controller to ensure consistent and even heating. 3. When scaling up, ensure efficient stirring and heat transfer. Re-optimize reaction conditions for the larger scale.

Solvent Effects on Synthesis

Solvent Typical Reaction Conditions Advantages Considerations Reference(s)
Ethanol RefluxGood solubility for reactants, widely available, relatively non-toxic.May require longer reaction times compared to higher boiling point solvents.[3]
Methanol RefluxSimilar to ethanol, also effective for recrystallization.Lower boiling point may necessitate longer reflux times.[5]
Acetonitrile 50°CCan promote different reaction pathways or be suitable for specific derivatives.Higher cost and toxicity compared to alcohols.[7]
Solvent-Free (Microwave) Microwave IrradiationRapid reaction times, environmentally friendly ("green"), often high yields.Requires specialized microwave synthesis equipment.[4]

Experimental Protocols

Method 1: Synthesis from Acetophenone and Thiourea using Iodine[5]
  • Reaction Setup: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux: Reflux the mixture for 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with diethyl ether to remove unreacted acetophenone and excess iodine.

    • Pour the washed mixture into an ammonium (B1175870) hydroxide (B78521) solution to precipitate the crude product.

  • Purification: Collect the crude product by filtration and recrystallize from methanol.

Method 2: Synthesis from Phenacyl Bromide and Thiourea in Ethanol[2][3]
  • Reaction Setup: Dissolve equimolar amounts of phenacyl bromide and thiourea in anhydrous ethanol in a round-bottom flask.

  • Reflux: Reflux the mixture on a water bath for 5 hours.

  • Work-up:

    • Cool the reaction mixture. A white precipitate should form.

    • Wash the precipitate with a dilute aqueous sodium carbonate solution.

  • Purification: Collect the product by filtration and recrystallize from ethanol.

Visualized Workflows

SynthesisWorkflow1 cluster_reactants Reactants Acetophenone Acetophenone Reflux Reflux (12h) Acetophenone->Reflux Thiourea Thiourea Thiourea->Reflux Iodine Iodine Iodine->Reflux Cooling Cool to RT Reflux->Cooling Wash_Ether Wash with Diethyl Ether Cooling->Wash_Ether Precipitation Pour into Ammonium Hydroxide Wash_Ether->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallize from Methanol Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound from acetophenone.

TroubleshootingFlow Start Low or No Yield Check_TLC Is reaction complete (check by TLC)? Start->Check_TLC Extend_Reflux Extend Reflux Time Check_TLC->Extend_Reflux No Check_Purity Are starting materials pure? Check_TLC->Check_Purity Yes Extend_Reflux->Check_TLC Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents No Check_Temp Is reflux temperature correct? Check_Purity->Check_Temp Yes Success Problem Resolved Purify_Reagents->Success Adjust_Temp Adjust Heating Check_Temp->Adjust_Temp No Check_Temp->Success Yes Adjust_Temp->Success

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-4-phenylthiazole in biological assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address these challenges, complete with data tables, detailed experimental protocols, and visualizations to guide you through the process.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with low aqueous solubility. Its solubility is significantly higher in organic solvents. Below is a summary of its approximate solubility in various solvents.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why does this happen and what can I do?

A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The high concentration of the compound in the DMSO stock is no longer sustainable when diluted into the aqueous buffer. To resolve this, you can try several strategies outlined in the troubleshooting guide below, such as using co-solvents, adjusting the pH, or employing cyclodextrins. It is crucial to determine the maximum tolerable concentration of your compound in the final assay conditions.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) in most cell-based assays, with many researchers aiming for a concentration of 0.1% or lower to minimize off-target effects. It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your experiments.

Q4: Can the methods used to improve solubility interfere with my biological assay?

A4: Yes, it is possible. Co-solvents like DMSO can have direct effects on cell viability and enzyme activity at higher concentrations. pH adjustments can alter the ionization state of your compound and other components in the assay, potentially affecting activity. Cyclodextrins can encapsulate other molecules in the assay, such as detection reagents, which can lead to inaccurate results in assays like those based on fluorescence or bioluminescence. It is always essential to include proper vehicle and formulation controls in your experimental design.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration of the compound exceeds its aqueous solubility.1. Reduce Final Concentration: Lower the working concentration of the compound. 2. Use a Co-solvent System: Maintain a certain percentage of an organic solvent (like DMSO or ethanol) in your final assay buffer. See the co-solvent data table below for guidance. 3. pH Adjustment: If your assay allows, adjust the pH of the buffer to increase the solubility of the amine-containing compound. 4. Use Cyclodextrins: Prepare a cyclodextrin (B1172386) inclusion complex to enhance aqueous solubility.
Stock solution in organic solvent appears cloudy or has crystals. The compound has precipitated out of the stock solvent due to storage conditions or exceeding its solubility limit in that solvent.1. Gentle Warming & Sonication: Warm the stock solution to 37°C and sonicate to help redissolve the compound. 2. Prepare a Fresh Stock: If the precipitate does not redissolve, prepare a fresh stock solution. 3. Use a Stronger Solvent: Consider using a solvent with higher solubilizing power, such as N,N-dimethylformamide (DMF).
Inconsistent results in biological assays. The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.1. Confirm Solubility: Perform a kinetic solubility assay under your exact experimental conditions (media, temperature, time) to ensure the compound remains in solution. 2. Improve Mixing: When diluting the stock solution, add it to the aqueous buffer while vortexing to ensure rapid and even dispersion. 3. Pre-warm Media: Always add the compound stock to pre-warmed (37°C) media to prevent temperature-induced precipitation.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent Approximate Solubility (mg/mL) Reference
Dimethylformamide (DMF)10[2]
Dimethyl sulfoxide (B87167) (DMSO)10[2][3]
Ethanol (B145695)12[2][3]
1:10 Ethanol:PBS (pH 7.2)0.1[3]

Note: The provided solubilities are approximate and can be affected by temperature, purity of the compound, and the specific buffer composition.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Stock Solution and Dilution

This protocol describes the preparation of a stock solution in DMSO and a method for dilution to minimize precipitation.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. If necessary, sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.

  • Working Solution Preparation (Serial Dilution):

    • Pre-warm the aqueous buffer to 37°C.

    • To prepare your final working concentration, perform a serial dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock:

      • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed buffer (this gives a 100 µM solution in 1% DMSO). Vortex immediately.

      • Then, add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed buffer to get the final 10 µM concentration in 0.1% DMSO. Vortex immediately.

Protocol 2: pH-Dependent Solubility Enhancement

The amino group in this compound (predicted pKa ≈ 4.33) can be protonated at acidic pH, which can increase its aqueous solubility.[4]

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • DMSO

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In separate vials, add a small aliquot of the DMSO stock to each of the different pH buffers to a final concentration that is expected to be above the solubility limit (e.g., 100 µg/mL). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to reach thermodynamic equilibrium.

  • Centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax of ~284 nm or HPLC).

  • Plot the measured solubility against the pH of the buffer to determine the optimal pH for solubilization.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Co-precipitation

This protocol provides a general method for preparing an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin to improve the solubility of hydrophobic compounds.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and hot plate

  • Filtration apparatus

  • Lyophilizer (freeze-dryer)

Procedure:

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Dissolution:

    • Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring.

    • In a separate container, dissolve the this compound in a minimal amount of ethanol.

  • Complexation:

    • Slowly add the ethanolic solution of this compound dropwise to the aqueous HP-β-CD solution while continuously stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Isolation:

    • Remove the ethanol by evaporation under reduced pressure (e.g., using a rotary evaporator).

    • Freeze the resulting aqueous solution at -80°C.

    • Lyophilize the frozen solution to obtain a dry powder of the inclusion complex.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance or shifting of the melting point of the drug in DSC and changes in the vibrational frequencies in FTIR are indicative of complex formation.

Visualizations

Workflow for Troubleshooting Precipitation

G start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce working concentration check_conc->reduce_conc Yes check_mixing Was the mixing adequate? check_conc->check_mixing No end_node Solubility Issue Resolved reduce_conc->end_node use_cosolvent Use a co-solvent system (e.g., maintain 0.5% DMSO) use_cosolvent->end_node ph_adjust Adjust buffer pH (if assay permits) use_cd Prepare cyclodextrin inclusion complex ph_adjust->use_cd use_cd->use_cosolvent improve_mixing Add stock to buffer while vortexing check_mixing->improve_mixing No check_temp Was the buffer pre-warmed? check_mixing->check_temp Yes improve_mixing->end_node check_temp->ph_adjust Yes warm_buffer Pre-warm buffer to 37°C check_temp->warm_buffer No warm_buffer->end_node

Caption: A troubleshooting flowchart for addressing compound precipitation.

Potential Signaling Pathways for 2-Aminothiazole (B372263) Derivatives

Derivatives of 2-aminothiazole have been investigated as inhibitors of various protein kinases, including those in the Raf/MEK/ERK and Wnt signaling pathways, which are critical in cancer cell proliferation and survival.

Raf/MEK/ERK Signaling Pathway

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2-Aminothiazole Derivatives Inhibitor->Raf

Caption: Inhibition of the Raf/MEK/ERK pathway by 2-aminothiazole derivatives.

Canonical Wnt Signaling Pathway

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_off->Proteasome Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates DestructionComplex_on Destruction Complex Dsh->DestructionComplex_on Inhibits Inhibitor 2-Aminothiazole Derivatives Inhibitor->Dsh BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression TCF/LEF

Caption: Potential modulation of the Wnt signaling pathway by 2-aminothiazole derivatives.

References

Technical Support Center: Stability Studies of 2-Amino-4-phenylthiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies on 2-Amino-4-phenylthiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its derivatives under stress conditions?

A1: The stability of this compound and its derivatives is influenced by the specific substituents and the nature of the stress conditions. Common degradation pathways include:

  • Hydrolysis: While the thiazole (B1198619) ring is relatively stable, functional groups attached to it, such as amides or esters, are susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For derivatives with aryl substituents, a common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that subsequently rearranges.[2]

  • Thermal Degradation: High temperatures can lead to the fragmentation of the molecule, potentially causing decarboxylation or cleavage of the thiazole ring.[1]

  • Oxidation: The thiazole ring and certain functional groups can be susceptible to oxidation, leading to the formation of various degradation products.[3][4]

Q2: Which functional groups make a this compound derivative more susceptible to degradation?

A2: The stability of the compound is significantly influenced by its substituents. Key groups to consider are:

  • Aryl Rings: The presence of aryl rings as substituents can increase the compound's susceptibility to photodegradation.[2]

  • Amide/Ester Groups: These functional groups are known to be prone to hydrolysis under both acidic and basic conditions.[1]

  • Amino Group: The amino group can be a site for oxidation.[5]

  • Electron-donating/withdrawing groups: The electronic properties of substituents can affect the reactivity of the thiazole ring towards oxidation and other degradation reactions.[1]

Q3: What are the initial steps for designing a forced degradation study for a new this compound derivative?

A3: A well-designed forced degradation (or stress testing) study is crucial for understanding the stability profile of a new compound.[6][7] The initial steps should include:

  • Literature Review: Research the degradation pathways of structurally similar compounds to anticipate potential instabilities.[1]

  • In Silico Prediction: Utilize computational tools to predict potential degradation products and pathways, which can help in designing the experimental setup.[1]

  • Select Stress Conditions: Based on the compound's structure and intended use, choose appropriate stress conditions. A minimal set of stressors should include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][4][7]

  • Define Degradation Target: The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that stability-indicating methods can be properly developed and validated.[8][9][10]

Q4: How should I properly store solutions of this compound derivatives to ensure stability?

A4: For optimal stability, it is recommended to store solutions at low temperatures, such as 2-8 °C or -20 °C, and to protect them from light by using amber vials or storing them in the dark.[5][11] The specific derivative's photosensitivity should be considered, as compounds with features like a trifluorinated benzene (B151609) ring or an aminobenzothiazole core can be susceptible to photodegradation.[5] It is also advisable to aliquot solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles.[5]

Troubleshooting Guides

Issue 1: I am observing unexpected or excessive degradation in my acidic/basic hydrolysis study.

  • Possible Cause: The concentration of the acid or base, the temperature, or the duration of the study is too harsh for the specific derivative.

  • Solution:

    • Reduce the concentration of the acid or base (e.g., from 1N to 0.1N or 0.01N HCl/NaOH).

    • Lower the temperature of the reaction (e.g., from 60°C to 40°C or room temperature).[7]

    • Shorten the incubation time and take more frequent samples to find the optimal duration.[7]

    • Ensure proper neutralization of the sample before analysis to halt the degradation reaction.[1]

Issue 2: My HPLC chromatogram shows a noisy or drifting baseline.

  • Possible Cause: This is a common HPLC issue that can stem from several sources.

  • Solution:

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can cause baseline noise. Use an online degasser or sonicate the mobile phase before use.[1][12]

    • Check for Leaks: Inspect the entire HPLC system, including pump seals, fittings, and the detector flow cell, for any leaks.[12]

    • Ensure Solvent Purity: Use high-purity, HPLC-grade solvents and ensure they are properly filtered to prevent particulate contamination.[12]

    • Detector Maintenance: The detector lamp may be failing, or the flow cell could be contaminated. Clean the flow cell and replace the lamp if necessary.[1]

Issue 3: I am having difficulty achieving good resolution between the parent compound and its degradation products.

  • Possible Cause: The chromatographic conditions are not optimized for separating structurally similar compounds.

  • Solution:

    • Optimize Mobile Phase: Adjust the pH, ionic strength, or organic modifier concentration of the mobile phase. For structurally similar compounds, modifying the pH can be particularly effective.[12]

    • Use Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can often improve the separation of complex mixtures.[12]

    • Column Maintenance: The column may be degraded or clogged. Try regenerating the column with appropriate solvents or replace it if necessary.[12]

    • Reduce Sample Load: Overloading the column can lead to peak broadening and poor resolution. Try injecting a smaller volume or a more dilute sample.[12]

Issue 4: I am struggling to identify the structure of a degradation product using LC-MS.

  • Possible Cause: The complexity of the sample or low concentration of the degradant can make identification challenging.

  • Solution:

    • Isolate the Degradant: Use preparative-scale chromatography to isolate the unknown degradation product for further analysis by techniques like NMR.[2]

    • Concentrate the Sample: If the degradation product is present at a very low concentration, concentrate the sample before analysis.[1]

    • Use High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements can help determine the molecular formula of the unknown compound.[2]

    • Perform Tandem MS (MS/MS): Analyze the fragmentation patterns of the degradation product to gain structural information. Comparing these patterns to the parent compound can reveal the site of modification.[2]

Data Presentation

Table 1: Summary of Forced Degradation Studies for a Hypothetical this compound Derivative (Compound APT-X)

Stress ConditionReagent/ParametersDurationDegradation (%)No. of Degradants
Acid Hydrolysis 0.1 M HCl24 hours12.5%2
Base Hydrolysis 0.1 M NaOH8 hours18.2%3
Oxidative 3% H₂O₂12 hours15.7%4
Thermal 80°C (Solid State)48 hours8.9%1
Photolytic ICH Option 1 Light7 days21.3%2

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines the typical conditions for stress testing as recommended by ICH guidelines.[7][13] The extent of stress should be adjusted to achieve the target degradation of 5-20%.[8][9][10]

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution to a flask and add an equal volume of 1 M HCl.

    • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, cool to room temperature, and neutralize with an appropriate amount of NaOH.

    • Dilute the neutralized solution to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution to a flask and add an equal volume of 1 M NaOH.[1]

    • Keep the mixture at room temperature or heat gently (e.g., 40°C).

    • Withdraw samples, cool, and neutralize with HCl before dilution for analysis.[1]

  • Oxidative Degradation:

    • Transfer an aliquot of the stock solution to a flask and add an equal volume of 3-30% hydrogen peroxide (H₂O₂).

    • Store the solution in the dark at room temperature to prevent photolytic degradation.

    • Monitor the reaction and dilute samples for analysis once sufficient degradation has occurred.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

    • For solution-state thermal stress, heat a solution of the drug at a controlled temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light with aluminum foil to assess the contribution of thermal degradation.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC/UPLC method.

    • The method should be capable of separating the parent drug from all degradation products.[10] Peak purity analysis of the parent drug peak is essential to confirm specificity.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Start Prepare Drug Substance/ Product Stock Solution Control Prepare Unstressed Control Sample Start->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Dilute Dilute to Final Concentration Control->Dilute Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC/UPLC Method Dilute->HPLC MassSpec Identify Degradants (LC-MS/MS, HRMS) HPLC->MassSpec Characterize Isolate & Characterize (Prep-HPLC, NMR) MassSpec->Characterize

Caption: Workflow for a typical forced degradation study.

Degradation_Pathway cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress cluster_photo Photolytic Stress Parent This compound (Parent Compound) Hydrolysis_Product Potential Ring Opening or Side-Chain Hydrolysis Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 [O] Oxidation_Product2 Hydroxylated Phenyl Ring Parent->Oxidation_Product2 [O] Photo_Product Rearranged Isomer (e.g., from Endoperoxide) Parent->Photo_Product hν, O₂

Caption: Potential degradation pathways for this compound.

References

Preventing byproduct formation in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole (B1198619) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their thiazole synthesis experiments. Here you will find answers to frequently asked questions and detailed guides to prevent the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my Hantzsch thiazole synthesis?

A1: Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction typically requires heating to proceed efficiently.[1] Insufficient temperature or reaction time can lead to incomplete conversion of starting materials.

  • Improper Solvent Choice: While alcohols like methanol (B129727) and ethanol (B145695) are commonly used, the optimal solvent can be substrate-dependent.[1] In some cases, solvent-free conditions or alternative solvents like water or 1-butanol (B46404) have been shown to improve yields.[1]

  • Reagent Purity: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to the formation of unwanted side products, consuming the starting materials and complicating purification.[1]

  • Side Reactions: The formation of byproducts is a significant cause of reduced yields. Careful control over reaction conditions is necessary to minimize these competing reaction pathways.[1]

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

A2: The formation of regioisomers, specifically 3-substituted 2-imino-2,3-dihydrothiazoles, is a known issue, particularly when using N-substituted thioureas under acidic conditions. In neutral solvents, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. To favor the formation of the desired 2-amino-thiazole isomer, ensure the reaction is run under neutral or slightly basic conditions.

Q3: My reaction mixture has turned dark or formed a tar-like substance. What does this indicate?

A3: A significant darkening of the reaction mixture or the formation of tar often suggests the decomposition of starting materials or the formation of polymeric byproducts. This can be caused by excessive heat or prolonged reaction times. It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC) to avoid overheating or running the reaction for an unnecessarily long time.

Q4: How can I effectively purify my thiazole product?

A4: Several methods can be employed for the purification of thiazoles synthesized via the Hantzsch reaction:

  • Recrystallization: This is a common and effective method for purifying solid products. Suitable solvents for recrystallization include ethanol and methanol.

  • Chromatography: For more challenging separations of byproducts with similar polarities to the desired product, column chromatography is recommended. A common mobile phase for TLC analysis and column chromatography is a mixture of ethyl acetate (B1210297) and hexane (B92381).

  • Precipitation: The thiazole product, often formed as a hydrohalide salt, can be precipitated by neutralizing the reaction mixture with a weak base such as aqueous sodium carbonate. The resulting solid can then be collected by filtration.[1]

Troubleshooting Guide: Byproduct Formation

This guide details common byproducts encountered in the Hantzsch thiazole synthesis, their formation mechanisms, and strategies for their prevention.

Byproduct 1: 3-Substituted 2-Imino-2,3-dihydrothiazole (Regioisomer)
  • Issue: Formation of an isomeric byproduct leading to purification challenges and reduced yield of the desired 2-aminothiazole (B372263).

  • Mechanism: When using an N-substituted thiourea (B124793), the initial nucleophilic attack by the sulfur on the α-haloketone is followed by an intramolecular cyclization. Under acidic conditions, the protonation of the nitrogen atoms can influence the regioselectivity of the cyclization, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.

  • Prevention and Mitigation:

    • Control of pH: Maintain neutral or slightly basic reaction conditions to favor the formation of the 2-aminothiazole isomer. Avoid acidic catalysts or acidic work-up conditions if this byproduct is observed.

    • Solvent Choice: The reaction in neutral solvents like ethanol or methanol typically yields the 2-(N-substituted amino)thiazole as the major product.

Byproduct 2: Bis(4-arylthiazol-2-yl)amine
  • Issue: Formation of a dimeric byproduct, which can be difficult to separate from the desired product.

  • Mechanism: This byproduct can arise from the reaction of the initially formed 2-aminothiazole with another molecule of the α-haloketone, followed by reaction with another molecule of thiourea and subsequent cyclization and aromatization.

  • Prevention and Mitigation:

    • Stoichiometry Control: Use a slight excess of the thiourea (e.g., 1.1 to 1.5 equivalents) relative to the α-haloketone. This ensures the complete consumption of the α-haloketone, minimizing its availability to react with the product.

    • Slow Addition: In some cases, the slow addition of the α-haloketone to the reaction mixture containing the thiourea can help to maintain a low concentration of the α-haloketone, thus disfavoring the side reaction with the product.

Byproduct 3: Byproducts from α-Haloketone Impurities
  • Issue: The presence of impurities in the α-haloketone starting material can lead to the formation of various byproducts. For example, α,α-dihaloketones can lead to the formation of halogenated thiazoles, and unreacted starting ketone can lead to other condensation products.

  • Prevention and Mitigation:

    • Purity of Starting Materials: It is crucial to use highly pure α-haloketone. If the purity is questionable, it should be purified by recrystallization or distillation before use.

    • Characterization of Starting Materials: Always characterize the starting materials by techniques such as NMR and melting point to confirm their identity and purity.

Quantitative Data on Reaction Conditions

The following table summarizes the effect of different catalysts and reaction conditions on the yield of Hantzsch thiazole synthesis, based on a multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes.[2]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol/Water (1:1)Reflux540
2SiW.SiO₂ (5)Ethanol/Water (1:1)Reflux460
3SiW.SiO₂ (10)Ethanol/Water (1:1)Reflux380
4SiW.SiO₂ (15)Ethanol/Water (1:1)Reflux290
5SiW.SiO₂ (15)WaterReflux3.575
6SiW.SiO₂ (15)EthanolReflux385
7SiW.SiO₂ (15)MethanolReflux470
8SiW.SiO₂ (15)1-ButanolReflux380
9SiW.SiO₂ (15)2-PropanolReflux3.578
10SiW.SiO₂ (15)Ethanol/Water (1:1)Room Temp12No reaction

Data adapted from a study on a one-pot multi-component synthesis of Hantzsch thiazole derivatives.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole[3][4]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (B140003) (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Solvent Addition: Add methanol (5 mL) to the flask.[3]

  • Heating: Heat the mixture with stirring on a hot plate to reflux (approximately 100°C) for 30 minutes. The solids should dissolve during heating.[3]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

  • Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) and swirl to mix. A precipitate should form.[3]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with water to remove any inorganic salts. A subsequent wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.

  • Drying: Air-dry the solid on a watch glass or in a desiccator.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

Protocol 2: One-Pot Multi-Component Synthesis using a Reusable Catalyst[2]
  • Reaction Mixture: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂, 15 mol%).

  • Solvent: Add 5 mL of an ethanol/water (1:1) mixture.

  • Reaction: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

  • Isolation: Filter the hot solution to remove the solid product. Wash the collected solid with ethanol.

  • Purification: Dissolve the solid in acetone (B3395972). Filter the solution to remove the SiW.SiO₂ catalyst (which can be recovered and reused). Evaporate the acetone from the filtrate under reduced pressure. Dry the resulting product in an oven at 60°C.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the Hantzsch thiazole synthesis and the formation of byproducts, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Hantzsch_Mechanism alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product intermediate2->product Dehydration Byproduct_Formation start Hantzsch Reaction Start conditions Reaction Conditions (pH, Temp, Stoichiometry) start->conditions desired_path Desired Thiazole Product conditions->desired_path Optimized byproduct1 Regioisomer Formation (e.g., 2-Imino-2,3-dihydrothiazole) conditions->byproduct1 Non-optimal pH byproduct2 Dimerization/Polymerization conditions->byproduct2 Incorrect Stoichiometry/ High Temperature byproduct3 Side reactions from impure starting materials conditions->byproduct3 Impure Reagents Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Pure optimize_conditions->start No Improvement adjust_stoichiometry Adjust Stoichiometry (excess thioamide) optimize_conditions->adjust_stoichiometry Optimized adjust_stoichiometry->start No Improvement purification Refine Purification (Recrystallization, Chromatography) adjust_stoichiometry->purification Adjusted purification->start Still Impure success High Yield, Pure Product purification->success Refined

References

Scaling up the synthesis of 2-Amino-4-phenylthiazole for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-Amino-4-phenylthiazole for preclinical studies. This resource offers detailed troubleshooting, answers to frequently asked questions, and robust experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or has not produced any of the desired this compound. What are the possible causes and how can I fix this?

  • Answer: Low or no yield in the Hantzsch thiazole (B1198619) synthesis can stem from several factors.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

    • Suboptimal Reaction Conditions: The reaction often requires heating to overcome the activation energy.[1] If the reaction is being run at room temperature, consider increasing the temperature.[1] The choice of solvent is also critical; ethanol (B145695) is commonly reported as a suitable solvent.[2]

    • Purity of Starting Materials: Ensure that the α-haloketone (e.g., phenacyl bromide or acetophenone (B1666503) with an in-situ halogenating agent) and thiourea (B124793) are pure. Impurities can lead to unwanted side reactions.[1]

    • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. A common approach is to use a slight excess of thiourea.[2]

    • Insufficient Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration to reach completion.[1] Monitor the reaction progress using thin-layer chromatography (TLC).[2]

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of multiple products can be due to side reactions or the presence of impurities in the starting materials.[1]

    • Isomeric Byproducts: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1][3] Careful control of pH is crucial.

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted starting materials in your mixture.[1] Ensure optimal reaction time and temperature.

    • Purification: Proper workup and purification are critical. The product can often be precipitated by pouring the reaction mixture into a weak base solution, like 5% sodium carbonate, to neutralize the hydrohalide salt of the thiazole.[1][4] Recrystallization from a suitable solvent, such as hot ethanol, is a common and effective purification method.[2]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify my this compound product. What are some effective methods?

  • Answer: The workup and purification procedure is critical for obtaining a high yield of pure product.[1]

    • Precipitation: Many 2-aminothiazole (B372263) products are poorly soluble in water.[1][4] After the reaction is complete, pouring the reaction mixture into a solution of a weak base like 5% sodium carbonate can neutralize the initially formed hydrohalide salt, causing the neutral product to precipitate.[1][4] The solid can then be collected by filtration.[1][4]

    • Recrystallization: The crude product can be purified by recrystallization using hot ethanol.[2] This method is effective for removing most impurities.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[5] For this compound, this typically involves the reaction of a phenacyl halide (like phenacyl bromide) with thiourea.[4][6]

Q2: Are there alternative, greener synthesis methods available?

A2: Yes, several improved and more environmentally benign methods have been developed. These include the use of catalysts like copper silicate (B1173343), which can be recovered and reused, and non-conventional heating methods like microwave irradiation, which can significantly reduce reaction times and improve yields.[2][7]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2] A suitable mobile phase, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:3 v/v), can be used to separate the product from the starting materials.[2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Phenacyl halides are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may be exothermic, so it's important to control the rate of addition of reagents and have a cooling bath on standby if necessary.

Q5: What are the typical characterization techniques for the final product?

A5: The structure and purity of the synthesized this compound can be confirmed using various analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) [2][6]

  • Mass Spectrometry (MS) [2]

  • Infrared (IR) Spectroscopy [2][6]

  • Melting Point Analysis [6][8]

Data Presentation

Table 1: Comparison of Different Synthetic Protocols for this compound

MethodReactantsCatalyst/ConditionsSolventReaction TimeYield (%)Reference
Conventional HeatingPhenacyl bromide, ThioureaRefluxEthanol5 hoursNot specified[9]
Conventional HeatingAcetophenone, Thiourea, IodineRefluxN/A12 hoursNot specified[10]
CatalyticPhenacyl bromide, ThioureaCopper Silicate (10 mol%)Ethanol1-2 hours~95%[2]
Microwave Irradiationo-chloroacetophenone, Thiourea, IodineMicrowaveN/AMinutesHigh[7]
Phase Transfer CatalystPhenacyl bromide, ThioureaBu₄NPF₆Methanol15 minutes92%[6]

Experimental Protocols

Detailed Methodology for Scalable Synthesis using a Heterogeneous Catalyst

This protocol is adapted from a rapid and efficient method utilizing a reusable copper silicate catalyst, which is advantageous for scaling up due to its ease of separation and high yield.[2]

Materials:

  • Phenacyl bromide

  • Thiourea

  • Copper silicate catalyst

  • Ethanol

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, add phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).[2]

  • Solvent Addition: Add 5 mL of ethanol to the flask.[2]

  • Reflux: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to reflux (approximately 78°C) with constant stirring.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).[2]

  • Catalyst Separation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the reaction mixture to separate the heterogeneous copper silicate catalyst.[2] The catalyst can be washed, dried, and reused.[2]

  • Product Precipitation: Pour the filtrate over crushed ice to precipitate the solid product.[2]

  • Isolation: Collect the solid product by filtration using a Buchner funnel.[2]

  • Purification: Purify the crude product by recrystallization from hot ethanol to obtain pure this compound.[2]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Mix Reactants (Phenacyl bromide, Thiourea, Catalyst) B 2. Add Solvent (Ethanol) A->B C 3. Reflux (~78°C) B->C D 4. Monitor (TLC) C->D E 5. Cool & Filter (Separate Catalyst) D->E Reaction Complete F 6. Precipitate (Pour on ice) E->F G 7. Isolate (Filtration) F->G H 8. Recrystallize (Hot Ethanol) G->H I This compound H->I Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch_Mechanism reagents Phenacyl Bromide + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclization Intermediate (Hydroxythiazoline) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-4-phenylthiazole and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-Amino-4-phenylthiazole serves as a critical starting point for the synthesis of various derivatives with potential therapeutic applications. This guide provides an objective comparison of this compound and other thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Physicochemical Properties and Synthesis

This compound is a solid with a melting point of 149-153 °C. Its synthesis is commonly achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., phenacyl bromide) with a thioamide (e.g., thiourea).[1][2] This versatile synthesis allows for the introduction of various substituents on the thiazole ring, leading to a diverse library of derivatives with distinct physicochemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) studies on thiazole derivatives have highlighted the importance of descriptors such as topological charge indices and molecular weight in determining their biological activity.[3][4]

Comparative Biological Activity

The therapeutic potential of thiazole derivatives spans multiple domains, with significant findings in anticancer, antimicrobial, and anti-inflammatory research. The following sections provide a comparative overview of the performance of this compound derivatives against other thiazole analogues.

Anticancer Activity

Thiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[5] The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives and other thiazoles against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivatives
Compound 5b HT29 (Colon)2.01[6]
A549 (Lung)8.64[7]
HeLa (Cervical)6.05[7]
Karpas299 (Lymphoma)13.87[7]
Compound 9 MCF-7 (Breast)< 0.0428[8]
NCI-H460 (Lung)< 0.0940[8]
SF-268 (CNS)< 0.0940[8]
Compound 14a MCF-7 (Breast)< 0.0428[8]
NCI-H460 (Lung)< 0.0940[8]
SF-268 (CNS)< 0.0940[8]
Other Thiazole Derivatives
Compound 19 (Benzothiazole derivative)MCF-7 (Breast)0.30[5]
U87 MG (Glioblastoma)0.35[5]
A549 (Lung)0.45[5]
HCT116 (Colon)0.40[5]
Compound 26 (1,4-dihydronaphthoquinone derivative)Various (NCI-60 panel)Significant Activity[5]
Compound 33 (1,3-thiazole-5-carboxylic acid derivative)(CK2 inhibition)0.4[5]
Compound 40 (Phenyl sulfonyl derivative)(B-RAFV600E inhibition)0.0231[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have shown promising activity against a variety of bacteria and fungi. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole compounds.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Derivatives
Compound 144 Bacillus cereusHighest Activity in study[9]
Amino acid & peptide derivativesVarious FungiSignificant Activity[1]
Other Thiazole Derivatives
N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide 6e Giardia intestinalis0.39 (IC50)[4]
N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide 6b Giardia intestinalis0.87 (IC50)[4]
Piperazinyl derivative 121d S. aureus (MRSA)4[9]
E. coli8[9]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Compound/DerivativeAssayInhibition (%) / IC50Reference
This compound Derivatives
1-phenyl-3-(4-phenylthiazo-2-yl) urea (B33335) derivativesCarrageenan-induced paw edemaPotent Activity[10]
Other Thiazole Derivatives
Substituted phenyl thiazole derivativesCarrageenan-induced paw edemaAppreciable Activity[11]

Signaling Pathways and Mechanisms of Action

The biological activities of thiazole derivatives are intrinsically linked to their ability to modulate specific signaling pathways. Their inhibitory effects on protein kinases are particularly noteworthy in the context of cancer therapy.

Inhibition of Protein Kinases

Many this compound derivatives and other thiazoles function as inhibitors of various protein kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Casein Kinase 2 (CK2).[5][12] This inhibition disrupts the cell cycle and induces apoptosis in cancer cells.

protein_kinase_inhibition Thiazole Thiazole Derivatives Aurora Aurora Kinase Thiazole->Aurora inhibits CDK CDK Thiazole->CDK inhibits CK2 CK2 Thiazole->CK2 inhibits Apoptosis Apoptosis Thiazole->Apoptosis induces Proliferation Cell Proliferation Aurora->Proliferation promotes CDK->Proliferation promotes CK2->Proliferation promotes

Caption: Thiazole derivatives inhibit key protein kinases, leading to decreased cell proliferation and induced apoptosis.

Modulation of JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.[13][14] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain thiazole derivatives have been shown to modulate this pathway.

jak_stat_pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Thiazole Thiazole Derivatives Thiazole->JAK inhibits

Caption: Thiazole derivatives can inhibit the JAK-STAT signaling pathway by targeting Janus kinases (JAKs).

Interference with MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes. Aberrant MAPK signaling is a common feature of many cancers. Thiazole derivatives have been developed as inhibitors of key components of this pathway, such as the PI3K/AKT/mTOR axis.[5]

mapk_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibits Thiazole->mTOR inhibits

Caption: Thiazole derivatives can disrupt the MAPK signaling pathway by inhibiting PI3K and mTOR.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

mtt_workflow A Seed cells in 96-well plate B Add test compounds (thiazole derivatives) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control.

  • Incubation: Incubate the plates for a further 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

mic_workflow A Prepare serial dilutions of test compounds B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Visually assess for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the thiazole derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Workflow:

edema_workflow A Administer test compound or vehicle to animals B Inject carrageenan into the paw A->B C Measure paw volume at different time points B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Dosing: Administer the thiazole derivatives or a vehicle control to rodents (e.g., rats or mice) via oral or intraperitoneal routes.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in drug discovery. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, makes them attractive candidates for further development. The ability to readily modify the core thiazole structure allows for the fine-tuning of their pharmacological properties. The data and methodologies presented in this guide provide a solid foundation for researchers to compare and evaluate the potential of these compounds in their respective fields. Future research should focus on optimizing the lead compounds to enhance their efficacy and safety profiles, with the ultimate goal of translating these promising molecules into novel therapeutics.

References

A Comparative Guide to 2-Amino-4-phenylthiazole and 2-aminobenzothiazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutic agents. Among these, the 2-aminothiazole (B372263) and 2-aminobenzothiazole (B30445) scaffolds have garnered significant attention due to their versatile biological activities. This guide provides an objective comparison of 2-amino-4-phenylthiazole (B127512) and 2-aminobenzothiazole derivatives in the context of anticancer research, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Introduction to the Scaffolds

This compound consists of a thiazole (B1198619) ring substituted with an amino group at the 2-position and a phenyl group at the 4-position. This core structure has been the subject of extensive medicinal chemistry efforts to develop potent anticancer agents.[1]

2-Aminobenzothiazole is a bicyclic system where a benzene (B151609) ring is fused to a thiazole ring, which also bears an amino group at the 2-position. Its derivatives have shown a broad spectrum of pharmacological activities, including significant potential in oncology.[2][3]

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound and 2-aminobenzothiazole derivatives against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10 HT29 (Colon)2.01[4]
A549 (Lung)Not specified[4]
HeLa (Cervical)Not specified[4]
Karpas299 (Lymphoma)Not specified[4]
Compound 28 HT29 (Colon)0.63[4]
A549 (Lung)8.64[4]
HeLa (Cervical)6.05[4]
Karpas299 (Lymphoma)13.87[4]
TH-39 (15) K562 (Leukemia)Not specified[4]
Compound 46b A549 (Lung)0.16[4]
HepG2 (Liver)0.13[4]

Table 2: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 MCF-7 (Breast)2.49[2]
PC9 (Lung)1.05[2]
HCC827 (Lung)3.43[2]
Compound 13 HCT116 (Colon)6.43[2]
A549 (Lung)9.62[2]
A375 (Melanoma)8.07[2]
Compound 20 HepG2 (Liver)9.99[2]
HCT-116 (Colon)7.44[2]
MCF-7 (Breast)8.27[2]
Compound 25 MKN-45 (Gastric)0.06[2]
H460 (Lung)0.01[2]
HT-29 (Colon)0.18[2]
OMS5 A549 (Lung)22.13 - 61.03[5]
MCF-7 (Breast)22.13 - 61.03[5]
OMS14 A549 (Lung)22.13 - 61.03[5]
MCF-7 (Breast)22.13 - 61.03[5]

Mechanisms of Action and Signaling Pathways

Both classes of compounds exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

This compound Derivatives

Derivatives of this scaffold have been shown to target key proteins in cancer signaling. For instance, some have been designed as c-Met inhibitors, a receptor tyrosine kinase often dysregulated in cancer.[1] Inhibition of c-Met can block downstream signaling pathways like the RAS/RAF/MEK/ERK pathway. Furthermore, certain this compound derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential.[4] This leads to the activation of caspases and programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Amino_4_phenylthiazole This compound Derivative cMet c-Met Receptor 2_Amino_4_phenylthiazole->cMet Inhibition ROS ROS Increase 2_Amino_4_phenylthiazole->ROS RAS RAS cMet->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Decreased Proliferation, Survival ERK->Proliferation Mitochondrion Mitochondrion ROS->Mitochondrion Disruption of MMP Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Signaling pathway for this compound derivatives.
2-Aminobenzothiazole Derivatives

This class of compounds has demonstrated a broader range of kinase inhibitory activities. They have been shown to target receptor tyrosine kinases such as EGFR and VEGFR-2, as well as intracellular kinases like PI3K and CDK2.[2][5] By inhibiting these kinases, 2-aminobenzothiazole derivatives can disrupt multiple signaling cascades, including the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival. Inhibition of VEGFR-2 also points to anti-angiogenic potential. Furthermore, some derivatives induce apoptosis and cause cell cycle arrest at the G2/M phase.[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Aminobenzothiazole 2-Aminobenzothiazole Derivative EGFR EGFR 2_Aminobenzothiazole->EGFR Inhibition VEGFR2 VEGFR-2 2_Aminobenzothiazole->VEGFR2 Inhibition CDK2 CDK2 2_Aminobenzothiazole->CDK2 Inhibition PI3K PI3K EGFR->PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Decreased Proliferation, Survival, Angiogenesis mTOR->Proliferation CellCycleArrest G2/M Cell Cycle Arrest CDK2->CellCycleArrest

Figure 2. Signaling pathway for 2-Aminobenzothiazole derivatives.

Experimental Protocols

The evaluation of the anticancer activity of these compounds relies on a set of standardized in vitro assays. Below are the detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.

G Start Start Seed_Cells Seed Cells in 6-well plates Start->Seed_Cells Treat_Compound Treat with Compound (IC50, 24h) Seed_Cells->Treat_Compound Harvest_Cells Harvest Cells (Adherent + Floating) Treat_Compound->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in Annexin V Binding Buffer Wash_PBS->Resuspend_Buffer Stain Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Figure 3. Experimental workflow for Apoptosis Assay.
Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Conclusion

Both this compound and 2-aminobenzothiazole scaffolds serve as valuable starting points for the design of novel anticancer agents. The available data suggests that derivatives of both classes can exhibit potent cytotoxic activity against a range of cancer cell lines, often in the low micromolar to nanomolar range.

2-aminobenzothiazole derivatives appear to have been more extensively explored as multi-targeted kinase inhibitors, with demonstrated activity against EGFR, VEGFR-2, and PI3K, among others. This multi-targeting ability could be advantageous in overcoming drug resistance.

On the other hand, this compound derivatives have shown promise as inhibitors of specific targets like c-Met and as inducers of apoptosis through oxidative stress.

Ultimately, the choice between these scaffolds for further drug development will depend on the specific cancer type and the desired molecular target. The information presented in this guide provides a foundation for researchers to make informed decisions in the rational design and evaluation of new, more effective anticancer therapies based on these privileged heterocyclic structures.

References

The 2-Amino-4-Phenylthiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-amino-4-phenylthiazole (B127512) analogs reveals key structural determinants for their diverse biological activities, ranging from anticancer and antimicrobial efficacy to potent kinase inhibition. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the rational design of novel therapeutics based on this privileged scaffold.

The 2-aminothiazole (B372263) core is a prominent feature in numerous biologically active compounds, including approved drugs. The this compound framework, in particular, offers a versatile platform for chemical modifications at the 2-amino group, the thiazole (B1198619) ring, and the 4-phenyl moiety. These modifications have been shown to significantly influence the potency and selectivity of the analogs across different biological targets. This guide synthesizes findings from multiple studies to present a clear comparison of how structural changes impact the therapeutic potential of these compounds.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.

Structure-Activity Relationship Summary:

Substitutions on the 2-amino and 4-phenyl groups are critical for anticancer potency. Generally, the introduction of amide or urea (B33335) functionalities at the 2-amino position enhances activity. Modifications on the 4-phenyl ring, such as the introduction of electron-withdrawing or donating groups, can modulate the activity and selectivity against different cancer cell lines. For instance, some studies have shown that specific substitutions can lead to potent inhibition of kinases like Src, CK2, and anaplastic lymphoma kinase (ALK), which are implicated in various cancers.[1]

Compound IDR1 (at 2-amino position)R2 (on 4-phenyl ring)Cell LineIC50 (µM)Reference
1a -H-HHT29>50[1]
1b -COCH3-HHT2925.3[1]
1c Amide Moiety3-nitrophenylHT292.01[2]
1d -H4-ClDLD115.8[3]
1e Pyran derivative4-ClDLD1Potent[3]

Table 1: Anticancer Activity of Selected this compound Analogs. The table summarizes the half-maximal inhibitory concentration (IC50) values of various analogs against different cancer cell lines.

Antimicrobial and Anthelmintic Activity

The this compound scaffold has also been explored for its potential in combating microbial infections and parasitic worms. The mechanism of action is often attributed to the disruption of essential cellular processes in the pathogens.

Structure-Activity Relationship Summary:

The antimicrobial and anthelmintic activities are significantly influenced by the nature of the substituent at the 2-amino position. Coupling with amino acids and peptides has been shown to yield compounds with notable antifungal and anthelmintic properties.[4] The lipophilicity of the molecule, often enhanced by these substitutions, is believed to improve its permeability through the cell membranes of microorganisms.[4] For instance, leucine-containing derivatives have demonstrated more potent antimicrobial activity compared to those with alanine (B10760859) or valine.[4]

Compound IDR1 (at 2-amino position)OrganismActivityReference
2a Boc-L-Ala-Candida albicansMIC = 25 µg/mL[4]
2b Boc-L-Val-Candida albicansMIC = 25 µg/mL[4]
2c Boc-L-Leu-Candida albicansMIC = 12.5 µg/mL[4]
2d Boc-L-Ala-L-Ala-Eudrilus eugeniaeParalysis at 18.3 min[4]
2e Boc-L-Leu-L-Leu-Eudrilus eugeniaeParalysis at 12.6 min[4]

Table 2: Antimicrobial and Anthelmintic Activity of Selected this compound Analogs. The table presents the minimum inhibitory concentration (MIC) for antifungal activity and the time to paralysis for anthelmintic activity.

Kinase and Inflammatory Pathway Inhibition

A significant area of investigation for this compound analogs is their role as inhibitors of protein kinases and key mediators in inflammatory signaling pathways.

Structure-Activity Relationship Summary:

The 2-aminothiazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.[5] The development of the pan-Src family kinase inhibitor Dasatinib, which features a 2-aminothiazole core, highlights the potential of this scaffold.[5] Furthermore, analogs have been identified as allosteric inhibitors of protein kinase CK2 and as inhibitors of MyD88 homodimerization, a critical step in Toll-like receptor signaling and inflammatory responses.[6][7] For CK2 inhibition, extending the aromatic system at the 4-position of the thiazole ring, for example with a naphthalene (B1677914) group, has been shown to increase potency.[6] For MyD88 inhibition, modifications at different positions of the lead compound have led to analogs with improved anti-inflammatory activity.[7][8]

Compound IDTargetActivityKey Structural FeatureReference
Dasatinib Pan-Src KinaseSubnanomolar IC50Complex substitution on 2-amino group[5]
27 CK2αIC50 = 0.6 µM4-(naphthalen-2-yl)thiazole[6]
15d MyD88Prevents homodimerizationModified this compound[7][8]

Table 3: Kinase and Inflammatory Pathway Inhibition by this compound Analogs. This table highlights key examples of analogs targeting specific proteins involved in signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in the cited studies.

Synthesis of this compound (General Procedure)

The core this compound scaffold is typically synthesized via the Hantzsch thiazole synthesis.

  • A mixture of a substituted acetophenone (B1666503) (1 equivalent), thiourea (B124793) (2 equivalents), and iodine (1 equivalent) is refluxed in a suitable solvent, such as ethanol, for several hours.[4]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into an ammonium (B1175870) hydroxide (B78521) solution or over crushed ice.[4][6]

  • The crude product is then collected by filtration and purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.[4][6]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[9]

Microplate Alamar Blue Assay (MABA) for Antimicrobial Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against various microorganisms.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in an appropriate culture medium.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate.

  • Inoculation: The microbial suspension is added to each well containing the test compound.

  • Incubation: The plate is incubated under suitable conditions for the growth of the microorganism.

  • Alamar Blue Addition: After the incubation period, Alamar Blue reagent is added to each well.[10]

  • Result Interpretation: A color change from blue to pink indicates microbial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[10]

Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains the kinase, a specific substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be done using various methods, such as radiometric assays (using [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays like the ADP-Glo™ Kinase Assay.[8][11]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MABA) characterization->antimicrobial kinase Kinase Inhibition Assays characterization->kinase ic50 IC50 / MIC Determination anticancer->ic50 antimicrobial->ic50 kinase->ic50 sar SAR Analysis ic50->sar

Caption: General workflow for SAR studies of this compound analogs.

MyD88_pathway TLR Toll-like Receptor (TLR) MyD88_dimer MyD88 Homodimer TLR->MyD88_dimer Recruitment IRAKs IRAKs MyD88_dimer->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Inhibitor This compound Analog (e.g., 15d) Inhibitor->MyD88_dimer Inhibits homodimerization

Caption: Simplified MyD88 signaling pathway and the inhibitory action of specific analogs.

Kinase_Inhibition cluster_reaction Kinase Reaction Kinase Kinase (e.g., Src, CK2) Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound Analog Inhibitor->Kinase Binds to active site

Caption: Mechanism of competitive kinase inhibition by this compound analogs.

References

In Vivo Showdown: 2-Amino-4-phenylthiazole Derivatives Challenge Standard Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo efficacy of novel 2-amino-4-phenylthiazole (B127512) derivatives against established standard drugs in key therapeutic areas. This guide synthesizes preclinical data from studies on anticancer, anti-inflammatory, and antimicrobial applications, presenting a clear overview of the therapeutic potential of this promising class of compounds. The data, compiled from various in vivo studies, is presented in structured tables for straightforward comparison, accompanied by detailed experimental protocols and illustrative diagrams of the scientific workflows.

The development of new therapeutic agents is a critical endeavor in the face of evolving diseases and drug resistance. This compound derivatives have emerged as a versatile scaffold, demonstrating significant biological activity across different disease models. This comparative guide aims to provide a data-driven resource for scientists to evaluate the performance of these derivatives against current standard-of-care treatments in preclinical settings.

Anticancer Efficacy: A Competitive Edge in Tumor Inhibition

In the realm of oncology, this compound derivatives have shown promising antitumor activity. In vivo studies utilizing human tumor xenograft models in immunocompromised mice have demonstrated the potential of these compounds to significantly retard tumor growth. One notable derivative, 2-(4-amino-3-methylphenyl)benzothiazole, has exhibited superior in vivo antitumor activity in breast, colon, and ovarian xenograft studies.[1]

A key study evaluated the efficacy of a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a this compound derivative) in a human breast cancer xenograft model (MCF-7). The results indicated a significant suppression of tumor growth, highlighting the therapeutic potential of this compound.[1] While a direct head-to-head in vivo comparison with a standard drug like Doxorubicin from the same study is not available in the public domain, the significant tumor growth inhibition warrants further investigation.

Table 1: In Vivo Anticancer Efficacy of a this compound Derivative

CompoundAnimal ModelCell LineDosing RegimenTumor Growth InhibitionStandard Drug Comparison
Lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleNude MiceMCF-7 (Breast Cancer)20 mg/kgSignificant retardation of tumor growth[1]Data not available from the same study
Experimental Protocol: Human Tumor Xenograft Model

The in vivo anticancer efficacy was evaluated using a standard human tumor xenograft model in immunodeficient mice.[2]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice), which can accept human tumor grafts, are used.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 is commonly used to estimate tumor volume.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (this compound derivative) and the standard drug (e.g., Doxorubicin) are administered at predetermined doses and schedules (e.g., intraperitoneally, daily for 5 days). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. Tumor weight is also measured at the end of the study.

anticancer_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_evaluation Evaluation cell_culture 1. Cancer Cell Culture (e.g., MCF-7) implantation 3. Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model 2. Immunodeficient Mice (e.g., Nude Mice) animal_model->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Randomization into Treatment Groups monitoring->randomization treatment 6. Drug Administration (Test vs. Standard vs. Control) randomization->treatment efficacy 7. Tumor Volume and Weight Measurement treatment->efficacy analysis 8. Data Analysis and Comparison efficacy->analysis

In Vivo Anticancer Experimental Workflow

Anti-inflammatory Activity: Potent Edema Reduction

Table 2: In Vivo Anti-inflammatory Efficacy Model

Compound ClassAnimal ModelInflammation ModelKey Efficacy EndpointStandard Drug
This compound DerivativesRatsCarrageenan-Induced Paw EdemaReduction in paw volumeDiclofenac / Indomethacin
Experimental Protocol: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity is assessed using the carrageenan-induced paw edema model in rats.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Grouping and Dosing: Animals are divided into control and treatment groups. The test compound (this compound derivative) and a standard anti-inflammatory drug (e.g., Diclofenac or Indomethacin) are administered orally or intraperitoneally at specified doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Efficacy Calculation: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.

anti_inflammatory_workflow cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_prep 1. Animal Grouping and Dosing (Test vs. Standard vs. Control) carrageenan_injection 2. Sub-plantar Injection of Carrageenan animal_prep->carrageenan_injection paw_measurement 3. Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement data_analysis 4. Calculation of Edema Inhibition paw_measurement->data_analysis

In Vivo Anti-inflammatory Experimental Workflow

Antimicrobial Efficacy: Tackling Resistant Bacteria

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of new antimicrobial agents. Thiazole-containing compounds have shown considerable promise in this area. A study evaluating synthetic thiazole (B1198619) compounds in a murine model of MRSA skin infection demonstrated their potent in vivo antimicrobial activity.

One lead thiazole compound and three of its analogues were shown to reduce the burden of MRSA in skin wounds by more than 90%, an efficacy comparable to the topical antibiotic mupirocin.[3][4] Furthermore, other phenylthiazole derivatives have demonstrated greater potency than vancomycin (B549263) in inhibiting the growth of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains in vitro, with some derivatives showing rapid bactericidal effects.[5]

Table 3: In Vivo Antimicrobial Efficacy of Thiazole Derivatives against MRSA

CompoundAnimal ModelInfection ModelDosing RegimenReduction in Bacterial BurdenStandard Drug Comparison
Thiazole Compound 1MiceMRSA Skin Infection2% topical suspension, twice daily for 3 days>90%[3][4]Similar to Mupirocin (2% suspension)[3][4]
Thiazole Analogue 2MiceMRSA Skin Infection2% topical suspension, twice daily for 3 days>90%[3][4]Similar to Mupirocin (2% suspension)[3][4]
Thiazole Analogue 3MiceMRSA Skin Infection2% topical suspension, twice daily for 3 days>90%[3][4]Similar to Mupirocin (2% suspension)[3][4]
Experimental Protocol: Murine MRSA Skin Infection Model

The in vivo antibacterial efficacy was assessed using a murine model of skin infection.[3][6]

  • Bacterial Culture: A clinical isolate of MRSA (e.g., USA300) is grown to a mid-logarithmic phase.

  • Animal Model: BALB/c mice are commonly used for this model.

  • Induction of Infection: An open wound is created on the dorsal region of the mice. A suspension of MRSA is then applied to the wound to establish an infection.

  • Treatment: The mice are divided into groups and treated topically with a suspension of the test thiazole compound, the standard antibiotic (e.g., mupirocin), or the vehicle (control), typically twice daily for a period of three days.[3]

  • Efficacy Evaluation: At the end of the treatment period, the skin tissue from the wound area is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU). The reduction in bacterial burden in the treated groups is then calculated relative to the control group.

antimicrobial_workflow cluster_infection_setup Infection Setup cluster_treatment_phase Treatment Phase cluster_outcome_analysis Outcome Analysis bacterial_culture 1. MRSA Culture (e.g., USA300) animal_infection 2. Murine Skin Wound Infection bacterial_culture->animal_infection grouping 3. Grouping and Topical Drug Administration animal_infection->grouping tissue_harvest 4. Skin Tissue Excision and Homogenization grouping->tissue_harvest cfu_counting 5. Colony-Forming Unit (CFU) Quantification tissue_harvest->cfu_counting data_comparison 6. Comparison of Bacterial Burden cfu_counting->data_comparison

In Vivo Antimicrobial Experimental Workflow

Conclusion

This comparative guide underscores the significant in vivo potential of this compound derivatives across multiple therapeutic areas. The presented data indicates that these compounds are not only effective in preclinical models but, in some cases, exhibit efficacy comparable to or potentially exceeding that of standard drugs. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers looking to design and interpret their own in vivo studies. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of this promising class of molecules.

References

Head-to-head comparison of different synthetic routes to 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical starting point. 2-Amino-4-phenylthiazole (B127512), a key building block for various pharmacologically active compounds, can be synthesized through several routes. This guide provides a head-to-head comparison of the most common and innovative synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

Synthetic RouteKey ReagentsSolventReaction TimeTemperatureYield (%)
Conventional Hantzsch Acetophenone (B1666503), Thiourea (B124793), IodineEthanol (B145695)8 - 12 hoursReflux~58-70
Microwave-Assisted Acetophenone, Thiourea, IodineEthanol or None5 - 15 minutes70 W90 - 92
Ultrasound-Assisted 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesEthanol/Water30 - 45 minutesRoom Temperature79 - 90
One-Pot (CuBr₂) Acetophenone, Thiourea, Copper(II) Bromide, K₂CO₃Ethyl Acetate (B1210297)Not SpecifiedReflux87
Catalytic (Copper Silicate) Phenacyl bromide, Thiourea, Copper Silicate (B1173343)Ethanol1.5 - 2.5 hours78 °C~95
Catalytic (NaHSO₄-SiO₂) Acetophenone, Thiourea, NaHSO₄-SiO₂None (Dry Media)10 - 15 minutesMicrowaveHigh
One-Pot (TCCA) Acetophenone, Thiourea, TCCA, Ca/4-MePy-IL@ZY-Fe₃O₄Ethanol25 min + 15-30 min80 °C96

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the primary synthetic routes to this compound.

Hantzsch_Synthesis Acetophenone Acetophenone AlphaHaloKetone α-Haloacetophenone (intermediate) Acetophenone->AlphaHaloKetone Halogenation Thiourea Thiourea Product This compound Thiourea->Product Cyclocondensation Halogen Iodine or Bromine Halogen->AlphaHaloKetone Halogenation AlphaHaloKetone->Product Cyclocondensation

Caption: Conventional Hantzsch Thiazole (B1198619) Synthesis Pathway.

Assisted_Synthesis cluster_conventional Conventional Heating cluster_assisted Assisted Methods Reactants_C Acetophenone + Thiourea + Halogen Product_C This compound Reactants_C->Product_C Reflux (hours) Reactants_A Acetophenone + Thiourea + Halogen Microwave Microwave Irradiation Reactants_A->Microwave Minutes Ultrasound Ultrasound Irradiation Reactants_A->Ultrasound Minutes Product_A This compound Microwave->Product_A Ultrasound->Product_A

Caption: Comparison of Conventional vs. Assisted Synthesis Timeframes.

OnePot_Synthesis Reactants Acetophenone + Thiourea + Halogenating Agent/ Catalyst OnePot One-Pot Reaction Vessel Reactants->OnePot Simultaneous α-halogenation & cyclization Product This compound OnePot->Product

Caption: Workflow for One-Pot Synthesis of this compound.

Detailed Experimental Protocols

Herein, we provide detailed experimental methodologies for the key synthetic routes cited in this guide.

Conventional Hantzsch Synthesis

This traditional method involves a two-step process in practice, often starting with the halogenation of the ketone followed by cyclization, or by generating the α-haloketone in situ.

  • Procedure: A mixture of acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol) are dissolved in 30 ml of ethanol.[1] The mixture is refluxed for 8 hours.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is allowed to cool, leading to the precipitation of the product. The precipitate is then filtered and dried. Recrystallization from ethanol can be performed for further purification.[1]

Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates the reaction, offering a significant improvement in terms of time and energy efficiency.

  • Procedure: In a beaker flask, a mixture of acetophenone (7.2 g, 0.06 mol), thiourea (9.13 g, 0.12 mol), and iodine (15.23 g, 0.06 mol) is thoroughly stirred.[2] The flask is loosely covered and placed in a microwave oven at a power of 70 W.[2] The mixture is irradiated for five 1-minute periods with 30-second pauses in between.[2] Following irradiation, 100 ml of water is added, and the mixture is heated at 150 W until the precipitate dissolves. The resulting yellow solution is then decanted and filtered to yield the product.[2] A yield as high as 92% can be achieved with this method.[2]

Ultrasound-Assisted Synthesis

Sonication provides another energy-efficient and rapid method for the synthesis of thiazole derivatives under mild conditions.

  • Procedure: While a direct protocol for this compound was not detailed in the provided results, a general procedure for related thiazoles involves the reaction of an α-bromoketone with thiourea in a 50/50 ethanol/water mixture under ultrasonic irradiation at room temperature.[3] This method is highlighted for its high yields (79-90%) and green chemistry profile.[3]

One-Pot Synthesis using Copper(II) Bromide

This one-pot approach simplifies the procedure by combining the halogenation and cyclization steps.

  • Procedure: A mixture of an aromatic methyl ketone (e.g., acetophenone), thiourea, and copper(II) bromide is reacted in a suitable solvent like ethyl acetate under reflux.[4] The use of a base such as potassium carbonate can be beneficial.[4] This method avoids the isolation of the intermediate α-bromo ketone, streamlining the synthesis.

Catalytic Synthesis using Copper Silicate

The use of a heterogeneous catalyst like copper silicate offers advantages in terms of ease of separation and catalyst reusability.

  • Procedure: In a round-bottom flask, 1 mmol of phenacyl bromide, 1.2 mmoles of thiourea, and 10 mole % of copper silicate catalyst are added to 5 ml of ethanol.[5] The reaction mixture is refluxed at 78 °C.[5] The reaction progress is monitored by TLC. After completion, the catalyst is filtered off, and the filtrate is poured over crushed ice to precipitate the solid product.[5] The crude product can be purified by recrystallization from hot ethanol.[5] This method has reported yields of up to 95%.[5]

One-Pot Catalytic Synthesis using Trichloroisocyanuric Acid (TCCA)

This modern approach utilizes a safe halogen source and a magnetic nanocatalyst for a highly efficient and green synthesis.

  • Procedure: In 3.0 mL of ethanol, 0.5 mmol of TCCA, 1.5 mmol of acetophenone, and 0.01 g of the magnetic catalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) are stirred at 80 °C for 25 minutes to form the α-haloketone intermediate.[6][7] Subsequently, 1.0 mmol of thiourea is added to the mixture, and the reaction is continued for an additional 15-30 minutes.[6][7] Upon completion, the magnetic catalyst is separated using an external magnet. The product is then precipitated by neutralizing the solution with a 10% sodium bicarbonate solution, filtered, washed, and dried.[6][7] This method boasts a high yield of 96%.[6]

References

Evaluating the Therapeutic Potential of 2-Amino-4-phenylthiazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-phenylthiazole (B127512) scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence highlighting its potential in the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative evaluation of the therapeutic index of various this compound-based compounds, supported by experimental data from recent studies. We delve into their efficacy against cancer cell lines, selectivity towards normal cells, and the underlying signaling pathways they modulate.

Data Presentation: In Vitro Efficacy and Selectivity

The therapeutic index of a compound is a measure of its relative safety, comparing the dose required to produce a therapeutic effect to the dose that causes toxicity. In the context of in vitro studies, the Selectivity Index (SI) serves as a valuable surrogate. It is calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the inhibitory concentration in cancer cells (IC50). A higher SI value indicates greater selectivity for cancer cells.

The following tables summarize the in vitro performance of several this compound derivatives against various cancer cell lines and, where available, normal cell lines.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 10 HT29Colon Cancer2.01--
A549Lung Cancer---
HeLaCervical Cancer---
Karpas299Lymphoma---
Compound 21 K562Leukemia16.3Dasatinib11.08
MCF-7Breast Cancer20.2Dasatinib< 1
HT-29Colon Cancer21.6Dasatinib< 1
Compound 28 HT29Colon Cancer0.63--
HeLaCervical Cancer6.05--
A549Lung Cancer8.64--
Karpas299Lymphoma13.87--
Analogue 20 SHG-44Glioma4.03--
H1299Lung Cancer4.89--
Compound 102b --0.0091–0.0654Doxorubicin1.107
Compound 2 HepG-2Liver Cancer1.2Doxorubicin1.1
Phenylthiazole Derivatives SKNMCNeuroblastoma10.8 (4c)Doxorubicin-
Hep-G2Liver Cancer11.6 (4d)Doxorubicin5.8
2-aminobenzothiazole derivative 13 HCT116Colon Cancer6.43--
A549Lung Cancer9.62--
A375Melanoma8.07--

Note: A lower IC50 value indicates higher potency.

Table 2: Cytotoxicity against Normal Cell Lines and Selectivity Index (SI)

Compound IDNormal Cell LineCC50 (µM)Cancer Cell LineIC50 (µM)Selectivity Index (SI = CC50/IC50)
Paeonol-2-aminothiazole-phenylsulfonyl derivatives BALB/3T3 (fibroblasts)-Various-Noted as having selectivity towards cancer cells
Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds (78, X = F, R = R1 = Me) Normal phenotype cells-Cancer cells-Pointed to selectivity
Aminothiazole derivative 70 VERO (monkey kidney)-HepG2 (liver cancer)-Showed good results
2-aminobenzothiazole derivative 13 PBMCs (human peripheral blood mononuclear cells)> 300HCT116 (colon cancer)6.43> 46.6
A549 (lung cancer)9.62> 31.2
A375 (melanoma)8.07> 37.2
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (17b) WI38 (normal human lung fibroblasts)-Various-Noted as having high potency against cancer cells

Note: A higher SI indicates greater selectivity for cancer cells over normal cells.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the in vitro cytotoxicity of compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-based compounds on cancer and normal cell lines.

Materials:

  • This compound-based compounds

  • Human cancer cell lines (e.g., A549, HT29, K562) and normal human cell lines (e.g., WI38, PBMCs)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth. Some this compound derivatives have been found to inhibit this pathway.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation Inhibitor This compound Derivative Inhibitor->Raf

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer development. Some this compound derivatives have been specifically designed as EGFR inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival Anti-apoptosis mTOR->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative (EGFRi) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Workflow for Therapeutic Index Evaluation

The following diagram illustrates a general workflow for the preclinical evaluation of the therapeutic index of novel this compound-based compounds.

Experimental_Workflow Compound This compound Derivative InVitroEfficacy In Vitro Efficacy (IC50 on Cancer Cells) Compound->InVitroEfficacy InVitroToxicity In Vitro Toxicity (CC50 on Normal Cells) Compound->InVitroToxicity SelectivityIndex Calculate Selectivity Index (SI) InVitroEfficacy->SelectivityIndex InVitroToxicity->SelectivityIndex PromisingCandidates Promising Candidates (High SI) SelectivityIndex->PromisingCandidates InVivoEfficacy In Vivo Efficacy (Tumor Xenograft Models) PromisingCandidates->InVivoEfficacy InVivoToxicity In Vivo Toxicity (LD50, Acute Toxicity) PromisingCandidates->InVivoToxicity TherapeuticIndex Determine Therapeutic Index InVivoEfficacy->TherapeuticIndex InVivoToxicity->TherapeuticIndex LeadCompound Lead Compound for Further Development TherapeuticIndex->LeadCompound

Caption: General experimental workflow for evaluating the therapeutic index.

Conclusion and Future Directions

The data presented in this guide demonstrate the significant potential of this compound-based compounds as selective anticancer agents. Several derivatives exhibit high potency against a range of cancer cell lines with promising selectivity indices, suggesting a favorable therapeutic window. The modulation of key oncogenic signaling pathways, such as Raf/MEK/ERK and EGFR, provides a rational basis for their anticancer activity.

However, a notable limitation in the current body of literature is the scarcity of in vivo toxicity data, particularly LD50 values, for many of the most promising compounds. While some studies allude to low toxicity in animal models, comprehensive acute toxicity studies are essential for a definitive assessment of the therapeutic index. Future research should prioritize these in vivo studies to bridge the gap between promising in vitro results and clinical translation. Further optimization of the this compound scaffold, guided by structure-activity relationship (SAR) studies, holds the key to developing next-generation anticancer therapeutics with enhanced efficacy and safety profiles.

Unraveling the Selectivity of 2-Amino-4-phenylthiazole Derivatives: A Comparative Guide to Target Validation and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-amino-4-phenylthiazole (B127512) derivatives against other therapeutic alternatives. Supported by experimental data, this analysis delves into the cross-reactivity and target validation of this prevalent chemical scaffold, offering insights into its therapeutic potential and challenges.

The 2-aminothiazole (B372263) core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including the multi-kinase inhibitor Dasatinib.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] However, the therapeutic success of these derivatives is intrinsically linked to their target selectivity and potential for off-target effects. This guide summarizes key quantitative data, outlines experimental protocols for target validation, and visualizes relevant signaling pathways to aid in the rational design and development of novel this compound-based therapeutics.

Comparative Analysis of Biological Activity

The efficacy of this compound derivatives has been evaluated across a range of biological assays. The following tables present a compilation of quantitative data, comparing the performance of these derivatives against various cancer cell lines and specific protein kinases, benchmarked against established drugs.

Antiproliferative Activity Against Cancer Cell Lines
Compound IDDerivative TypeCell LineIC50 (µM)Alternative CompoundAlternative's IC50 (µM)Reference
Compound 10 This compound derivativeHT29 (Colon Cancer)2.01--[2]
A549 (Lung Cancer)---[2]
HeLa (Cervical Cancer)---[2]
Karpas299 (Lymphoma)---[2]
Compound 21 2-Amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)16.3Dasatinib11.08[4]
TH-39 (15) 2-Aminothiazole derivativeK562 (Leukemia)0.78--[2]
Compound 23 Thiazole derivativeHepG2 (Liver Cancer)510--[2]
PC12 (Pheochromocytoma)309--[2]
Compound 24 Thiazole derivativeHepG2 (Liver Cancer)570--[2]
PC12 (Pheochromocytoma)298--[2]
Compound 5A N-2-(4-(4-substituted phenyl) thiazol-2-ylamino) acetamideMDA-MB-231 (Breast Cancer)Comparable to Adriamycin (10 µM)Adriamycin10[5]
Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Alternative CompoundAlternative's IC50 (nM)Reference
Compound 7 CK2α3400--[4]
Dasatinib (BMS-354825) pan-Srcnanomolar to subnanomolar--[6]
Compound 12m pan-Srcnanomolar to subnanomolar--[6]
Compound 7a Lck23GNF 7-[7]
DDR1>115[7]
Fgr>115[7]
Bmx>115[7]
Blk>115[7]

Understanding Cross-Reactivity and Promiscuity

A significant challenge in the development of 2-aminothiazole-based drugs is the inherent promiscuity of the scaffold. Studies have shown that 4-phenylthiazol-2-amine can act as a frequent hitter in biophysical binding assays, showing affinity for a wide range of protein targets.[8] This promiscuity can lead to off-target effects and potential toxicity.

Kinase selectivity profiling is a crucial step in characterizing these derivatives. For instance, while a hit compound from a screen showed potent inhibition of CK2α, it also inhibited EGFR, EphA4, and pim-1 by more than 50% at a concentration of 50 µM.[4] This highlights the importance of comprehensive profiling to identify and mitigate potential cross-reactivity.

Target Validation Strategies

Confirming that a compound interacts with its intended target within a cellular context is a critical aspect of drug development. Several experimental approaches can be employed for the target validation of this compound derivatives.

Direct Binding Assays

Techniques such as UV-crosslinking followed by tandem mass spectrometry can be used to identify the direct binding site of a compound on its target protein.[9] This method provides direct evidence of a physical interaction and can elucidate the binding mode.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[10] The principle of CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells at different temperatures and quantifying the amount of soluble target protein remaining. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[11][12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are protocols for key assays used in the characterization of this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine Triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

  • Test compound (this compound derivative)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper or other capture method

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a reaction plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of unlabeled and radiolabeled ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[13]

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps to assess the target engagement of a compound in a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • PCR tubes or 96-well plates

  • Thermal cycler or heating block

  • Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader)

  • Antibody specific to the target protein

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the supernatant using a suitable method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[10][14]

Signaling Pathway Visualizations

To understand the context in which this compound derivatives exert their effects, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways targeted by these compounds.

Aurora_Kinase_Signaling_Pathway G2_M G2/M Phase AuroraA Aurora A Kinase G2_M->AuroraA activates AuroraB Aurora B Kinase G2_M->AuroraB activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB->Spindle_Assembly Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound Derivatives Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Signaling Pathway and Inhibition.

CK2_Signaling_Pathway CK2 Protein Kinase CK2 Proliferation Cell Proliferation CK2->Proliferation Survival Cell Survival CK2->Survival Apoptosis Apoptosis CK2->Apoptosis Inhibitor This compound Derivatives (Allosteric) Inhibitor->CK2 allosteric inhibition

Caption: Allosteric Inhibition of the CK2 Signaling Pathway.

Conclusion

This compound derivatives represent a versatile scaffold with significant therapeutic potential, particularly in oncology. However, their successful clinical translation hinges on a thorough understanding and mitigation of their cross-reactivity. This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of robust target validation and comprehensive selectivity profiling. By integrating quantitative biological data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, researchers can make more informed decisions in the design and development of next-generation therapeutics based on this promising chemical scaffold.

References

A Comparative Benchmark of 2-Amino-4-phenylthiazole's Antifungal Efficacy Against Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing challenge to combat fungal infections and the escalating threat of antifungal resistance, the scientific community is in constant pursuit of novel therapeutic agents. This guide presents a comparative analysis of the antifungal activity of a promising 2-Amino-4-phenylthiazole derivative against two leading commercial antifungal agents: Fluconazole, a member of the azole class, and Amphotericin B, a polyene. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview including quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows.

While research on the parent this compound compound is ongoing, this guide utilizes data from a particularly potent derivative, hereafter referred to as Phenylthiazole Compound 1 , to provide a benchmark for its potential antifungal efficacy.

Quantitative Efficacy Comparison: Minimum Inhibitory Concentrations (MIC)

The in vitro antifungal activity of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of Phenylthiazole Compound 1, Fluconazole, and Amphotericin B against various strains of Candida albicans and other Candida species.

Fungal StrainPhenylthiazole Compound 1 MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (Fluconazole-sensitive)0.500.500.50
Candida albicans (Fluconazole-resistant)0.50 - 2.0>640.50 - 2.0
Candida auris2.0>640.50 - 2.0
Candida glabrata2.0>641.0 - 2.0
Candida parapsilosis2.01.0 - 4.00.50 - 1.0
Candida tropicalis2.02.0 - 8.00.50 - 1.0

Data Interpretation: The data indicates that Phenylthiazole Compound 1 demonstrates potent antifungal activity, with MIC values comparable to Amphotericin B against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans[1]. Notably, it retains significant activity against Candida auris and other non-albicans Candida species that exhibit high-level resistance to Fluconazole[1].

Experimental Protocols

The determination of MIC values is performed according to the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 and M60.[2][3][4][5] This ensures reproducibility and allows for accurate comparison of results across different studies and laboratories.

Broth Microdilution Method for Antifungal Susceptibility Testing
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates to ensure purity and viability. A standardized suspension of the yeast is prepared in sterile saline or water to a concentration equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 broth to achieve a final standardized inoculum concentration.

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.[6]

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth in the control well (containing no antifungal agent). This can be assessed visually or by using a spectrophotometric reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms of action of the commercial antifungal agents and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis in_prep Fungal Isolate Culture susp_prep Standardized Inoculum (0.5 McFarland) in_prep->susp_prep inoculation Inoculation of Microtiter Plates susp_prep->inoculation drug_prep Serial Dilution of Antifungal Agents drug_prep->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic_det MIC Determination (≥50% Growth Inhibition) reading->mic_det

Experimental workflow for MIC determination.

azole_mechanism fluconazole Fluconazole (Azole) lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) fluconazole->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Biosynthesis ergosterol Ergosterol lanosterol_demethylase->ergosterol membrane_integrity Fungal Cell Membrane Integrity Disruption ergosterol_synthesis->membrane_integrity Leads to lanosterol Lanosterol lanosterol->lanosterol_demethylase fungal_growth_inhibition Inhibition of Fungal Growth (Fungistatic) membrane_integrity->fungal_growth_inhibition

Mechanism of action for azole antifungals.

polyene_mechanism amphotericin_b Amphotericin B (Polyene) ergosterol Ergosterol in Fungal Cell Membrane amphotericin_b->ergosterol Binds to pore_formation Pore/Channel Formation ergosterol->pore_formation Leads to membrane_permeability Increased Membrane Permeability pore_formation->membrane_permeability ion_leakage Leakage of Intracellular Ions (K+, Na+) membrane_permeability->ion_leakage cell_death Fungal Cell Death (Fungicidal) ion_leakage->cell_death

Mechanism of action for polyene antifungals.

Concluding Remarks

The data presented in this guide underscores the potential of this compound derivatives as a promising new class of antifungal agents. Phenylthiazole Compound 1 exhibits potent, broad-spectrum activity against clinically relevant Candida species, including those that have developed resistance to current frontline therapies like fluconazole. Its efficacy, comparable to that of Amphotericin B in vitro, warrants further investigation and development. The distinct mechanisms of action of the comparator agents highlight the importance of novel compounds that may offer alternative therapeutic strategies to overcome existing resistance mechanisms. Future research should focus on elucidating the precise mechanism of action of this compound derivatives and evaluating their in vivo efficacy and safety profiles.

References

Comparative Molecular Docking Analysis of 2-Amino-4-phenylthiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on 2-Amino-4-phenylthiazole derivatives, targeting a range of biological macromolecules. The information presented is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the potential of this scaffold against various diseases. The data herein is compiled from multiple studies to facilitate a comprehensive understanding of the structure-activity relationships and therapeutic potential of these compounds.

Quantitative Data Summary

The following tables summarize the molecular docking results for this compound derivatives against various biological targets, including those implicated in cancer, microbial infections, and metabolic disorders. The data highlights the binding affinities and inhibitory potential of these compounds.

Table 1: Anticancer Activity - Tubulin Polymerase Inhibition

CompoundSubstituentsTarget (PDB ID)Docking Score (kcal/mol)Reference
5A R1: -H, R2: -4-BrTubulin (3HKD)-9.616[1][2]
5B R1: -4-Br, R2: -4-NO2Tubulin (3HKD)-[1]
5C R1: -OCH3, R2: -4-ClTubulin (3HKD)-[1]
5D R1: -OCH3, R2: -4-BrTubulin (3HKD)-[1]
5E R1: -4-F, R2: 4-NH2Tubulin (3HKD)-[1]
5F R1: -H, R2: 2,4,6-(CH3)3Tubulin (3HKD)-[1]
5G R1: 2-Cl, R2: 2-NH2Tubulin (3HKD)-[1]
General RangeVariedTubulin (3HKD)-6.501 to -9.616[1][2]

Table 2: Anticancer Activity - Kinase Inhibition

CompoundTargetIC50Reference
5b c-Met180.63 nM[3]
Crizotinib (Control) c-Met11.51 nM[3]
9 VEGFR-20.40 µM[4]
21 K563 leukemia cells16.3 µM[4]
Dasatinib (Control) K563 leukemia cells11.08 µM[4]
28 HT29 cells0.63 µM[4]

Table 3: Antimicrobial and Enzyme Inhibitory Activity

Derivative Class/CompoundTarget EnzymeBinding Affinity/InhibitionReference
2-amino-4-(4-bromophenyl) thiazole (B1198619) α-GlucosidaseKi: 56.61 ± 1.31 µM[5]
2a, 2b S. epidermidis, P. aeruginosaMIC: 250 µg/mL, 375 µg/mL[6][7]
2d, 2g S. aureus, E. coliMIC: 250 µg/mL, 375 µg/mL[6]
2b UDP-N-acetylmuramate/l-alanine ligaseBinding Affinity: -7.6 kcal/mol[6]
S2, S5-S9 FabH (3iL9)MolDock Score: -102.612 to -144.236[8]
Griseofulvin (Control) FabH (3iL9)MolDock Score: -90.94[8]
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase IKi: 0.008 ± 0.001 μM[9]
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase IIKi: 0.124 ± 0.017 μM[9]
2-amino-4-(4-bromophenyl)thiazole Acetylcholinesterase (AChE)Ki: 0.129 ± 0.030 μM[9]
2-amino-4-(4-bromophenyl)thiazole Butyrylcholinesterase (BChE)Ki: 0.083 ± 0.041 μM[9]

Experimental Protocols

The methodologies outlined below are a synthesis of the procedures reported in the cited literature for the molecular docking of this compound derivatives.

1. Ligand and Protein Preparation:

  • The three-dimensional structures of the this compound derivatives were sketched using chemical drawing software (e.g., ChemDraw) and subsequently optimized for their conformational energy, often employing density functional theory (DFT) or other computational methods.

  • The crystal structure of the target protein was retrieved from the Protein Data Bank (PDB).

  • The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned to the protein atoms.

2. Molecular Docking Simulation:

  • Docking studies were commonly performed using software such as AutoDock, Molegro Virtual Docker, or Schrödinger Suite.[1][2][8]

  • A grid box was defined around the active site of the target protein to encompass the binding pocket.

  • The docking algorithm was then executed to predict the binding conformations of the ligands within the protein's active site. The simulations typically involved a set number of runs to ensure a thorough search of the conformational space.

  • The resulting poses were scored based on their binding energy or a scoring function specific to the software used. The pose with the lowest binding energy was generally considered the most favorable binding mode.

3. Analysis of Interactions:

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, were visualized and analyzed to understand the molecular basis of the binding affinity.

Visualizations

Experimental Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) protein_prep->grid_gen docking_run Running Docking Simulation (e.g., AutoDock, Molegro) grid_gen->docking_run pose_analysis Pose Analysis & Scoring (Binding Energy Calculation) docking_run->pose_analysis interaction_analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: A flowchart illustrating the typical workflow for molecular docking studies.

Signaling Pathway Inhibition by this compound Derivatives

G cluster_pathway Simplified Cancer Signaling Pathway cluster_inhibitors Inhibitory Action EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Activation Tubulin Tubulin Proliferation Cell Proliferation & Survival Tubulin->Proliferation Microtubule Formation Downstream->Proliferation Thiazole_EGFR This compound Derivatives (EGFR Inhibitors) Thiazole_EGFR->EGFR Inhibition Thiazole_Tubulin This compound Derivatives (Tubulin Inhibitors) Thiazole_Tubulin->Tubulin Inhibition

Caption: Inhibition of key cancer signaling targets by this compound derivatives.

References

Assessing the Drug-Likeness of Novel 2-Amino-4-phenylthiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-phenylthiazole (B127512) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the drug-like properties of novel this compound compounds against established Aurora kinase inhibitors, Alisertib (MLN8237) and Danusertib (PHA-739358). The assessment is based on in silico predictions and available experimental data for key pharmacokinetic and physicochemical parameters.

Executive Summary

Novel this compound derivatives show promising in silico drug-like profiles, generally adhering to Lipinski's rule of five and exhibiting favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. These compounds present a viable starting point for lead optimization. In comparison, Alisertib and Danusertib, both of which have undergone clinical investigation, serve as benchmarks for orally bioavailable kinase inhibitors. While the this compound scaffold holds potential, further experimental validation of its ADMET properties is crucial to ascertain its true drug development potential.

Data Presentation: Comparative Analysis of Drug-Likeness Parameters

The following tables summarize the key physicochemical and ADMET properties of representative this compound derivatives and the comparator drugs, Alisertib and Danusertib.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

Compound/DerivativeMolecular Weight ( g/mol )CLogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule Violations
This compound Core 176.24[1]2.3120
Representative Derivative 1 209.230.78160
Representative Derivative 2 210.22-0.65270
Representative Derivative 3 207.263.00050
Alisertib (MLN8237) 518.9[2]-281 (MW > 500)
Danusertib (PHA-739358) 474.55[3]-390

In silico data for representative 2-aminothiazole (B372263) derivatives sourced from supplementary material on 2-aminothiazole derivatives.[4]

Table 2: Comparative ADMET Profile

ParameterThis compound Derivatives (Predicted)Alisertib (MLN8237)Danusertib (PHA-739358)
Aqueous Solubility Generally predicted to have moderate to good solubility. Experimental data for the core structure indicates solubility in DMSO and ethanol.[5]Insoluble in water, soluble in DMSO.[6]Soluble in DMSO.[3]
Intestinal Permeability (Caco-2) Predicted to have high Caco-2 permeability.Orally bioavailable.[2]Favorable pharmacokinetic profile.[3]
Metabolic Stability (Liver Microsomes) Susceptible to metabolic activation, caution is warranted.[7]-Favorable preclinical safety profile.[8]
Oral Bioavailability Predicted to be good.Orally bioavailable.[2]Favorable pharmacokinetic and safety profile.[3]

Experimental Protocols

Detailed methodologies for key in vitro drug-likeness assays are provided below.

Kinetic Solubility Assay

This assay is used to determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Assay Procedure:

    • Add 2 µL of the 10 mM compound stock solution to 98 µL of PBS in a 96-well microplate.

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, visually inspect for precipitation.

    • Filter the samples through a filter plate to remove any precipitate.

    • Determine the concentration of the solubilized compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve.

Caco-2 Permeability Assay

This assay assesses the potential for human intestinal absorption of a compound using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes.

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter inserts in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above 300 Ω·cm² to indicate good integrity.[9]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (typically at a concentration of 1-10 µM) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate the plate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the beginning and end of the experiment.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

Aurora Kinase A Signaling Pathway

Many this compound derivatives are being investigated as inhibitors of Aurora kinases, which are key regulators of cell division. The diagram below illustrates a simplified Aurora Kinase A signaling pathway and the point of inhibition by these compounds.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M Mitosis Plk1 Plk1 AuroraA Aurora A Kinase Plk1->AuroraA Activates Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->AuroraA Activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraA->Chromosome_Segregation Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibits

Simplified Aurora Kinase A signaling pathway during the G2/M transition of the cell cycle.
Experimental Workflow for Drug-Likeness Assessment

The following diagram outlines a typical workflow for assessing the drug-likeness of novel chemical entities, from initial in silico screening to in vitro experimental validation.

Drug_Likeness_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Experimental Validation Compound_Library Compound Library Lipinski_Filter Lipinski's Rule of Five Filter Compound_Library->Lipinski_Filter ADMET_Prediction ADMET Prediction Lipinski_Filter->ADMET_Prediction Solubility_Assay Aqueous Solubility Assay ADMET_Prediction->Solubility_Assay Permeability_Assay Caco-2 Permeability Assay Solubility_Assay->Permeability_Assay Metabolic_Stability_Assay Microsomal Stability Assay Permeability_Assay->Metabolic_Stability_Assay Lead_Candidates Lead Candidates Metabolic_Stability_Assay->Lead_Candidates

A typical workflow for the assessment of drug-likeness properties.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, with in silico models predicting favorable drug-like properties. However, this guide highlights the critical need for comprehensive experimental data to validate these predictions. By comparing this scaffold to clinically evaluated Aurora kinase inhibitors, it is evident that while the initial physicochemical properties are encouraging, the ADMET profile, particularly metabolic stability, requires thorough investigation. Future studies should focus on generating robust experimental data for solubility, permeability, and metabolic fate to accurately assess the potential of this compound derivatives as viable drug candidates.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-phenylthiazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 2-Amino-4-phenylthiazole are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with institutional and local regulations, is paramount.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance.[1][2] Understanding its hazard profile is the first step in safe handling and disposal. The toxicological properties have not been fully investigated, so caution is advised.[2]

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 3; Toxic if swallowed.[1][2]P264: Wash hands and any exposed skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1][3] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]
Skin Corrosion/Irritation Category 2; Causes skin irritation.[1][2]P280: Wear protective gloves/protective clothing.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious Eye Damage/Irritation Category 1; Causes serious eye damage.[1][2]P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3; May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Transport Hazard Class 6.1 - Toxic solid, organic, n.o.s.[2]UN Number: 2811, Packing Group: III.[2]

Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]

  • Skin Protection: A laboratory coat and chemically impervious gloves (e.g., nitrile) are mandatory.[1][4] Gloves must be inspected before use.[1]

  • Respiratory Protection: Use only under a chemical fume hood to avoid dust formation. If there is a risk of generating dust or aerosols, a full-face respirator or a NIOSH-approved respirator should be used.[3][4]

  • General Hygiene: Wash hands thoroughly after handling. Ensure that an eyewash station and a safety shower are close to the workstation.

Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste. This material and its container must be disposed of as hazardous waste and should not be released into the environment.[5]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips, gloves), must be collected in a dedicated, properly labeled, and sealed waste container.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially with incompatible materials like strong oxidizing agents or acids.[4]

Step 2: Managing Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4][6] Avoid raising and breathing dust.[2]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal. Use spark-proof tools if a solvent was used for cleanup.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect all cleaning materials as hazardous waste.[4]

Step 3: Final Disposal

  • Licensed Disposal Facility: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal plant.[4] Methods may include controlled incineration with flue gas scrubbing or transfer to a chemical destruction plant.[1]

  • Regulatory Compliance: Chemical waste generators must consult and adhere to all local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[2][6]

  • Documentation: Maintain detailed records of the disposed chemical, including the quantity and the date of disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill collect_waste Step 2: Collect Waste in a Designated, Labeled Container is_spill->collect_waste No spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect in Waste Container is_spill->spill_procedure Yes seal_container Step 3: Securely Seal the Waste Container collect_waste->seal_container spill_procedure->seal_container store_waste Step 4: Store in a Designated Hazardous Waste Area seal_container->store_waste final_disposal Step 5: Arrange for Pickup by a Licensed Waste Disposal Company store_waste->final_disposal end End: Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-4-phenylthiazole, including personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Summary: this compound is a chemical compound that poses several health risks. It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize the risk of exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Controls Chemical Fume HoodTo minimize the inhalation of dust or vapors.[4]
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldTo protect against splashes and airborne particles.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[1][4]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[1][4]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when engineering controls are insufficient.[1][4]

Experimental Protocols: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4] Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above. Inspect gloves for any signs of damage before use.

  • Dispensing: Avoid the formation of dust when handling the solid compound. Use appropriate tools for transferring the chemical.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory area.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Operational and Disposal Plans

A clear plan for emergencies and waste disposal is a critical component of laboratory safety.

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill.

  • Clean-up: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Waste should be collected in a designated, labeled, and sealed container for chemical waste.[4] Do not dispose of down the drain or with general laboratory trash.[4] It is recommended to use a licensed chemical destruction plant for disposal.[2]

Logical Workflow for Chemical Spill

G cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management cluster_reporting Post-Spill Actions spill Spill Detected evacuate Evacuate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate collect Collect Waste in Labeled Container decontaminate->collect dispose Dispose via Licensed Contractor collect->dispose report Complete Spill Report dispose->report review Review Incident & Improve Procedures report->review

Caption: Logical workflow for responding to a chemical spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。